Dexketoprofen trometamol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dexketoprofen Trometamol's Mechanism of Action on Cyclooxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexketoprofen (B22426) trometamol, the tromethamine salt of the S-(+)-enantiomer of ketoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with COX-1 and COX-2. Dexketoprofen is a non-selective inhibitor of both COX isoforms, playing a crucial role in the blockade of prostaglandin (B15479496) synthesis, which is pivotal in mediating pain and inflammation.[3] The trometamol salt component enhances the aqueous solubility and absorption rate of dexketoprofen, facilitating a rapid onset of analgesic action.[1] This document details the quantitative inhibitory kinetics, experimental protocols for assessing its activity, and the molecular interactions governing its binding to the COX active site.
Introduction: The Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that contribute to the cardinal signs of inflammation.[1]
The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are often linked to the inhibition of the constitutively active COX-1.[2]
Dexketoprofen's Inhibition of Cyclooxygenase
Dexketoprofen functions as a competitive inhibitor of both COX-1 and COX-2, effectively blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.
Quantitative Analysis of COX Inhibition
The inhibitory potency of dexketoprofen against COX-1 and COX-2 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Enzyme | IC50 (nM) | Reference |
| COX-1 | 1.9 | [4][5] |
| COX-2 | 27 | [4][5] |
Table 1: Inhibitory concentrations (IC50) of dexketoprofen against COX-1 and COX-2.
These values indicate that while dexketoprofen inhibits both isoforms, it is a more potent inhibitor of COX-1 than COX-2 in isolated enzyme systems.
The Arachidonic Acid Signaling Pathway and Dexketoprofen's Point of Intervention
The anti-inflammatory and analgesic effects of dexketoprofen are a direct consequence of its interference with the arachidonic acid cascade. The following diagram illustrates this pathway and the inhibitory action of dexketoprofen.
Experimental Protocols for Determining COX Inhibition
The inhibitory activity of dexketoprofen on COX enzymes can be determined through various in vitro and ex vivo assays.
In Vitro Isolated Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of dexketoprofen for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dexketoprofen trometamol
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine [TMPD] for colorimetric assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Reagent Preparation: Dilute the COX enzymes, arachidonic acid, and heme to their working concentrations in the reaction buffer. Prepare serial dilutions of dexketoprofen.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the different concentrations of dexketoprofen or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add the detection reagent and monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each dexketoprofen concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.[7][8][9]
Objective: To determine the IC50 values of dexketoprofen for COX-1 and COX-2 in whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2) during whole blood clotting.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) after stimulation of whole blood with lipopolysaccharide (LPS).[10][11]
Procedure:
-
Blood Collection: Collect fresh human blood into tubes with an anticoagulant (for the COX-2 assay) or without (for the COX-1 assay).
-
Inhibitor Incubation: Aliquot the blood and incubate with various concentrations of dexketoprofen or vehicle control.
-
COX-1 Assay: Allow the untreated blood samples to clot at 37°C for 1 hour. Centrifuge to obtain serum and measure TXB2 levels.
-
COX-2 Assay: Incubate the anticoagulated blood samples with LPS for 24 hours at 37°C to induce COX-2 expression. Centrifuge to obtain plasma and measure PGE2 levels.
-
Quantification: Measure TXB2 and PGE2 concentrations using enzyme immunoassay (EIA) kits.
-
Data Analysis: Calculate the percentage of inhibition for each dexketoprofen concentration and determine the IC50 values.
Molecular Interactions of Dexketoprofen with the Cyclooxygenase Active Site
Key interactions for propionic acid-derived NSAIDs like dexketoprofen typically involve:
-
Ionic Interaction: The carboxylate group of dexketoprofen forms a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the active site.
-
Hydrogen Bonding: The carboxylate group may also form a hydrogen bond with a tyrosine residue (Tyr355).
-
Hydrophobic Interactions: The phenylpropionate and benzoyl moieties of dexketoprofen are expected to engage in hydrophobic interactions with nonpolar amino acid residues lining the active site channel.
The subtle differences in the amino acid composition of the active sites of COX-1 and COX-2, particularly the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2, creates a side pocket in COX-2 that can be exploited by selective inhibitors.[12] As a non-selective inhibitor, dexketoprofen is thought to bind in the main channel of both isoforms.
The Role of the Trometamol Salt
The formulation of dexketoprofen with trometamol (also known as tromethamine) is a key feature that enhances its clinical utility.[1][13][14] Trometamol is a biologically inert, weak base that acts as a solubilizing agent. This salt form significantly increases the aqueous solubility of the otherwise poorly soluble dexketoprofen free acid. The enhanced solubility leads to a faster dissolution rate in the gastrointestinal tract, resulting in more rapid absorption and a quicker onset of analgesic and anti-inflammatory effects.[1][15][16]
Conclusion
This compound is a well-characterized NSAID that effectively alleviates pain and inflammation through the non-selective inhibition of COX-1 and COX-2 enzymes. Its primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins. Quantitative data from in vitro assays demonstrate its potent inhibitory activity. The trometamol salt formulation provides a significant pharmacokinetic advantage by accelerating absorption and the onset of action. A thorough understanding of its mechanism of action, inhibitory kinetics, and molecular interactions is essential for its rational use in clinical practice and for the development of future anti-inflammatory agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. saperessere.com [saperessere.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]
- 16. A review of this compound in acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis and Purification of Dexketoprofen Trometamol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexketoprofen (B22426) trometamol, the tromethamine salt of the S-(+)-enantiomer of ketoprofen (B1673614), is a potent non-steroidal anti-inflammatory drug (NSAID). Its therapeutic efficacy is primarily attributed to the S-(+)-enantiomer, making the stereoselective synthesis and rigorous purification of this active pharmaceutical ingredient (API) a critical aspect of its manufacturing. This guide provides a comprehensive overview of the prevalent methods for the chiral synthesis and purification of dexketoprofen trometamol, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to aid in research, development, and scale-up activities.
Introduction
Ketoprofen, a well-known NSAID, exists as a racemic mixture of two enantiomers: S-(+)-ketoprofen (dexketoprofen) and R-(-)-ketoprofen. The anti-inflammatory and analgesic properties are predominantly associated with the S-(+)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes than its R-(-)-counterpart.[1] The administration of the single, active S-enantiomer, a concept known as "chiral switching," offers several advantages, including a reduced metabolic burden and potentially fewer side effects associated with the inactive R-enantiomer.[1][2] this compound is the tromethamine salt of dexketoprofen, which enhances the solubility and dissolution rate of the drug.[3][4]
The core challenge in the production of this compound lies in the efficient and scalable separation of the desired S-(+)-enantiomer from the racemic mixture of ketoprofen. This is typically achieved through chiral resolution, a process that involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. This guide will delve into the intricacies of this process, from the initial resolution to the final salt formation and purification.
Chiral Synthesis of Dexketoprofen
The most common industrial approach for producing dexketoprofen is the chiral resolution of racemic ketoprofen. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
Resolution of Racemic Ketoprofen
A critical step in the synthesis is the optical resolution of racemic ketoprofen.[1] Chiral amines are frequently employed as resolving agents. These agents selectively react with one enantiomer to form a less soluble diastereomeric salt that can be isolated through crystallization.
1-Deoxy-1-(octylamino)-D-glucitol, a glucose-derived chiral amine, is an effective resolving agent for racemic ketoprofen.[1][5] It forms a diastereomeric salt with the S-(+)-enantiomer (dexketoprofen) that preferentially crystallizes from solution.[1]
Experimental Protocol 1: Resolution of Racemic Ketoprofen with 1-Deoxy-1-(octylamino)-D-glucitol [1][6]
-
Dissolution: Dissolve racemic ketoprofen in a mixture of anhydrous ethanol (B145695) and ethyl acetate (B1210297).
-
Addition of Resolving Agent: Add 1-Deoxy-1-(octylamino)-D-glucitol to the solution. A 1:1 molar ratio of ketoprofen to the resolving agent is a common starting point.
-
Crystallization: Stir the mixture at reflux for 30-40 minutes.[5] Allow the solution to cool slowly to room temperature, and then further cool to below 10°C for 3-4 hours to facilitate the crystallization of the dexketoprofen-1-deoxy-1-(octylamino)-D-glucitol salt.[1][5]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with a cold mixture of anhydrous ethanol and ethyl acetate to remove impurities and the R-(-)-ketoprofen enantiomer.[1]
-
Drying: Dry the isolated solid (dexketoprofen coarse salt) under vacuum.[1]
Cinchonidine (B190817) is another effective chiral resolving agent for ketoprofen. The process involves the formation of a ketoprofen-cinchonidine salt.
Experimental Protocol 2: Resolution of Racemic Ketoprofen with Cinchonidine [7]
-
Dissolution: Dissolve racemic ketoprofen in a solvent mixture of an aliphatic ester (e.g., ethyl acetate) and an alkyl alcohol (e.g., methanol).
-
Heating: Heat the solution to approximately 50-60°C.
-
Addition of Resolving Agent: Add cinchonidine to the heated solution. An equimolar amount of cinchonidine to ketoprofen is typically used.
-
Crystallization: Allow the solution to cool, inducing the crystallization of the diastereomeric salt. One recrystallization from an ethyl acetate/methanol mixture can significantly improve the enantiomeric purity.
-
Isolation and Liberation: The salt of S-ketoprofen is isolated. To liberate the free acid, the salt is dissolved in an acidic aqueous solution (e.g., 10% HCl) and extracted with an organic solvent like ether.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed in vacuo to yield S-ketoprofen.
Liberation of Dexketoprofen
After the separation of the diastereomeric salt, the dexketoprofen free acid must be liberated. This is typically achieved by acidification.
Experimental Protocol 3: Liberation of Dexketoprofen from its Diastereomeric Salt [1]
-
Suspension: Suspend the isolated dexketoprofen coarse salt in water.
-
Acidification: Acidify the suspension with a 2 M solution of hydrochloric acid to a pH of approximately 2-3. This protonates the chiral amine and liberates the free dexketoprofen acid.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield purified dexketoprofen.
Formation and Purification of this compound
Once purified dexketoprofen is obtained, it is converted to its tromethamine salt to improve its pharmaceutical properties. The final purification of this compound is crucial to ensure high purity and to obtain the desired crystalline form.
Salt Formation
The formation of this compound involves the reaction of dexketoprofen with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol).[1]
Experimental Protocol 4: Formation of this compound [1][5][6]
-
Dissolution: Dissolve the purified dexketoprofen in a mixture of anhydrous ethanol and ethyl acetate.
-
Addition of Tromethamine: Add tromethamine to the solution. The weight ratio of dexketoprofen to anhydrous ethanol, ethyl acetate, and tromethamine is a critical parameter.[5][6]
-
Reaction: Stir the mixture at reflux for 30-40 minutes.[5]
-
Crystallization: Filter the hot solution and then cool it to below 10°C for 3-4 hours to induce crystallization.[5]
-
Isolation and Washing: Collect the crystals by centrifugation or filtration and wash the filter cake with a cold mixture of anhydrous ethanol and ethyl acetate.[5]
-
Drying: Dry the final product under vacuum.
Purification by Crystallization
Crystallization is the primary method for purifying this compound and for obtaining specific polymorphic forms, which can impact the drug's stability and bioavailability.[8]
Experimental Protocol 5: Crystallization of this compound (Form A) [8]
-
Dissolution: Dissolve dexketoprofen acid in ethanol.
-
Salt Formation: Add tromethamine to the solution and heat the mixture to 50-55°C to obtain a clear solution.
-
Solvent Addition: Add xylene to the solution and continue heating until a complete solution is obtained.
-
Controlled Cooling: Cool the solution to 40-46°C and then further cool to 18-22°C over a period of 4-6 hours.
-
Complete Crystallization: Further cool the mixture to a temperature of 0-5°C and maintain for 6-15 hours.
-
Recovery and Drying: Recover the crystallized polymorph A and dry it under vacuum.
Experimental Protocol 6: Purification of Dexketoprofen Crude Drug [9][10]
-
Dissolution: Dissolve the crude dexketoprofen in 2 to 5 times its weight of 40-50% ethanol at a temperature of 40-60°C with reflux.
-
Decolorization: Add activated carbon (0.05-0.5% of the solution quality) to the solution and maintain for 10-15 minutes.
-
Filtration: Filter the solution while hot.
-
Crystallization: Cool the filtrate to 4°C overnight or using cold water to precipitate the crystals.
-
Isolation: Collect the purified dexketoprofen crystals by suction filtration.
Data Presentation
The following tables summarize key quantitative data from various synthesis and purification protocols.
Table 1: Reagent Ratios for this compound Synthesis [5][6]
| Component | Weight Ratio |
| Dexketoprofen | 1 |
| Anhydrous Ethanol | 2 - 2.5 |
| Ethyl Acetate | 7 - 8 |
| Tromethamine | 0.48 - 0.5 |
Table 2: Crystallization Conditions for this compound Polymorph A [8]
| Step | Parameter | Value |
| Initial Cooling Rate | Temperature Range | 40-46°C to 18-22°C |
| Duration | 4-6 hours | |
| Final Cooling | Temperature | 0-5°C |
| Duration | 6-15 hours |
Visualization of Workflows
Overall Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound starting from racemic ketoprofen.
Caption: Overall workflow for the synthesis of this compound.
Chiral Resolution Step
This diagram details the key steps within the chiral resolution process.
Caption: Key steps in the chiral resolution of racemic ketoprofen.
Conclusion
The chiral synthesis and purification of this compound are well-established processes that rely heavily on classical resolution techniques. The use of specific chiral resolving agents, such as 1-Deoxy-1-(octylamino)-D-glucitol, followed by controlled crystallization, allows for the efficient isolation of the desired S-(+)-enantiomer. Subsequent salt formation with tromethamine and further purification yield the final active pharmaceutical ingredient. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis, optimization, and production of this compound. Careful control of reaction conditions, solvent systems, and crystallization parameters is paramount to achieving high purity and the desired solid-state properties of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]
- 6. CN101928214B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 8. EP1739072A1 - Polymorphic forms of this compound, preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 9. CN102885766B - Dexketoprofen injection and preparation method thereof - Google Patents [patents.google.com]
- 10. CN102885766A - Dexketoprofen injection and preparation method thereof - Google Patents [patents.google.com]
Dexketoprofen Trometamol Salt: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of dexketoprofen (B22426) trometamol salt, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and quality control activities by providing a comprehensive reference on the material's fundamental characteristics.
Introduction
Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the S-(+)-enantiomer of the racemic compound ketoprofen. The salt form significantly enhances the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API), leading to a more rapid onset of its analgesic and anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for formulation development, ensuring product stability, and meeting regulatory requirements.
Salt Formation
The formation of the trometamol salt involves an acid-base reaction between dexketoprofen, a carboxylic acid, and trometamol (tris(hydroxymethyl)aminomethane), an organic amine. This reaction results in a salt with improved physicochemical characteristics compared to the free acid form.
Caption: Salt formation of this compound.
Solid-State Properties
The solid-state properties of an API are critical as they influence its stability, manufacturability, and bioavailability. This compound is known to exist in different polymorphic forms.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Two polymorphic forms of this compound have been identified, designated as Form A and Form B.[1] Form A is the more stable polymorph, while Form B is a metastable form that can convert to Form A over time.[1]
Table 1: Polymorphic Forms of this compound
| Property | Form A | Form B | Reference |
| Stability | Stable | Metastable (converts to Form A) | [1] |
| Melting Point (Peak) | 105.5-105.7°C | 103.1-103.3°C | [1] |
| Melting Point (Onset) | 104.6-104.7°C | 102.1-102.5°C | [1] |
| Enthalpy of Fusion (J/g) | 125-135 J/g | 110-120 J/g | [1] |
Crystallinity and Morphology
X-ray powder diffraction (XRPD) is a key technique for characterizing the crystalline nature of this compound and distinguishing between its polymorphic forms. The particle size of this compound has been reported to be in the micro-sized range (1-10 µm).[2][3]
Table 2: Key XRPD Peaks for this compound Polymorphs (Form A)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.14 | 17.2 | 43 |
| 8.02 | 11.0 | 16 |
| 9.83 | 9.0 | 6 |
| 10.06 | 8.8 | 16 |
| 10.37 | 8.5 | 22 |
| 16.058 | 5.52 | 8 |
| 16.294 | 5.44 | 16 |
| 17.496 | 5.06 | 100 |
| 19.584 | 4.53 | 9 |
| 21.468 | 4.14 | 7 |
| 26.861 | 3.32 | 18 |
| Data sourced from EP1739072A1[1] |
Thermal Properties
Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion of this compound. The stable polymorph, Form A, exhibits a sharp endothermic peak corresponding to its melting point at approximately 105.24 °C with an enthalpy of fusion of 87.83 J/g.[4] Another study reported a melting point of 95-98°C, indicating a crystalline nature.[2][3]
Solubility and Dissolution
The trometamol salt form of dexketoprofen was specifically developed to enhance its aqueous solubility compared to the free acid, which is almost insoluble in water.[5] This improved solubility contributes to a faster dissolution rate and, consequently, a more rapid onset of therapeutic action.[5]
Aqueous Solubility
This compound is a highly soluble compound.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[6][7] The solubility is pH-dependent, with the highest solubility observed in buffer media with a pH of 6.8 and the lowest in 0.1 N HCl (0.226 mg/mL), although it still meets the criteria for a high-solubility drug.[8]
Partition Coefficient (Log P)
The partition coefficient is a measure of a compound's lipophilicity. For dexketoprofen, the LogP value is 3.61, indicating a lipophilic nature for the free acid.[6][7] However, the partition coefficient of the trometamol salt was found to be less than 1, highlighting its highly hydrophilic nature.[2][3]
Ionization Constant (pKa)
The pKa of dexketoprofen (the acidic component) is 4.02 at 37 °C.[6][7] The pH of maximum stability for the salt (pHmax), where both the salt and free acid have equal solubilities, is 6.7.[6][7] Below this pH, the salt is more soluble than the free acid and can lead to supersaturation.[6][7]
Table 3: Solubility and Related Properties
| Parameter | Value | Conditions | Reference |
| BCS Class | 1 | - | [6][7] |
| Aqueous Solubility | Highly soluble | - | [2][3] |
| Solubility in 0.1 N HCl | 0.226 mg/mL | - | [8] |
| pKa (Dexketoprofen) | 4.02 | 37 °C | [6][7] |
| pHmax (Salt) | 6.7 | - | [6][7] |
| Log P (Dexketoprofen) | 3.61 | - | [6][7] |
| Partition Coefficient (Salt) | < 1 | - | [2][3] |
Stability Profile
The chemical stability of this compound is a critical attribute for ensuring the safety and efficacy of the final drug product. Stability studies are conducted under various stress conditions to understand its degradation pathways.
Stability in Solution
Binary mixtures of this compound (50 mg/2 mL) and paracetamol (1000 mg/100 mL) in low-density polyethylene (B3416737) bottles are physicochemically stable for 5 days under refrigeration and 15 days at room temperature, without the need for light protection.[9][10] In another study, refrigerated mixtures showed white precipitation after 6 days, possibly due to paracetamol instability.[10]
Stability in Semi-Solid Formulations
In a study evaluating the stability of this compound in different ointment bases, the commercial gel product was found to be the most stable.[11] Formulations with a high oil content showed greater degradation.[11] Freeze-thaw cycles were found to be more detrimental to stability than storage at high temperatures (40°C), with significant degradation observed after just one cycle.[11]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. This compound has been shown to degrade under acidic, alkaline, and oxidative conditions.[12]
-
Acid-Induced Degradation: Approximately 15-20% degradation was observed after refluxing in 5 M HCl at 80°C for 1 hour.[12]
-
Base-Induced Degradation: Around 20% degradation occurred when refluxed in 5 M NaOH at 80°C for 1 hour.[12]
-
Oxidative Degradation: Significant degradation (around 30%) was seen after treatment with 30% H₂O₂ at room temperature for 1 hour.[12]
Caption: Workflow for forced degradation studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.
General Solid-State Characterization Workflow
A typical workflow for the solid-state characterization of an active pharmaceutical ingredient like this compound involves a series of analytical techniques to determine its crystalline properties.
Caption: Solid-state characterization workflow.
Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to obtain a clear, saturated solution.
-
Quantification: Dilute the saturated solution appropriately and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if required) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial pH and the expected pKa. Add the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point where half of the acid has been neutralized.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected thermal events (e.g., 25°C to 150°C).
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event, and the enthalpy of fusion is calculated from the area under the peak.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency. Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder in the PXRD instrument.
-
Data Acquisition: Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation) and scan over a specific range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is characteristic of the crystalline form. The positions (2θ) and relative intensities of the diffraction peaks are used to identify the polymorph by comparing them to reference patterns.
Stability-Indicating HPLC Method (Forced Degradation Analysis)
-
Stress Sample Preparation: Subject this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) for a defined period. Neutralize the acidic and basic samples after the stress period.
-
Chromatographic System: Use a validated reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent drug from its degradation products. A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Use a UV detector set at the λmax of this compound (e.g., ~260 nm in 0.1 N HCl).[1]
-
Analysis: Inject the stressed and unstressed (control) samples into the HPLC system.
-
Method Validation: Validate the method for specificity by demonstrating that the peaks for the degradation products are well-resolved from the peak of the parent drug, ensuring the method is "stability-indicating."
Conclusion
This technical guide has summarized the key physicochemical properties of this compound salt, including its solid-state characteristics, solubility, and stability. The provided data tables and experimental protocols offer a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of pharmaceutical products containing this active ingredient. A thorough understanding and control of these properties are essential for ensuring the consistent quality, safety, and efficacy of this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. ijipls.co.in [ijipls.co.in]
- 3. testinglab.com [testinglab.com]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. ijpsr.com [ijpsr.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. who.int [who.int]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. eijst.org.uk [eijst.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Dexketoprofen Trometamol: An In-depth Technical Guide to its Solubility in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426) trometamol is a water-soluble salt of the active S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[1] Classified as a Biopharmaceutics Classification System (BCS) Class I drug, it exhibits both high solubility and high permeability.[2][3][4][5][6] The tromethamine salt form significantly enhances the aqueous solubility of the dexketoprofen free acid, which is crucial for its rapid absorption and onset of analgesic action.[7][8] Understanding the solubility of dexketoprofen trometamol in various physiological buffers is paramount for in-vitro dissolution studies, formulation development, and predicting its in-vivo performance. This technical guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and insights into its mechanism of action.
Quantitative Solubility Data
The solubility of this compound is notably influenced by the pH of the medium. As a salt of a weak acid (dexketoprofen, pKa ~4.02) and a weak base (trometamol), its dissolution characteristics vary across the physiological pH range of the gastrointestinal tract.[7][8] Generally, it exhibits higher solubility in neutral to slightly alkaline conditions and lower, though still substantial, solubility in acidic environments.[2][9] Below a pH of 6.7, the potential for supersaturation with respect to the less soluble free acid form exists.[7][8][10]
The following tables summarize the available quantitative solubility data for this compound in various aqueous and physiological buffer systems.
Table 1: Solubility in Basic Aqueous Media
| Solvent | Temperature | Solubility (mg/mL) | Citation(s) |
| Water | Room Temp. | 75 | [11] |
| Distilled Water* | Room Temp. | 0.6562 | [12] |
| DMSO | Room Temp. | 75 | [11] |
| Ethanol | Room Temp. | 75 | [11] |
*Note: This value is for a multicomponent crystal of ketoprofen-tromethamine.
Table 2: Solubility in Physiological Buffers and Simulated Fluids
| Buffer/Simulated Fluid | pH | Temperature (°C) | Solubility (mg/mL) | Citation(s) |
| 0.1 N Hydrochloric Acid (HCl) | 1.2 | Not Specified | 0.226 | [2][9] |
| Phosphate (B84403) Buffer | 6.8 | 37 | High | [2] |
| Sodium Phosphate Buffer (25%) | 7.4 | Not Specified | Soluble | [4] |
| Fasted State Simulated Intestinal Fluid (FaSSIF-v1) | 6.5 | 37 | High | [13][14] |
Experimental Protocols
Accurate determination of drug solubility is critical in pre-formulation and formulation development. The following are detailed methodologies for key experiments related to the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Physiological buffers of interest (e.g., Simulated Gastric Fluid USP, Phosphate Buffered Saline at various pH values, FaSSIF, FeSSIF)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired physiological buffer to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 37°C for physiological relevance).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient for the concentration of the dissolved drug to become constant.
-
After incubation, allow the vials to stand to let the undissolved solids sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantify the concentration of dexketoprofen in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the equilibrium solubility in mg/mL.
In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This method evaluates the rate and extent of drug dissolution from a solid dosage form.[14][15][16][17]
Materials:
-
This compound tablets/capsules
-
USP Apparatus 2 (Paddle Apparatus) with dissolution vessels
-
Dissolution media (e.g., 900 mL of 0.1 N HCl, phosphate buffer pH 4.5, phosphate buffer pH 6.8)
-
Water bath for temperature control
-
Syringes and filters for sampling
-
HPLC system or UV-Vis spectrophotometer for analysis.
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the USP Apparatus 2 and place 900 mL of the dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed, typically to 50 or 75 rpm.[14]
-
Place one tablet/capsule of this compound at the bottom of each vessel.
-
Start the apparatus and begin timing.
-
At predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for dexketoprofen concentration using a validated analytical method.
-
Calculate the percentage of drug dissolved at each time point, correcting for the volume replaced.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.
Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway
Dexketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1][6]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. diva-portal.org [diva-portal.org]
- 3. turkjps.org [turkjps.org]
- 4. Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Bioequivalence of this compound Drug Products with the Gastrointestinal Simulator (GIS) and Precip… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Exploring Bioequivalence of this compound Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. WO2019105957A1 - Stable liquid composition of ketoprofen, salts and enantiomers thereof - Google Patents [patents.google.com]
Preclinical Pharmacokinetic Profile of Dexketoprofen Trometamol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426), the (S)-(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, is a potent analgesic and anti-inflammatory agent. The trometamol salt of dexketoprofen enhances its solubility and allows for rapid absorption. Understanding the preclinical pharmacokinetic profile of dexketoprofen trometamol is crucial for its development and for predicting its behavior in clinical settings. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species.
Absorption
This compound is rapidly absorbed following oral administration in preclinical models. The tromethamine salt enhances the dissolution rate of the lipophilic dexketoprofen molecule, leading to a faster onset of absorption compared to the free acid form.
Oral Bioavailability
The oral bioavailability of dexketoprofen has been assessed in several animal models, demonstrating good absorption from the gastrointestinal tract.
Distribution
Following absorption, dexketoprofen is widely distributed in the body. It exhibits a high degree of binding to plasma proteins, primarily albumin.
Plasma Protein Binding
Dexketoprofen is highly bound to plasma proteins, with reported binding of approximately 99%. This high level of protein binding influences its distribution and clearance.
Tissue Distribution
Preclinical studies have shown that dexketoprofen distributes into various tissues. Notably, it has been detected in synovial fluid, which is relevant to its anti-inflammatory effects in joints. Animal studies indicate that dexketoprofen does not tend to accumulate in adipose tissue.
Metabolism
The primary metabolic pathway for dexketoprofen is glucuronidation in the liver, forming an acyl-glucuronide conjugate. This process is a common phase II metabolic reaction that increases the water solubility of the drug, facilitating its excretion. While minor hydroxylation pathways may exist, glucuronidation is the principal route of biotransformation. There is no evidence of in vivo inversion of the active (S)-(+)-enantiomer to the inactive (R)-(-)-enantiomer.
Metabolic pathway of dexketoprofen.
Excretion
The primary route of excretion for dexketoprofen and its metabolites is via the kidneys into the urine. Following metabolism to its more water-soluble glucuronide conjugate, the compound is efficiently cleared from the body. Studies in humans have shown that 70-80% of the administered dose is recovered in the urine within the first 12 hours, mainly as the acyl-glucuronoconjugated parent drug[1].
Data Presentation
Table 1: Pharmacokinetic Parameters of Dexketoprofen in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | 3.2 | [2][3] |
| Cmax (µg/mL) | Data not explicitly provided in abstracts | |
| Tmax (h) | Data not explicitly provided in abstracts | |
| AUC₀-∞ (µg·h/mL) | Data not explicitly provided in abstracts | |
| Half-life (t½) (h) | Data not explicitly provided in abstracts |
Note: While studies were conducted in rats, specific quantitative data for these parameters were not available in the provided search results. The referenced studies confirm pharmacokinetic assessments were performed.
Table 2: Pharmacokinetic Parameters of S-(+)-Ketoprofen (Dexketoprofen) in Dogs
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Dose (mg/kg) | 1 | 1 | |
| Cmax (µg/mL) | - | 4.91 ± 0.76 | |
| Tmax (h) | - | Not specified | |
| AUC₀-∞ (µg·h/mL) | Not specified | Not specified | |
| Clearance (Cl) (L/h/kg) | 0.10 ± 0.02 | - | |
| Volume of Distribution (Vss) (L/kg) | 0.22 ± 0.07 | - | |
| Half-life (t½) (h) | Not specified | Not specified | |
| Bioavailability (F) (%) | - | 88.66 ± 12.95 |
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Dose (mg/kg) | 3 | 3 | |
| Cmax (µg/mL) | - | 12.47 ± 0.62 | |
| Tmax (h) | - | Not specified | |
| AUC₀-∞ (µg·h/mL) | Not specified | Not specified | |
| Clearance (Cl) (L/h/kg) | 0.09 ± 0.01 | - | |
| Volume of Distribution (Vss) (L/kg) | 0.19 ± 0.03 | - | |
| Half-life (t½) (h) | Not specified | Not specified | |
| Bioavailability (F) (%) | - | 85.36 ± 13.90 |
Experimental Protocols
In Vivo Pharmacokinetic Study (Oral and Intravenous)
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in a preclinical species (e.g., rat or dog).
Animal Model:
-
Species: Sprague-Dawley rats or Beagle dogs.
-
Sex: Male and/or female.
-
Health Status: Healthy, adult animals.
-
Acclimation: Animals are acclimated to the facility for at least one week prior to the study.
Dosing:
-
Intravenous (IV): A single bolus dose of dexketoprofen is administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs). The vehicle is typically a sterile saline solution.
-
Oral (PO): A single dose is administered by oral gavage. The formulation can be a solution or suspension in a suitable vehicle (e.g., water, carboxymethylcellulose).
-
Fasting: Animals are typically fasted overnight prior to dosing.
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalysis:
-
Plasma concentrations of dexketoprofen are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (Cl), and volume of distribution (Vd) are calculated using non-compartmental analysis of the plasma concentration-time data.
-
Oral bioavailability (F) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Experimental workflow for a pharmacokinetic study.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the extent of dexketoprofen binding to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar.
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Plasma from the preclinical species of interest (e.g., rat, dog).
-
Dexketoprofen stock solution.
-
Incubator shaker.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: The dialysis membrane is pre-soaked according to the manufacturer's instructions.
-
Sample Preparation: A working solution of dexketoprofen is prepared and spiked into the plasma to achieve the desired final concentration.
-
Dialysis Setup: The plasma containing dexketoprofen is added to one chamber of the dialysis unit, and an equal volume of PBS is added to the other chamber.
-
Equilibration: The dialysis unit is sealed and incubated at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of dexketoprofen in both the plasma and buffer aliquots is determined by a validated LC-MS/MS method.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100.
Analytical Method for Dexketoprofen in Plasma (LC-MS/MS)
Objective: To quantify the concentration of dexketoprofen in plasma samples.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Reversed-phase C18 analytical column.
Reagents:
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade).
-
Ultrapure water.
-
Dexketoprofen reference standard.
-
Internal standard (e.g., a structurally similar compound like ketoprofen-d3).
Sample Preparation (Protein Precipitation):
-
An aliquot of the plasma sample is mixed with a precipitation solvent (e.g., acetonitrile) containing the internal standard.
-
The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube or vial for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for dexketoprofen.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both dexketoprofen and the internal standard.
Quantification:
-
A calibration curve is generated by analyzing a series of plasma standards with known concentrations of dexketoprofen.
-
The concentration of dexketoprofen in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption, high plasma protein binding, metabolism primarily via glucuronidation, and renal excretion of the glucuronide conjugate. These properties contribute to its rapid onset and effective clearance from the body. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important analgesic.
References
Unveiling the Pharmacodynamics of Dexketoprofen Trometamol in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexketoprofen (B22426) trometamol, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), stands as a potent analgesic and anti-inflammatory agent. Its enhanced pharmacological profile, largely attributed to its stereospecific activity, has been extensively characterized in a variety of preclinical animal models. This technical guide provides an in-depth exploration of the pharmacodynamics of dexketoprofen trometamol, focusing on its mechanism of action, and its efficacy in established animal models of pain and inflammation. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding for researchers in the field of drug discovery and development.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism underlying the anti-inflammatory and analgesic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever. Dexketoprofen, as the active S-(+)-enantiomer, is responsible for this inhibitory activity.[3]
Signaling Pathway: The Cyclooxygenase Cascade
The conversion of arachidonic acid to prostaglandins is a multi-step enzymatic process. Dexketoprofen intervenes by blocking the active site of both COX-1 and COX-2, thereby preventing the formation of prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.
In Vitro Inhibitory Activity
The potency of dexketoprofen against COX isoforms has been quantified through in vitro enzyme inhibition assays. The 50% inhibitory concentration (IC50) values demonstrate its potent, albeit non-selective, inhibition of both COX-1 and COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Reference |
| Dexketoprofen (S-(+)-Ketoprofen) | 1.9 | 27 | [4] |
Anti-Inflammatory Activity in Animal Models
The anti-inflammatory efficacy of this compound has been robustly demonstrated in various animal models of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over time.
Quantitative Data:
| Animal Model | Administration Route | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) | Reference |
| Rat | Oral | 5 | 53 | 3 | [5] |
| Rat | Oral | 10 | Significant reduction | 1-5 | [6] |
| Rat | Oral | 20 | Significant reduction | 1-5 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
References
- 1. benchchem.com [benchchem.com]
- 2. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Mechanisms of Dexketoprofen Trometamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of dexketoprofen (B22426) trometamol. Dexketoprofen, the (S)-(+)-enantiomer of ketoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its pharmacological effects through various mechanisms, primarily by inhibiting the synthesis of prostaglandins (B1171923).[1][2] This document details the core mechanisms of action, presents quantitative data from key in vitro assays, provides detailed experimental protocols, and illustrates the relevant signaling pathways and workflows.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory effect of dexketoprofen stems from its potent inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] These enzymes are critical for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[3]
Quantitative Data: COX-1 and COX-2 Inhibition
Dexketoprofen has been shown to be a potent inhibitor of both COX isoforms in in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | IC50 (nM) |
| COX-1 | 1.9 |
| COX-2 | 27 |
Data compiled from isolated enzyme assays.[3]
Signaling Pathway: The Cyclooxygenase Pathway
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins and the inhibitory action of dexketoprofen.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a representative method for determining the IC50 of dexketoprofen against COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of dexketoprofen trometamol against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dilute COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.
-
Prepare a stock solution of arachidonic acid and dilute it to the final working concentration in the reaction buffer.
-
Prepare a stock solution of heme and dilute it in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
-
Assay:
-
To each well of a 96-well microplate, add the reaction buffer, diluted heme, and the diluted enzyme (either COX-1 or COX-2).
-
Add the various dilutions of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately add the detection reagent.
-
-
Data Acquisition and Analysis:
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the activity in the vehicle control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Modulation of Inflammatory Cytokine Production
Beyond its effects on prostaglandin synthesis, dexketoprofen can also modulate the production of inflammatory cytokines. Interestingly, recent in vitro studies have revealed a paradoxical effect on Interleukin-1β (IL-1β) release in human macrophages.
Quantitative Data: Effect on IL-1β Release in Human Macrophages
In lipopolysaccharide (LPS)-primed human macrophages, dexketoprofen has been shown to enhance the release of IL-1β upon stimulation with ATP.[4][5]
| Treatment | IL-1β Concentration (pg/mL) | Fold Change vs. LPS + ATP |
| Control | Undetectable | - |
| LPS (1 µg/mL) + ATP (5 mM) | ~150 | 1.0 |
| LPS + ATP + Dexketoprofen (1 nM) | ~250 | ~1.7 |
| LPS + ATP + Dexketoprofen (100 nM) | ~280 | ~1.9 |
Data are approximate values derived from published studies and may vary based on experimental conditions.[4]
Signaling Pathway: NLRP3 Inflammasome Activation
The observed increase in IL-1β release is attributed to the enhancement of NLRP3 inflammasome activation.[4][5] Dexketoprofen is thought to bind to the NLRP3 NATCH domain, which facilitates ATP hydrolysis and subsequent inflammasome assembly and caspase-1 activation.[4] Active caspase-1 then cleaves pro-IL-1β into its mature, secreted form.
Experimental Protocol: In Vitro Macrophage Cytokine Release Assay
This protocol describes a method for assessing the effect of dexketoprofen on cytokine release from macrophages.
Objective: To quantify the effect of this compound on the release of IL-1β from LPS-primed human macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
ELISA kit for human IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
If using PBMCs, isolate monocytes and differentiate them into macrophages.
-
If using THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
-
Macrophage Priming and Treatment:
-
Seed the differentiated macrophages into 96-well plates.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Following priming, treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) for a short period (e.g., 15 minutes).
-
-
Inflammasome Activation and Sample Collection:
-
Induce inflammasome activation by stimulating the cells with ATP (e.g., 5 mM) for 30 minutes.
-
Collect the cell culture supernatants for cytokine analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Effects on Other Inflammatory Pathways
While the primary mechanism of dexketoprofen is well-established, its effects on other inflammatory pathways are less characterized.
Neutrophil Migration
Neutrophil migration to the site of inflammation is a crucial step in the inflammatory response. While NSAIDs are generally expected to reduce neutrophil infiltration in vivo, direct in vitro studies quantifying the effect of dexketoprofen on neutrophil chemotaxis are limited. A representative protocol for such an investigation is provided below.
Objective: To determine the effect of this compound on the chemotaxis of human neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., Interleukin-8 [IL-8])
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
This compound
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup:
-
Add the chemoattractant (e.g., IL-8) to the lower wells of the Boyden chamber.
-
In the upper chamber (Transwell® insert), add the isolated neutrophils that have been pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound compared to the vehicle control.
NF-κB and Lipoxygenase (LOX) Pathways
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The lipoxygenase (LOX) pathway represents another route for the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[3] To date, there is a lack of direct in vitro evidence detailing the specific effects of dexketoprofen on the NF-κB and LOX signaling pathways. Further research is warranted to elucidate these potential mechanisms.
In Vitro Cytotoxicity
Assessing the potential cytotoxicity of anti-inflammatory compounds is crucial. Studies have investigated the effect of this compound on the viability of primary chondrocytes.
Quantitative Data: Cytotoxicity in Primary Rat Chondrocytes
In vitro application of this compound has been shown to inhibit the proliferation of primary rat chondrocytes.[6]
| Treatment Group | Exposure Time | Incubation Time | Effect on Cell Proliferation |
| Undiluted this compound | 15-60 min | 24, 48, 72 h | >70% inhibition |
| 1:1 Diluted Dexketoprofen:Medium | 30, 45 min | 24 h | Significant inhibition |
Data derived from Sağır et al., 2013.[6]
Experimental Protocol: MTT Assay for Chondrocyte Viability
Objective: To evaluate the effect of this compound on the viability of primary rat chondrocytes.
Materials:
-
Primary rat chondrocytes
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary rat chondrocytes into 96-well plates and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for different exposure times (e.g., 15, 30, 45, 60 minutes).
-
Incubation: After treatment, replace the medium with fresh culture medium and incubate for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound exhibits a potent in vitro anti-inflammatory profile, primarily through the robust inhibition of COX-1 and COX-2 enzymes. This leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins. Interestingly, recent evidence suggests a more complex immunomodulatory role, with the potential to enhance NLRP3 inflammasome-mediated IL-1β release in macrophages. While its effects on other key inflammatory pathways, such as neutrophil migration and NF-κB signaling, require further investigation, the available in vitro data provide a strong foundation for understanding its mechanism of action. The detailed protocols provided herein offer a framework for the continued exploration of the multifaceted anti-inflammatory properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dexketoprofen Trometamol's Genotoxic Potential in Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the genotoxic potential of dexketoprofen (B22426) trometamol, a widely used non-steroidal anti-inflammatory drug (NSAID), in various cell line models. The following sections provide a comprehensive summary of key quantitative data from in vitro studies, detailed experimental protocols for the principal genotoxicity assays employed, and visual representations of experimental workflows and implicated signaling pathways.
Executive Summary
In vitro studies on healthy human lymphocytes indicate that dexketoprofen trometamol may exhibit cytotoxic, cytostatic, and genotoxic effects, particularly at higher concentrations.[1][2][3][4] Research has demonstrated that concentrations of 750–1000μg/mL and above are associated with toxic effects.[1][2][3][4] Furthermore, at concentrations between 500-750μg/mL, this compound has been shown to induce micronucleus formation, suggesting clastogenic and aneugenic activity.[1][2][3][4] The comet assay has revealed DNA damage in the form of strand breaks at concentrations ranging from 100 to 1000μg/mL.[1][2][3] Additionally, exposure of human lymphocytes to this compound at concentrations of 100-750μg/mL led to a significant increase in the expression of genes involved in the DNA damage signaling pathway, namely XPC, XRCC6, and PNKP.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro genotoxicity studies of this compound on human lymphocytes.
Table 1: Cytotoxic and Genotoxic Effects of this compound
| Effect | Concentration Range (µg/mL) | Cell Line | Key Findings | Reference |
| Toxic Effects | 750 - 1000 and above | Healthy Human Lymphocytes | Induction of cellular toxicity. | [1][2][3][4] |
| Clastogenic and Aneugenic Activity | 500 - 750 | Healthy Human Lymphocytes | Increased micronucleus formation. | [1][2][3][4] |
| DNA Damage (Strand Breaks) | 100 - 1000 | Healthy Human Lymphocytes | Significant increases in DNA tail length and density in comet assay. | [1][2][3] |
Table 2: Gene Expression Changes in DNA Damage Signaling Pathway
| Gene | Concentration Range (µg/mL) | Cell Line | Change in Expression | Reference |
| XPC | 100 - 750 | Healthy Human Lymphocytes | Significantly Increased | [1][2][3] |
| XRCC6 | 100 - 750 | Healthy Human Lymphocytes | Significantly Increased | [1][2][3] |
| PNKP | 100 - 750 | Healthy Human Lymphocytes | Significantly Increased | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key assays used to assess the genotoxic potential of this compound are outlined below.
Cytokinesis-Block Micronucleus (CBMN) Assay
The in vitro micronucleus assay is a comprehensive method to assess both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events.[5]
Principle: This assay identifies micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[6] The use of cytochalasin B, a cytokinesis inhibitor, allows for the identification of cells that have completed one nuclear division, as they become binucleated. Scoring micronuclei in these binucleated cells ensures that the cells analyzed have undergone mitosis in the presence of the test substance.[7]
Protocol:
-
Cell Culture: Human peripheral blood lymphocytes (HPBLs) or other suitable cell lines like Chinese hamster ovary (CHO) cells are cultured under standard conditions.[6][8]
-
Exposure: Cells are incubated with various concentrations of this compound. A negative (vehicle) control and a positive control are included in parallel. Treatment can be short-term (3-4 hours) with and without metabolic activation (S9) or long-term (21-24 hours) without S9.[6]
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis.
-
Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides.
-
Staining: Slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[6]
-
Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[6]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[9]
Principle: Cells are embedded in agarose (B213101) gel on a microscope slide and then lysed, leaving behind the nuclear DNA as a "nucleoid." Electrophoresis at a high pH causes fragmented DNA to migrate away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[9]
Protocol:
-
Cell Preparation: A suspension of single cells (e.g., human lymphocytes) is prepared.
-
Slide Preparation: Microscope slides are pre-coated with a layer of normal melting point agarose.
-
Embedding: The cell suspension is mixed with low melting point agarose and layered onto the pre-coated slides. A coverslip is placed on top, and the agarose is allowed to solidify.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA fragments to migrate towards the anode.
-
Neutralization: The slides are neutralized with a buffer.
-
Staining: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to measure the tail length, tail intensity, and tail moment to quantify the extent of DNA damage.
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to quantify the expression levels of specific genes.
Principle: This technique involves the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is measured in real-time using fluorescent probes, allowing for the quantification of the initial amount of mRNA.
Protocol:
-
RNA Extraction: Total RNA is isolated from the treated and control cells.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined.
-
Reverse Transcription: The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is amplified in a real-time PCR machine using primers specific for the target genes (e.g., XPC, XRCC6, PNKP) and a reference (housekeeping) gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated after normalization to the reference gene.
Visualizations
Experimental Workflows
Caption: Workflow of the Cytokinesis-Block Micronucleus (CBMN) Assay.
Caption: Workflow of the Comet Assay for DNA Damage Assessment.
Signaling Pathway
Caption: Upregulation of DNA Repair Genes in Response to Damage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An in vitro investigation of genotoxic effects of this compound on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. criver.com [criver.com]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathways of Dexketoprofen Trometamol in Liver Microsomes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexketoprofen (B22426), the (S)-(+)-enantiomer of ketoprofen (B1673614), is a non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and anti-inflammatory properties.[1][2] Its metabolic fate is a critical determinant of its efficacy and safety profile. This technical guide provides a comprehensive overview of the metabolic pathways of dexketoprofen trometamol, with a primary focus on its biotransformation in human liver microsomes. The evidence strongly indicates that the predominant metabolic route is Phase II glucuronidation, with Phase I metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, playing a secondary and likely minor role.[3][4][5] This document details the enzymatic processes involved, presents available (though limited) quantitative data, and provides established experimental protocols for the in vitro study of its metabolism.
Introduction to Dexketoprofen Metabolism
The clearance of dexketoprofen from the body is primarily achieved through metabolic conversion into more water-soluble compounds that can be readily excreted. This biotransformation occurs in two main phases:
-
Phase I Metabolism: Involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For many drugs, this is mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[6][7]
-
Phase II Metabolism: Consists of conjugation reactions where an endogenous substrate is attached to the drug or its Phase I metabolite. This significantly increases water solubility and facilitates excretion. For dexketoprofen, the key Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[8]
Current literature consistently points to glucuronidation as the principal metabolic pathway for dexketoprofen.[3][4][5] While Phase I hydroxylation is a known pathway for the racemic mixture, ketoprofen, its significance for the isolated (S)-(+)-enantiomer, dexketoprofen, appears to be minimal.[3][9]
Phase II Metabolism: The Primary Pathway - Glucuronidation
The conjugation of dexketoprofen with glucuronic acid to form an acyl glucuronide is the most significant metabolic transformation in humans.[4][5] This process is catalyzed by UGT enzymes present in the liver microsomes.
Involved UGT Isoforms
While the specific UGT isoforms responsible for dexketoprofen glucuronidation have not been exhaustively characterized, studies on the racemic ketoprofen provide strong indications. The glucuronidation of profens, the class of NSAIDs to which dexketoprofen belongs, has been shown to be mediated by several UGT isoforms. For ketoprofen, inhibitory studies in pooled human liver microsomes suggest the involvement of UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7.[8] In rats, UGT2B1 has been identified as a key enzyme in ketoprofen glucuronidation.[10] It is highly probable that a similar set of enzymes is responsible for the glucuronidation of dexketoprofen.
Metabolic Pathway Diagram
Caption: Primary Phase II metabolic pathway of dexketoprofen.
Phase I Metabolism: A Minor Pathway
There is currently no conclusive evidence to suggest that dexketoprofen undergoes substantial Phase I metabolism via CYP enzymes.[3] Pharmacogenetic studies in humans have shown some correlation between pharmacokinetic variability and polymorphisms in CYP1A2, CYP2B6, and CYP2D6, but these effects were minor and not confirmed to be a result of direct metabolism.[1][3]
However, considering that dexketoprofen is the enantiomer of ketoprofen, it is plausible that it may be a substrate for the same enzymes, albeit to a much lesser extent. For racemic ketoprofen, hydroxylation of the benzoyl ring to form 3-Hydroxy Ketoprofen is a recognized Phase I metabolic route, primarily catalyzed by CYP2C9.[9][11]
Potential Minor Hydroxylation Pathway
If Phase I metabolism of dexketoprofen does occur in liver microsomes, it would likely involve the formation of a hydroxylated metabolite, analogous to what is observed with ketoprofen.
Potential Metabolic Pathway Diagram
Caption: Potential minor Phase I metabolic pathway of dexketoprofen.
Quantitative Data
There is a notable lack of published in vitro kinetic data (i.e., K_m and V_max) for the metabolism of dexketoprofen in human liver microsomes for both Phase I and Phase II pathways. The information available is largely qualitative or derived from in vivo pharmacokinetic studies.
| Parameter | Value | Enzyme System | Note |
| Phase I Metabolism | |||
| K_m (Dexketoprofen) | Not Reported | Human Liver Microsomes | Data for specific Phase I metabolite formation is not available. |
| V_max (Dexketoprofen) | Not Reported | Human Liver Microsomes | Data for specific Phase I metabolite formation is not available. |
| Phase II Metabolism | |||
| K_m (Dexketoprofen) | Not Reported | Human Liver Microsomes / Recombinant UGTs | While protocols exist for determination, specific values for dexketoprofen are not published. |
| V_max (Dexketoprofen) | Not Reported | Human Liver Microsomes / Recombinant UGTs | While protocols exist for determination, specific values for dexketoprofen are not published. |
Table 1: Summary of available in vitro metabolic kinetic data for dexketoprofen.
Experimental Protocols
The following protocols are adapted from established methods for studying the metabolism of ketoprofen in human liver microsomes and are suitable for investigating the metabolism of dexketoprofen.[9][11]
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to assess the formation of both Phase I (hydroxylated) and Phase II (glucuronidated) metabolites.
Caption: Experimental workflow for in vitro metabolism studies.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin (B1591596) (for UGT assays)
-
Acetonitrile (ice-cold, HPLC grade)
-
Internal standard for analytical quantification
-
Microcentrifuge tubes or 96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in methanol (B129727) or water).
-
Prepare the NADPH regenerating system and UDPGA solutions in phosphate buffer.
-
Dilute the HLM suspension to the desired final concentration (typically 0.2-1.0 mg/mL) in phosphate buffer.
-
-
Incubation:
-
For UGT-mediated metabolism, pre-treat the diluted microsomes with alamethicin (e.g., 25 µg/mL) on ice for 15-20 minutes to activate the UGT enzymes.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound solution to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (for Phase I) and/or UDPGA (for Phase II).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an excess volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well for analysis.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
-
Analytical Method
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of dexketoprofen and its potential metabolites.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: Mass spectrometry in negative ion mode is typically used for profens. Transitions would be m/z [M-H]⁻ for dexketoprofen and its hydroxylated and glucuronidated metabolites.
Conclusion
The metabolism of this compound in human liver microsomes is dominated by Phase II glucuronidation, leading to the formation of an inactive acyl glucuronide that is readily excreted. While Phase I metabolism via CYP enzymes, particularly hydroxylation by CYP2C9, is a known pathway for racemic ketoprofen, its contribution to the metabolism of dexketoprofen appears to be minimal. This guide provides the foundational knowledge and experimental framework for researchers to further investigate the nuances of dexketoprofen's biotransformation, which is essential for a complete understanding of its pharmacology and for the prediction of potential drug-drug interactions. Future research should focus on definitively identifying the specific UGT isoforms involved and quantifying the kinetic parameters of this primary metabolic pathway.
References
- 1. Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ketoprofen enantiomers in wild type of Cyp 2c8 and Cyp 2c9 patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]
- 4. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Human and rat liver UDP-glucuronosyltransferases are targets of ketoprofen acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Protein Binding Characteristics of Dexketoprofen Trometamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426) trometamol, the water-soluble salt of the S-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, a critical aspect of which is its interaction with plasma proteins. This technical guide provides a comprehensive overview of the protein binding characteristics of dexketoprofen trometamol, detailing the extent of binding, the primary binding proteins, and the experimental methodologies used for these determinations. Understanding these characteristics is paramount for drug development professionals in predicting drug distribution, clearance, and potential drug-drug interactions.
The high degree of plasma protein binding is a hallmark of most NSAIDs, and dexketoprofen is no exception.[2] This binding is predominantly a reversible process, forming a drug-protein complex that influences the concentration of free, pharmacologically active drug available to reach target tissues.[3] The trometamol salt formulation of dexketoprofen enhances its solubility and promotes rapid absorption, leading to a swift onset of action.[4]
Quantitative Analysis of Protein Binding
Dexketoprofen exhibits a high affinity for plasma proteins, with binding percentages consistently reported to be in the range of 99% to 99.2%.[5][6][7][8] This extensive binding has a significant impact on the drug's pharmacokinetic parameters. The primary binding protein for dexketoprofen in plasma is albumin.[1]
The following table summarizes the key quantitative parameters related to the protein binding of this compound.
| Parameter | Value | Primary Protein | Reference |
| Plasma Protein Binding | ~99% | Albumin | [7][8] |
| Plasma Protein Binding | 99.2% | Albumin | [5] |
Impact on Pharmacokinetics and Efficacy
The high degree of protein binding is a crucial determinant of dexketoprofen's pharmacokinetic behavior. Because only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target, the extensive binding of dexketoprofen results in a relatively low volume of distribution.[7]
The binding to plasma proteins, particularly albumin, also influences the drug's clearance. The protein-bound drug is generally not available for glomerular filtration in the kidneys. Consequently, the elimination of dexketoprofen is primarily dependent on its metabolism in the liver.
Furthermore, the high protein binding can have implications for drug-drug interactions. Co-administration of other drugs that also bind extensively to albumin could potentially lead to displacement of dexketoprofen, thereby increasing its free concentration and the risk of adverse effects.
The therapeutic effect of dexketoprofen is mediated by the inhibition of cyclooxygenase (COX) enzymes by the unbound fraction of the drug. Therefore, the equilibrium between the bound and unbound drug in plasma is a critical factor in determining the intensity and duration of its analgesic and anti-inflammatory effects.
Experimental Protocols for Determining Protein Binding
Several established in vitro methods are employed to determine the protein binding characteristics of pharmaceutical compounds like this compound. The most common techniques include equilibrium dialysis, ultracentrifugation, and high-performance affinity chromatography.
Equilibrium Dialysis
Equilibrium dialysis is considered a gold-standard method for determining the unbound fraction of a drug in plasma. It involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane that allows the passage of small molecules like the unbound drug but retains large molecules like proteins.
Detailed Protocol:
-
Apparatus: A multi-well equilibrium dialysis apparatus with individual cells separated by a semi-permeable membrane (e.g., with a molecular weight cut-off of 5-10 kDa).
-
Materials:
-
Human plasma (pooled)
-
This compound stock solution
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Spike the human plasma with this compound to achieve final concentrations relevant to its therapeutic range (e.g., 1, 5, and 10 µg/mL).
-
Pipette the drug-spiked plasma into one chamber of the dialysis cell.
-
Add an equal volume of PBS to the other chamber.
-
Seal the apparatus and incubate at 37°C with gentle agitation to facilitate equilibrium. The incubation time should be sufficient to reach equilibrium, which is typically determined in preliminary experiments and is often in the range of 4 to 24 hours.[9]
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of dexketoprofen in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[5]
-
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in buffer chamber at equilibrium) / (Concentration in plasma chamber at equilibrium)
-
Experimental workflow for determining protein binding using equilibrium dialysis.
Ultracentrifugation
Ultracentrifugation separates the unbound drug from the protein-bound drug by subjecting the plasma sample to high centrifugal forces. The heavier protein-drug complexes sediment, leaving the unbound drug in the supernatant.
Detailed Protocol:
-
Apparatus: An ultracentrifuge capable of generating high g-forces.
-
Materials:
-
Human plasma
-
This compound stock solution
-
-
Procedure:
-
Spike human plasma with this compound to the desired concentrations.
-
Transfer the spiked plasma into ultracentrifuge tubes.
-
Centrifuge at a high speed (e.g., >100,000 x g) for a sufficient duration (e.g., 2-4 hours) at a controlled temperature (e.g., 37°C) to allow for the sedimentation of plasma proteins.[10]
-
Carefully collect a sample of the supernatant, which represents the protein-free fraction containing the unbound drug.
-
Analyze the concentration of dexketoprofen in the supernatant using a validated analytical method.
-
Determine the total drug concentration in an uncentrifuged plasma sample.
-
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in supernatant) / (Total concentration in plasma)
-
Experimental workflow for determining protein binding using ultracentrifugation.
High-Performance Affinity Chromatography (HPAC)
High-Performance Affinity Chromatography (HPAC) utilizes a stationary phase where a protein, such as human serum albumin (HSA), is immobilized. When a drug solution is passed through the column, the unbound drug elutes first, while the bound drug is retained and elutes later. Frontal analysis is a common HPAC technique used to determine binding parameters.
Detailed Protocol:
-
Apparatus: An HPLC system equipped with a UV detector and a column with immobilized HSA.
-
Materials:
-
Immobilized HSA column
-
This compound solutions of varying concentrations in a mobile phase that mimics physiological conditions (e.g., phosphate buffer, pH 7.4).
-
-
Procedure:
-
Equilibrate the immobilized HSA column with the mobile phase.
-
Continuously infuse a solution of dexketoprofen at a known concentration through the column.
-
Monitor the elution profile with the UV detector. Initially, the drug binds to the immobilized HSA, and no drug is detected.
-
Once the binding sites on the HSA become saturated, the unbound drug will break through, and a plateau corresponding to the initial drug concentration will be observed.
-
The volume of mobile phase required to reach the breakthrough point is used to calculate the amount of bound drug.
-
Repeat the experiment with different concentrations of dexketoprofen.
-
-
Data Analysis:
-
The data can be used to construct a Scatchard plot or other binding isotherms to determine the binding affinity constant (Kd) and the number of binding sites (n).
-
Experimental workflow for determining protein binding using HPAC.
Logical Relationship of Protein Binding to Mechanism of Action
The high plasma protein binding of this compound is a critical factor that governs the concentration of the free, pharmacologically active drug. The mechanism of action of dexketoprofen is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. This inhibition is exerted by the unbound fraction of the drug that can distribute from the plasma to the target tissues.
Logical relationship between protein binding and mechanism of action.
Conclusion
This compound is a highly protein-bound NSAID, with approximately 99-99.2% of the drug bound to plasma proteins, primarily albumin. This high degree of binding is a key determinant of its pharmacokinetic profile, influencing its distribution, clearance, and potential for drug-drug interactions. The unbound fraction of dexketoprofen is responsible for its therapeutic effects through the inhibition of COX enzymes. A thorough understanding of these protein binding characteristics, determined through robust experimental methods such as equilibrium dialysis, ultracentrifugation, and high-performance affinity chromatography, is essential for the effective and safe use of this compound in clinical practice and for the development of new drug formulations and delivery systems.
References
- 1. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein binding as a primary determinant of the clinical pharmacokinetic properties of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety - IJIRMPS - International Journal of Innovative Research in Engineering & Multidisciplinary Physical Sciences [ijirmps.org]
- 4. ijpsr.com [ijpsr.com]
- 5. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]
- 8. Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Chiral Switch: An In-depth Technical Guide to the Discovery and Development of Dexketoprofen Trometamol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexketoprofen (B22426) trometamol, a non-steroidal anti-inflammatory drug (NSAID), represents a successful example of a "chiral switch" in drug development, where a single, more active enantiomer is developed from a racemic mixture. This technical guide provides a comprehensive overview of the discovery and development history of dexketoprofen trometamol, from its conceptualization to its establishment as a potent and rapidly acting analgesic. We delve into the rationale behind its creation, the intricacies of its synthesis, its preclinical and clinical development milestones, and its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.
Introduction: The Rationale for a Chiral Switch
The story of this compound begins with its parent compound, ketoprofen (B1673614). Racemic ketoprofen, a potent inhibitor of prostaglandin (B15479496) synthesis, has long been used as an analgesic and anti-inflammatory agent.[1][2] However, scientific investigations revealed that the therapeutic activity of ketoprofen is not equally distributed between its two enantiomers. The S-(+)-enantiomer, dexketoprofen, is responsible for virtually all the cyclooxygenase (COX) inhibitory activity, while the R-(-)-enantiomer is essentially inactive in this regard.[1][2]
This discovery provided a strong rationale for the development of dexketoprofen as a single-enantiomer drug. The primary goals of this "chiral switch" were to:
-
Enhance therapeutic efficacy: By administering only the active enantiomer, the therapeutic effect could be achieved with a lower dose compared to the racemic mixture.[3]
-
Reduce metabolic burden: Eliminating the inactive R-(-)-enantiomer reduces the body's metabolic load.[3]
-
Potentially improve the safety profile: By reducing the overall drug exposure, the potential for adverse effects could be minimized.[3]
Furthermore, the development of the tromethamine salt of dexketoprofen was a strategic formulation decision. Dexketoprofen as a free acid has low aqueous solubility.[4] The formation of a tromethamine salt significantly increases its water solubility, which in turn leads to faster absorption and a more rapid onset of analgesic action, a critical attribute for the management of acute pain.[3][5]
Synthesis and Manufacturing
The production of this compound involves a critical step of separating the desired S-(+)-enantiomer from the racemic ketoprofen mixture, a process known as chiral resolution. Subsequently, the purified dexketoprofen is reacted with tromethamine to form the final salt.
Experimental Protocol: Chiral Resolution of Racemic Ketoprofen and Salt Formation
A common method for the chiral resolution of racemic ketoprofen involves the use of a chiral resolving agent, such as 1-Deoxy-1-(octylamino)-D-glucitol.[6] The following protocol provides a general framework:
-
Diastereomeric Salt Formation: Racemic ketoprofen is dissolved in a suitable solvent and treated with a chiral resolving agent, for example, 1-Deoxy-1-(octylamino)-D-glucitol. This leads to the formation of two diastereomeric salts.[6]
-
Crystallization and Separation: Due to differences in their physical properties, one of the diastereomeric salts (in this case, the salt of dexketoprofen) will be less soluble and will preferentially crystallize out of the solution.[6] The solid is then separated by filtration.
-
Liberation of the Free Acid: The isolated diastereomeric salt is treated with an acid to liberate the free dexketoprofen acid.[6]
-
Tromethamine Salt Formation: The purified dexketoprofen is then dissolved in a suitable solvent system, such as a mixture of dehydrated alcohol and ethyl acetate. An equimolar amount of tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) is added to the solution.[6][7][8]
-
Crystallization and Isolation: The mixture is heated to reflux and then cooled to induce crystallization of this compound.[7][8] The resulting crystals are collected by filtration, washed, and dried to yield the final product.[7][8]
Caption: Workflow for the synthesis of this compound.
Preclinical Development
Animal studies were crucial in establishing the pharmacological profile of dexketoprofen and comparing its efficacy and safety to racemic ketoprofen.
Anti-inflammatory and Analgesic Potency
In various animal models of inflammation and pain, dexketoprofen consistently demonstrated an anti-inflammatory and analgesic potency equivalent to that of a double dose of racemic ketoprofen.[2] The R-(-)-enantiomer showed significantly lower potency, with its analgesic effects being notable only in species where metabolic bioinversion to the S-(+)-enantiomer occurred.[2]
Gastrointestinal Safety
The gastric ulcerogenic effect of oral dexketoprofen in rats was found to be comparable to that of a double dose of racemic ketoprofen.[2] However, repeated administration of this compound salt was associated with less gastric ulceration compared to the acid forms of both dexketoprofen and the racemate.[2] Furthermore, single high doses of dexketoprofen free acid did not show significant intestinal ulcerogenic effects in rats, whereas racemic ketoprofen was clearly ulcerogenic to the small intestine.[2]
Clinical Development
The clinical development program for this compound focused on its pharmacokinetics, efficacy, and safety in humans for the management of acute pain.
Pharmacokinetics
Clinical pharmacokinetic studies have consistently shown that the tromethamine salt of dexketoprofen is rapidly absorbed after oral administration.[1][2] This rapid absorption translates to a faster onset of pain relief.[1]
Table 1: Pharmacokinetic Parameters of this compound vs. Racemic Ketoprofen and Dexketoprofen Free Acid
| Parameter | This compound (25 mg) | Racemic Ketoprofen (50 mg) | Dexketoprofen Free Acid (25 mg) | Reference |
| tmax (hours) | 0.25 - 0.75 | 0.5 - 3.0 | Slower and more variable than the salt form | [1][2][9] |
| Cmax (mg/L) | 3.1 | 2.72 ± 1.25 (for the S-enantiomer) | 2.02 ± 0.70 | [2][9] |
| Bioavailability | Similar to racemic ketoprofen (based on AUC of the S-enantiomer) | - | - | [1][2] |
| Accumulation | No significant accumulation with repeated doses | - | - | [1][10] |
Data presented as range or mean ± standard deviation where available.
Ingestion of dexketoprofen with food can delay the rate of absorption and reduce the maximum plasma concentration, but it does not significantly alter the overall extent of absorption.[1] Dexketoprofen is highly bound to plasma proteins, primarily albumin, and is eliminated after extensive biotransformation into inactive glucuroconjugated metabolites, which are then excreted in the urine.[1] Importantly, there is no evidence of in vivo bioinversion of the S-(+)-enantiomer to the R-(-)-enantiomer in humans.[1][2]
Clinical Efficacy
This compound has demonstrated efficacy in a variety of acute pain models, including dental pain, postoperative pain, and dysmenorrhea.[11][12]
Table 2: Summary of Clinical Efficacy Data for Oral this compound
| Pain Model | Comparator(s) | Key Findings | Reference |
| Third Molar Extraction | Placebo, Ibuprofen (B1674241) 400 mg | This compound (10-20 mg) was superior to placebo and similar in efficacy to ibuprofen 400 mg. The onset of pain relief was shorter with dexketoprofen. | [2] |
| Postoperative Pain | Placebo, Racemic Ketoprofen | Analgesic efficacy of dexketoprofen was roughly similar to that of a double dose of the racemic compound. A dose-response relationship was observed between 12.5 mg and 25 mg. | [1][3] |
| Various Acute Pain Conditions | Other NSAIDs, Opioids | Effective in treating acute pain with a rapid onset of action. Parenteral formulations have shown an opioid-sparing effect. | [12][13] |
Clinical studies have established a dose-response relationship for this compound, with the 25 mg dose showing a longer duration of action than the 12.5 mg dose.[1] At doses above 7 mg, dexketoprofen was significantly superior to placebo.[1]
Mechanism of Action
The primary mechanism of action of dexketoprofen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15]
By inhibiting COX enzymes, dexketoprofen reduces the synthesis of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.[5][16] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of the potential side effects, such as gastrointestinal disturbances.[5] Dexketoprofen is a non-selective COX inhibitor.[15]
Caption: Signaling pathway for the mechanism of action of dexketoprofen.
Conclusion
The development of this compound is a prime example of successful rational drug design. By isolating the active S-(+)-enantiomer of ketoprofen and formulating it as a highly water-soluble tromethamine salt, a potent analgesic with a rapid onset of action was created. This in-depth technical guide has provided a comprehensive overview of its discovery, synthesis, and development, supported by quantitative data and detailed protocols. This compound continues to be a valuable therapeutic option for the management of acute pain, and its development journey offers important lessons for future drug development endeavors.
References
- 1. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Portico [access.portico.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]
- 8. CN101928214B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. ovid.com [ovid.com]
- 10. Pharmacokinetics of this compound in healthy volunteers after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. A review of this compound in acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: clinical evidence supporting its role as a painkiller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hexiapharm.com [hexiapharm.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. PathWhiz [pathbank.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dexketoprofen Trometamol
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of dexketoprofen (B22426) trometamol in pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.
Introduction
Dexketoprofen trometamol is the tromethamine salt of the S-(+)-enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis and exhibiting analgesic, anti-inflammatory, and antipyretic properties.[3][4] Accurate and reliable analytical methods are crucial for the quality control of this compound in drug substances and finished products. High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[1] This document provides a comprehensive protocol for the HPLC analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[3-(benzoyl)phenyl]propanoic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol | [1] |
| Molecular Formula | C₂₀H₂₅NO₆ | [5][6] |
| Molecular Weight | 375.42 g/mol | [5][6] |
| Melting Point | 104.8-105.1°C | [5] |
| UV λmax | 254-260 nm (in various solvents) | [3][7][8] |
| Solubility | Soluble in DMSO and slightly soluble in ethanol (B145695) and methanol. | [5][6] |
Experimental Protocol
This section details the materials, instrumentation, and procedures for the HPLC quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Triethylamine
-
Purified water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | NUCLEODUR C18 (5 µm, 250 mm x 4.6 mm) or equivalent |
| Mobile Phase | Acetonitrile: 0.01M Potassium Dihydrogen Phosphate buffer (pH 6.0 adjusted with Triethylamine) (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 40°C |
Preparation of Solutions
3.3.1. Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 6.0)
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of purified water.
-
Adjust the pH to 6.0 using triethylamine.
-
Filter the buffer solution through a 0.45 µm membrane filter.
3.3.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared buffer in a ratio of 25:75 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
3.3.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3.3.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-80 µg/mL.[1][9]
3.3.5. Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 25 µg/mL).
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10]
System Suitability
System suitability parameters are evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 80 | ≥ 0.999 |
Precision
Precision is assessed by performing replicate injections of the standard solution.
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Accuracy
Accuracy is determined by the recovery of a known amount of standard added to a sample matrix.
| Spike Level | Mean Recovery (%) |
| 80% | 98 - 102% |
| 100% | 98 - 102% |
| 120% | 98 - 102% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | Typically < 1 µg/mL |
| LOQ | Typically < 3 µg/mL |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| Column Temperature (± 2°C) | No significant change |
Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. This compound is subjected to stress conditions such as acid, base, oxidation, heat, and light.[10][11][12][13] The method should be able to resolve the dexketoprofen peak from any degradation products.
Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Sample Preparation Workflow from Tablet Dosage Form.
Conclusion
The described RP-HPLC method is demonstrated to be simple, accurate, precise, and robust for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be effectively implemented in a laboratory setting. The validation data confirms that the method meets the requirements of international regulatory guidelines.
References
- 1. eijst.org.uk [eijst.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 156604-79-4 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. ijpsr.com [ijpsr.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. ijipls.co.in [ijipls.co.in]
- 11. DEVELOPMENT OF A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR this compound Research Article | Semantic Scholar [semanticscholar.org]
- 12. (Open Access) DEVELOPMENT OF A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR this compound Research Article (2012) | Vidhya K. Bhusari | 6 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Analysis of Dexketoprofen Trometamol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of dexketoprofen (B22426) trometamol in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, offering high recovery and minimal matrix effects.[1][2] The method is validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range.[1][2][3] With a total analysis time of 3.5 minutes, this method is well-suited for high-throughput bioanalysis in pharmacokinetic and bioequivalence studies.[1][2][4]
Introduction
Dexketoprofen trometamol is the water-soluble salt of the S-(+)-enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). It exhibits potent analgesic and anti-inflammatory properties by inhibiting prostaglandin (B15479496) synthesis. Accurate quantification of dexketoprofen in biological matrices, particularly human plasma, is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed, validated UPLC-MS/MS protocol for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Ibuprofen (B1674241) (Internal Standard, IS) (≥99% purity)[1][4]
-
HPLC-grade acetonitrile, methanol (B129727), and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
0.6 M Sulfuric Acid (H₂SO₄)
-
Ultrapure water
-
Drug-free human plasma (K₂EDTA as anticoagulant)
Instrumentation and Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is utilized. The specific parameters are summarized in Table 1.
Table 1: UPLC and Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (80:20, v/v)[4] |
| Flow Rate | 0.30 mL/min[4][5] |
| Injection Volume | 2 - 5 µL[4] |
| Column Temperature | 40°C[4] |
| Autosampler Temp. | 4°C |
| Total Run Time | 3.5 minutes[1][2][4] |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Negative Ion Mode[6] |
| MRM Transition (Dexketoprofen) | m/z 255.2 → 105.2[1] or m/z 255.1 → 209.2[7] |
| MRM Transition (Ibuprofen IS) | m/z 205.0 → 161.0 |
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of dexketoprofen (e.g., 5 mg/mL) and ibuprofen (IS) in methanol.[3] Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the dexketoprofen stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.[3]
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to achieve a concentration range of 0.01 µg/mL to 8.50 µg/mL.[1][2][4]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:
Detailed Methodology: Plasma Sample Preparation
The recommended method for sample cleanup is Liquid-Liquid Extraction (LLE), which provides a clean extract with high analyte recovery.[1][2] Alternative methods include protein precipitation (PPT) with methanol or solid-phase extraction (SPE).[6][7]
Protocol for Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.
-
Add 15 µL of the ibuprofen internal standard (IS) working solution.
-
Add 100 µL of 0.6 M H₂SO₄ to acidify the sample.[1] Vortex for 10 seconds.
-
Add 800 µL of ethyl acetate as the extraction solvent.[1][4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer 500 µL of the upper organic layer (ethyl acetate) to a new tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS injection.
Caption: Experimental workflow for dexketoprofen extraction and analysis.
Method Validation Summary
The analytical method was validated according to the EMA and ICH guidelines for bioanalytical method validation.[3][5]
Caption: Key parameters for bioanalytical method validation.
Linearity and Sensitivity
The method demonstrated excellent linearity over the specified concentration range. The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the calibration curve with acceptable accuracy and precision.
Table 2: Calibration Curve and LLOQ Data
| Parameter | Result | Citation |
|---|---|---|
| Linearity Range | 0.01 - 8.50 µg/mL | [1][2][4] |
| Correlation Coefficient (R²) | ≥ 0.997 | [1][2] |
| LLOQ | 0.01 µg/mL (10 ng/mL) |[1][2][6] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at three levels. The results fall within the accepted limits (±15% for accuracy, ≤15% for precision).
Table 3: Summary of Accuracy and Precision
| QC Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|---|
| LQC (0.03 µg/mL) | 96.66 - 100.00 | 94.97 - 97.92 | 4.93 - 9.25 | 4.24 - 9.57 |
| MQC (0.75 µg/mL) | 96.66 - 100.00 | 94.97 - 97.92 | 4.93 - 9.25 | 4.24 - 9.57 |
| HQC (7.50 µg/mL) | 96.66 - 100.00 | 94.97 - 97.92 | 4.93 - 9.25 | 4.24 - 9.57 |
Data synthesized from reported ranges.[1][2][4]
Recovery and Stability
The extraction recovery of dexketoprofen from human plasma using the LLE method was consistently high and reproducible.[1] Stability was assessed under various conditions to ensure sample integrity from collection to analysis.
Table 4: Stability of Dexketoprofen in Human Plasma
| Stability Condition | Duration | Result | Citation |
|---|---|---|---|
| Freeze-Thaw Stability | 4 cycles (-70°C to RT) | Stable | [3] |
| Short-Term (Bench-Top) | 6 hours at Room Temp. | Stable | [3] |
| Long-Term Storage | 27 days at -70°C | Stable | [3] |
| Post-Processed (Autosampler) | 52 hours at 4°C | Stable |[3] |
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol and short chromatographic run time make it highly suitable for routine analysis in clinical and pharmaceutical research settings. The comprehensive validation confirms that the method meets the stringent requirements for bioanalytical applications.
References
- 1. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 2. researchgate.net [researchgate.net]
- 3. The Bioequivalence Study of Two Dexketoprofen 25 mg Film-Coated Tablet Formulations in Healthy Males Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Research Journal of Chemical Sciences : Simple and sensitive LC-ESI-MS method for estimation of dexketoprofen in plasma samples - ISCA [isca.me]
Application Note: Chiral Separation of Ketoprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of two enantiomers: (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The therapeutic anti-inflammatory effects are primarily attributed to the (S)-enantiomer, which inhibits cyclooxygenase enzymes, while the (R)-enantiomer is largely inactive and can undergo metabolic inversion to the active (S)-form in the body.[1] Consequently, the accurate separation and quantification of these enantiomers are crucial for pharmaceutical development, quality control, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely employed technique for the chiral separation of ketoprofen.[2] This document provides detailed protocols and comparative data for the chiral separation of ketoprofen enantiomers using HPLC.
Principle of Chiral Separation by HPLC
The chiral separation of ketoprofen enantiomers by HPLC is achieved through the differential interaction between the enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive. This difference in interaction leads to varying retention times for the (R) and (S) enantiomers, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective and widely used for this purpose.[2][3]
Data Presentation: Comparative Analysis of HPLC Methods
The following table summarizes various chromatographic conditions and performance parameters for the chiral separation of ketoprofen enantiomers, providing a comparative overview of different methods.
| Chiral Stationary Phase (CSP) / Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Chirobiotic V | Tetrahydrofuran/0.5% Triethylamine acetate (B1210297) buffer (15:85) | 0.7 | Not Specified | 2.28 | [4] |
| Achiral C8 column with vancomycin (B549263) as chiral mobile phase additive | Methanol (B129727)/0.25% Triethylamine acetate buffer (50:50) | 0.7 | Not Specified | 2.22 | [4] |
| Hypersil BDS C8 (achiral) with 2.0 mM norvancomycin (B1247964) | Acetonitrile (B52724)/Triethylamine acetate buffer (pH 5.2, 20 mM) (35:65) | Not Specified | Not Specified | Not Specified | [5] |
| Nonporous octadecylsilane (B103800) (achiral) with 10 mM hydroxypropyl-β-cyclodextrin | 0.1% Trifluoroacetic acid (pH 4.0)/Acetonitrile (98:2) | 0.8 | 220 | Not Specified | [6][7] |
| Lux Amylose-2 | Acetonitrile/Water with 0.1% acetic acid | 1.0 | Not Specified | >2.0 | [1] |
| Chiralcel OJ-H | n-hexane/isopropanol (80:20) | Not Specified | 254 | Not Specified | [8] |
| Chiralcel OD-H | Heptane/ethanol/dichloromethane (95:3:2) | 0.7 | 245 | Not Specified | [8] |
| Chiralpak AD® (20 µm) | 100% Ethanol with 0.01% Trifluoroacetic acid | Not Specified | Not Specified | Not Specified | [1] |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | n-hexane/ethanol/formic acid (95:5:0.1) | 2.0 | 254 | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of ketoprofen enantiomers using a polysaccharide-based chiral stationary phase. This protocol is a composite method based on common practices in the field and serves as a solid starting point for method development and validation.[9]
Protocol 1: Chiral Separation using Lux Amylose-2 Column
-
1. System Preparation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]
-
Chiral Stationary Phase: Lux Amylose-2 column.[1]
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) and acidify with 0.1% acetic acid. Filter and degas the mobile phase before use.[1]
-
-
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic ketoprofen in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 50 µg/mL.[9]
-
(S)-Ketoprofen Standard: Prepare a stock solution of (S)-Ketoprofen in methanol at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing ketoprofen in methanol to achieve a nominal concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 50 µg/mL.[9]
-
-
3. Chromatographic Conditions:
-
4. Injection and Data Acquisition:
-
5. Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times by comparing with the individual standard.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.
-
Quantify the individual enantiomers by integrating the peak areas.[1]
-
-
6. System Suitability:
-
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved.
-
A system suitability test should be performed by injecting the racemic ketoprofen standard solution six times. The system is deemed suitable if the resolution between the (S)- and (R)-ketoprofen peaks is greater than 2.0 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.[9]
-
Mandatory Visualizations
Experimental Workflow for Chiral HPLC Analysis of Ketoprofen
Caption: Workflow for the chiral HPLC analysis of ketoprofen.
Chiral Recognition Mechanism
Caption: Principle of chiral recognition on a stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of ketoprofen enantiomers in human serum using a nonporous octadecylsilane 1.5 microns column with hydroxypropyl beta-cyclodextrin as mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC determination of ketoprofen enantiomers in human serum using a nonporous octadecylsilane 1.5 microns column with hydroxypropyl beta-cyclodextrin as mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note and Protocols for the Quantification of Dexketoprofen Trometamol in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426) trometamol is the water-soluble salt of the S-(+)-enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is a potent analgesic and anti-inflammatory agent, and its pharmacokinetic profile is of significant interest in clinical and preclinical studies.[1][3] Accurate and reliable quantification of dexketoprofen in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of dexketoprofen trometamol in plasma samples using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of Methods
HPLC-UV
This method involves the separation of dexketoprofen from plasma components on a reversed-phase HPLC column. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength. While generally less sensitive than LC-MS/MS, HPLC-UV offers a cost-effective and robust alternative for routine analysis.
LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs in biological matrices.[4] After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition for dexketoprofen.[5] This method is ideal for studies requiring low limits of quantification.
Materials and Reagents
-
Reference Standards: this compound, Internal Standard (e.g., Ibuprofen, Ketoprofen-d3)[5][6]
-
Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC or LC-MS grade), Ethyl acetate (B1210297) (HPLC grade)[6]
-
Buffers: Ammonium (B1175870) acetate, Sodium dihydrogen phosphate (B84403)
-
Water: Ultrapure water
-
Plasma: Drug-free human plasma (with anticoagulant, e.g., K2EDTA)[7]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol or a suitable solvent to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with methanol or mobile phase to create working solutions for calibration standards and quality control (QC) samples.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the working solutions into drug-free plasma to prepare a series of calibration standards covering the desired concentration range (e.g., 0.01 to 20 µg/mL).[8]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.03, 0.75, and 7.50 µg/mL).[6][9]
Sample Preparation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile or methanol containing the internal standard.[8]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the analytical system.
-
To 200 µL of plasma sample, add the internal standard solution.[6]
-
Add 50 µL of 0.6 M sulfuric acid to acidify the sample.[6]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[6]
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
HPLC-UV Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[10]
-
Mobile Phase: A mixture of methanol and 50 mM sodium dihydrogen phosphate buffer (e.g., 30:70 v/v)[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm[10]
-
Injection Volume: 20 µL
LC-MS/MS Method
-
Column: C18 column (e.g., 2.1 x 150 mm, 5 µm)[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.2% formic acid in water or 5 mmol/L ammonium acetate with 0.05% acetic acid.[5][8]
-
Flow Rate: 0.35 mL/min[8]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[8]
-
MRM Transitions:
-
Injection Volume: 10 µL
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative data from various validated methods for this compound in plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Ibuprofen[6] | Ketoprofen-d3[5] | Febuxostat[8] |
| Linearity Range (µg/mL) | 0.01 - 8.50[4][6] | 0.05 - 6.00[5] | 0.01 - 20[8] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.01[4][6] | 0.05[5] | 0.01[8] |
| Intra-day Accuracy (%) | 96.66 - 100.00[4][6] | Not Reported | Within ±15% |
| Inter-day Accuracy (%) | 94.97 - 97.92[4][6] | Not Reported | Within ±15% |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Recovery (%) | > 85% | Not Reported | Not Reported |
| Sample Preparation | Liquid-Liquid Extraction[6] | Solid-Phase Extraction[5] | Protein Precipitation[8] |
Table 2: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Internal Standard | Not specified | Not specified |
| Linearity Range (µg/mL) | 0.05 - 25[10] | 40 - 10,000 ng/0.5 mL[11] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 40 ng/0.5 mL[11] |
| Intra-day Accuracy (%) | Not Reported | < 3.0% (relative error)[11] |
| Inter-day Accuracy (%) | Not Reported | < 3.0% (relative error)[11] |
| Intra-day Precision (%RSD) | 0.6 - 2.89[10] | < 3.6%[11] |
| Inter-day Precision (%RSD) | 0.56 - 2.94[10] | < 3.6%[11] |
| Recovery (%) | 99.92 - 100.54[10] | Not Reported |
| Sample Preparation | Ether Extraction[10] | Not specified |
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Dexketoprofen Quantification by LC-MS/MS.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for Dexketoprofen Quantification by HPLC-UV.
References
- 1. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound in healthy volunteers after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Journal of Chemical Sciences : Simple and sensitive LC-ESI-MS method for estimation of dexketoprofen in plasma samples - ISCA [isca.me]
- 6. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 7. The Bioequivalence Study of Two Dexketoprofen 25 mg Film-Coated Tablet Formulations in Healthy Males Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
Application Notes and Protocols for Assessing Dexketoprofen Trometamol Efficacy in In Vivo Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexketoprofen (B22426) trometamol is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent analgesic and anti-inflammatory agent.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[1][3][4] Specifically, dexketoprofen is the S-(+)-enantiomer of ketoprofen (B1673614) and its tromethamine salt enhances its solubility and absorption, leading to a rapid onset of action.[1][5] This document provides detailed protocols for commonly used in vivo pain models to assess the efficacy of dexketoprofen trometamol, along with summarized quantitative data and visualizations of relevant pathways and workflows.
Mechanism of Action: COX Inhibition Pathway
This compound exerts its analgesic and anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[3][4][6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are signaling molecules that mediate pain, inflammation, and fever.[3][6] By blocking this pathway, dexketoprofen reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
In VivoPain Models and Protocols
Several well-established animal models are utilized to evaluate the analgesic and anti-inflammatory properties of this compound. The following sections detail the protocols for three commonly used models.
Acetic Acid-Induced Writhing Test
This model is a widely used method for screening peripherally acting analgesics by inducing visceral pain.[6][7][8][9] Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic stretching behavior known as writhing.[6][7][8][9]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-30 g) are typically used.[6] Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.[10]
-
Grouping: Randomly divide the mice into control, standard, and test groups (n=6-8 animals per group).[10]
-
Control Group: Receives the vehicle (e.g., normal saline with a small percentage of DMSO and/or Tween 80).[10]
-
Standard Group: Receives a known analgesic (e.g., Diclofenac sodium at 10 mg/kg).[10]
-
Test Groups: Receive different doses of this compound (e.g., 1, 3, 10, 30, and 100 mg/kg, administered intraperitoneally).
-
-
Drug Administration: Administer the vehicle, standard drug, or this compound 30-60 minutes before the induction of writhing.[10]
-
Induction of Writhing: Inject 0.6% - 1% (v/v) acetic acid solution intraperitoneally (10 ml/kg body weight).[6][10]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous period of 10-20 minutes.[6][10][11]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Caption: Workflow for the acetic acid-induced writhing test.
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic effects.[1][4][12] Subcutaneous injection of formalin into the paw produces a biphasic pain response: an early, acute phase (Phase I) resulting from direct C-fiber activation, followed by a late, inflammatory phase (Phase II) associated with central sensitization.[1][4][12]
Experimental Protocol:
-
Animals: Male mice (28-32 g) or rats are commonly used.[13]
-
Acclimatization: Place the animals in individual observation chambers for at least 20 minutes before the formalin injection to allow for acclimatization.[4]
-
Drug Administration: Administer this compound (e.g., 3, 10, 30, 100, and 300 mg/kg, i.p.) or vehicle at a predetermined time before the formalin injection.[13]
-
Induction of Pain: Inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[4][12]
-
Observation:
-
Data Analysis: Calculate the percentage of antinociception for each phase using the following formula: % Antinociception = [(Mean licking time in control group - Mean licking time in test group) / Mean licking time in control group] x 100
Caption: Workflow of the biphasic formalin test for pain assessment.
Carrageenan-Induced Paw Edema Test
This model is a classic and highly reproducible method for evaluating the anti-inflammatory activity of compounds.[2][14][15] Injection of carrageenan into the paw induces an acute inflammatory response characterized by edema (swelling).[2][14][15]
Experimental Protocol:
-
Animals: Sprague-Dawley or Wistar rats (180-250 g) are commonly used.[16]
-
Grouping: Divide the animals into control, standard, and test groups.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or a digital caliper.[14][16]
-
Drug Administration: Administer this compound, a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.), or vehicle orally or intraperitoneally.[16]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar tissue of the right hind paw.[14][16]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[16][17]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100
Caption: Workflow for the carrageenan-induced paw edema test.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of this compound in the described in vivo pain models based on available literature.
Table 1: Efficacy of Dexketoprofen in the Acetic Acid-Induced Writhing Test (Mice)
| Dose (mg/kg, i.p.) | Route of Administration | % Inhibition of Writhing | Reference |
| 1, 3, 10, 30, 100 | Intraperitoneal | Dose-dependent reduction | |
| ED50 not explicitly stated |
Table 2: Efficacy of Dexketoprofen in the Orofacial Formalin Test (Mice)
| Phase | ED50 (mg/kg, i.p.) | 95% Confidence Interval | Reference |
| Phase I (0-5 min) | 16.10 ± 3.40 | Not Reported | [13] |
| Phase II (20-30 min) | 54.70 ± 8.30 | Not Reported | [13] |
Table 3: Efficacy of Dexketoprofen in the Carrageenan-Induced Paw Edema Test (Rats)
| Dose | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Not specified | Not specified | Peak at 270 min | Significant inhibition | |
| Specific dose-response data on percentage inhibition is limited in the reviewed literature. |
Conclusion
The acetic acid-induced writhing test, formalin test, and carrageenan-induced paw edema model are robust and reproducible methods for evaluating the analgesic and anti-inflammatory efficacy of this compound. The provided protocols and summarized data offer a comprehensive guide for researchers to design and conduct preclinical studies. Dexketoprofen has demonstrated significant, dose-dependent efficacy in these models, consistent with its mechanism of action as a potent COX inhibitor. Further studies to determine the ED50 in the writhing test and a more detailed dose-response in the carrageenan model would provide a more complete preclinical profile.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. saspublishers.com [saspublishers.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Receptors involved in dexketoprofen analgesia in murine visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. wjarr.com [wjarr.com]
- 13. inotiv.com [inotiv.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model in NSAID Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay used for the screening and evaluation of acute anti-inflammatory activity of novel compounds, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] This model mimics the key features of acute inflammation, including edema, hyperalgesia, and erythema.[1] Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, making it a valuable tool to investigate the mechanisms of action of anti-inflammatory agents.[3][4]
The initial phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (2.5-6 hours) is primarily mediated by the production of prostaglandins, facilitated by the upregulation of cyclooxygenase-2 (COX-2), along with neutrophil infiltration and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5][6] NSAIDs typically exert their anti-inflammatory effects by inhibiting COX enzymes in this later phase.[5]
These application notes provide a comprehensive overview of the carrageenan-induced paw edema model, including detailed experimental protocols, data presentation guidelines, and visualization of the underlying signaling pathways.
Data Presentation: Efficacy of Standard NSAIDs
The following tables summarize the typical anti-inflammatory effects of commonly used NSAIDs in the carrageenan-induced paw edema model in rats. The percentage inhibition of edema is a key parameter for evaluating compound efficacy.
Table 1: Efficacy of Standard NSAIDs in the Rat Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | Edema Inhibition (%) | Reference |
| Indomethacin | 10 | p.o. | 2 | 54 | [7] |
| 10 | p.o. | 3 | 54 | [7] | |
| 10 | p.o. | 4 | 54 | [7] | |
| 10 | p.o. | 5 | 33 | [7] | |
| 5 | i.p. | 1-5 | Significant Inhibition | [8] | |
| Naproxen | 15 | p.o. | 1 | 59 | [7] |
| 15 | p.o. | 2 | 81 | [7] | |
| 15 | p.o. | 3 | 73 | [7] | |
| 15 | p.o. | 4 | 60 | [7] | |
| 15 | p.o. | 5 | 39 | [7] | |
| Diclofenac | 5-20 | p.o. / i.p. | 2-4 | Significant Inhibition | [5][9] |
Note: The efficacy of NSAIDs can vary based on the specific experimental conditions, including the strain of the animal, the batch of carrageenan, and the vehicle used.
Experimental Protocols
Materials and Reagents
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)[5]
-
Test NSAID and vehicle control
-
Standard NSAID (e.g., Indomethacin, Diclofenac)[5]
-
Experimental animals (e.g., Wistar or Sprague-Dawley rats, 150-200g)
-
Plethysmometer[7]
-
Syringes and needles for administration and induction
Experimental Procedure
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment to minimize stress-related variations.[2]
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle only.
-
Carrageenan Control: Receives vehicle and carrageenan injection.
-
Test Compound Group(s): Receives different doses of the test NSAID.
-
Positive Control Group: Receives a standard NSAID (e.g., Indomethacin 10 mg/kg).[7]
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer before any treatment.[5]
-
Drug Administration: Administer the test compound, vehicle, or standard NSAID via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the carrageenan injection.[5]
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[5][7] The contralateral paw can be injected with saline to serve as a control.[1]
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[5][7] The peak edema is usually observed between 3 and 5 hours.[5]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for the treated groups using the following formula:[5] % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average increase in paw volume in the carrageenan control group.
-
Vt = Average increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Signaling cascade initiated by carrageenan.
Experimental Workflow for NSAID Testing
Caption: Workflow of the paw edema experiment.
Mechanism of NSAID Action
Caption: NSAID inhibition of the COX-2 pathway.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archive.sciendo.com [archive.sciendo.com]
Application Notes and Protocols for In Vitro Studies of Dexketoprofen Trometamol in Chondrocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of dexketoprofen (B22426) trometamol on chondrocytes. The information is compiled from peer-reviewed studies to assist in the design and interpretation of experiments related to chondrocyte viability, proliferation, and chondrogenesis.
Dexketoprofen, the S-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its potential for intra-articular administration has prompted investigations into its direct effects on chondrocytes, the primary cells responsible for maintaining the extracellular matrix of articular cartilage. In vitro studies have revealed dose-dependent effects, with some evidence suggesting cytotoxicity at high concentrations, while others indicate a potential to promote chondrogenic differentiation at clinically relevant doses.[1][2][3]
Data Presentation
The following tables summarize quantitative data from key in vitro studies on the effects of dexketoprofen trometamol on chondrocytes.
Table 1: Effect of this compound on Primary Rat Chondrocyte Viability [1][4]
| Treatment Group | Exposure Time (minutes) | Incubation Time (hours) | Effect on Cell Proliferation |
| Undiluted this compound | 15, 30, 45, 60 | 24, 48, 72 | >70% inhibition |
| 1:1 Diluted Dexketoprofen:Medium | 30, 45 | 24 | Significant inhibition |
Data derived from Sağır et al. (2014). The study highlighted that while intra-articular application in vivo did not lead to significant histopathological changes, in vitro application demonstrated significant cytotoxicity.[1][2][4]
Table 2: Effect of Dexketoprofen on ATDC5 Mouse Chondroprogenitor Cell Line [3]
| Assay | Outcome Measured | Result |
| MTT Assay | Cell Viability | No significant reduction at clinically relevant concentrations after 72 hours. |
| qPCR | Aggrecan Gene Expression | Significant increase compared to control. |
| qPCR | Type II Collagen (COL2A1) Gene Expression | Significant increase compared to control. |
This study suggests that at clinically relevant concentrations, dexketoprofen may promote chondrogenesis.[3]
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity of this compound on Primary Chondrocytes
Objective: To assess the dose- and time-dependent cytotoxic effects of this compound on primary chondrocytes.
Materials:
-
Primary chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
This compound solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Primary Chondrocyte Isolation and Culture:
-
Isolate primary chondrocytes from articular cartilage of neonatal rats.[1]
-
Digest the minced cartilage with 0.25% Trypsin-EDTA for 30 minutes at 37°C.[5]
-
Further digest the cartilage with 0.2% collagenase type II in DMEM overnight at 37°C.[5]
-
Filter the cell suspension through a 70 µm cell strainer.
-
Culture the isolated chondrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Seeding:
-
Seed the primary chondrocytes into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
-
This compound Treatment:
-
MTT Assay for Cell Viability:
-
After the exposure period, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium.
-
Incubate the plates for 24, 48, and 72 hours post-treatment.[1][2]
-
At each time point, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Analysis of Chondrogenic Differentiation of ATDC5 Cells Treated with Dexketoprofen
Objective: To determine the effect of dexketoprofen on the expression of key chondrogenic markers in the ATDC5 cell line.
Materials:
-
ATDC5 mouse chondroprogenitor cell line
-
DMEM/F12 medium
-
FBS
-
Transferrin
-
Sodium selenite
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Aggrecan, COL2A1, and a housekeeping gene (e.g., GAPDH)
-
Safranin-O staining solution
Procedure:
-
Cell Culture and Differentiation:
-
Dexketoprofen Treatment:
-
Treat the cells with clinically relevant concentrations of dexketoprofen.
-
Culture the cells for 5 and 10 days, replacing the medium and dexketoprofen every 2-3 days.[5]
-
-
Gene Expression Analysis (qPCR):
-
At the end of the treatment period, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the relative expression levels of Aggrecan and COL2A1.
-
Normalize the expression of target genes to the housekeeping gene.
-
-
Histological Analysis (Safranin-O Staining):
-
At the end of the culture period, fix the cell layers in 4% paraformaldehyde.
-
Stain with Safranin-O solution to visualize glycosaminoglycans, indicative of cartilage matrix production.[3]
-
Visualize and capture images of the stained cell layers using a microscope.
-
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of the effects of this compound on knee joınt: an <i>in vivo</i> & <i>in vitro</i> study - Indian Journal of Medical Research [ijmr.org.in]
- 2. Evaluation of the effects of this compound on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Evaluation of the effects of this compound on knee joınt: an in vivo & in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cyclooxygenase (COX) Inhibition Assay Using Dexketoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426), the (S)-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[2] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and its expression is elevated during inflammatory responses.[2] Dexketoprofen inhibits both COX-1 and COX-2 enzymes.[1]
This document provides detailed protocols for in vitro cyclooxygenase (COX) inhibition assays to evaluate the inhibitory activity of dexketoprofen and other NSAIDs. The protocols described include a colorimetric inhibitor screening assay, a fluorometric inhibitor screening assay, and a prostaglandin (B15479496) E2 (PGE2) quantification assay.
Quantitative Data Summary
The inhibitory potency of NSAIDs against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for dexketoprofen and other common NSAIDs, providing a comparative overview of their potency and selectivity. A lower IC50 value indicates greater potency. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is a measure of the drug's relative selectivity for COX-2 over COX-1.
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Dexketoprofen | 1.9 [1][2][3] | 27 [1][2][3] | 0.07 [1] |
| Ibuprofen | 13,000[1] | 370,000[1] | 0.04[1] |
| Naproxen | 8,700[1] | 5,200[1] | 1.67[1] |
| Indomethacin | 280[1] | - | - |
| Celecoxib | - | - | >100[1] |
| Rofecoxib | >100,000[1] | 18[1] | >5555[1] |
| Meloxicam | 2,100[1] | - | - |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Experimental Protocols
Protocol 1: Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Dexketoprofen and other test inhibitors
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Assay Buffer, Heme, and enzymes as recommended by the manufacturer.
-
Prepare a stock solution of dexketoprofen in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.[5]
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.[5]
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the desired dexketoprofen dilution.[5]
-
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the Colorimetric Substrate (TMPD) to all wells.
-
Initiate Reaction: Add 10 µL of arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm at multiple time points or in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each dexketoprofen concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the dexketoprofen concentration to determine the IC50 value.
-
Protocol 2: Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX by monitoring the fluorescence generated from a suitable probe.[6]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme (Hemin)
-
Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Dexketoprofen and other test inhibitors
-
Arachidonic Acid (substrate)
-
96-well opaque microplate
-
Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX Assay Buffer, Heme, and enzymes.
-
Prepare a stock solution of dexketoprofen in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Prepare the arachidonic acid substrate and the fluorometric probe solutions.
-
-
Assay Setup:
-
In a 96-well opaque plate, add the following to the appropriate wells:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, and 10 µL ADHP.[6]
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of enzyme (COX-1 or COX-2).[6]
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the desired dexketoprofen dilution.[6]
-
-
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each dexketoprofen concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the dexketoprofen concentration to determine the IC50 value.
-
Protocol 3: Prostaglandin E2 (PGE2) Quantification by ELISA
This protocol describes the quantification of PGE2, a primary product of the COX pathway, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This can be used to assess COX activity in cell-based assays.
Materials:
-
Cells capable of producing PGE2 (e.g., macrophages, monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other stimuli to induce COX-2
-
Dexketoprofen
-
PGE2 ELISA Kit (containing PGE2 standard, capture antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
96-well plate (provided with the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of dexketoprofen for a specified time.
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 and PGE2 production. Include unstimulated and vehicle-treated controls.
-
Incubate for a sufficient time to allow for PGE2 production (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure (General Steps, refer to specific kit manual for details):
-
Prepare PGE2 standards and samples according to the kit instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGE2 and incubate. During this step, free PGE2 in the sample competes with the HRP-conjugated PGE2 for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of PGE2 production for each dexketoprofen concentration compared to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the dexketoprofen concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of dexketoprofen.
Caption: General experimental workflow for an in vitro COX inhibition assay.
References
Application Notes and Protocols: Formulation of Dexketoprofen Trometamol for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426) trometamol is the water-soluble salt of the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[1] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[2] The trometamol salt formulation enhances aqueous solubility and allows for rapid absorption, leading to a faster onset of analgesic action.[3] These characteristics make it a valuable compound for preclinical investigation of acute pain and inflammatory conditions.
These application notes provide detailed protocols for the preparation of simple formulations of dexketoprofen trometamol for oral and parenteral administration in preclinical models, along with standard operating procedures for common in vivo and in vitro efficacy assessments.
Data Presentation
Physicochemical and Solubility Data
This compound's high aqueous solubility simplifies the preparation of formulations for preclinical research. Simple aqueous vehicles are often sufficient for achieving desired concentrations for both oral and parenteral routes.
| Property | Value / Description | Solvent / Conditions | Citation |
| Molecular Weight | 375.42 g/mol | - | [1] |
| Appearance | White to off-white crystalline powder | - | |
| Melting Point | 95-98°C | - | |
| Solubility | Freely soluble | Water | [4] |
| Solubility | 0.226 mg/mL | 0.1 N HCl | [5] |
| Solubility | ≥ 2.5 mg/mL | 10% DMSO >> 90% (20% SBE-β-CD in saline) | [1] |
| Solubility | 100 mg/mL | DMSO (with sonication) | [1] |
| Solubility | Soluble | Methanol, Ethanol |
Table 1: Physicochemical and solubility characteristics of this compound.
Stability of Preclinical Formulations
The stability of this compound in solution is critical for ensuring accurate dosing in preclinical studies. The drug is stable in common parenteral diluents for at least 24 hours. It is susceptible to degradation under oxidative and photolytic conditions, but relatively stable to acid and base hydrolysis.[4]
| Vehicle / Admixture | Concentration | Storage Conditions | Duration | Stability Outcome | Citation |
| Normal Saline (0.9% NaCl) | 25 mg/mL | Room Temperature (~25°C) | 24 hours | Compatible, Stable | [6] |
| Normal Saline (0.9% NaCl) | 25 mg/mL | Refrigerated (2-8°C) | 24 hours | Compatible, Stable | [6] |
| 5% Dextrose in Water | 25 mg/mL | Room Temperature (~25°C) | 24 hours | Compatible, Stable | [6] |
| 5% Dextrose in Water | 25 mg/mL | Refrigerated (2-8°C) | 24 hours | Compatible, Stable | [6] |
Table 2: Admixture stability of this compound injection.
Preclinical Dosing in Animal Models
The following table summarizes effective doses of this compound reported in common preclinical models of pain and inflammation. Doses are typically expressed in mg/kg of the active dexketoprofen moiety.
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| Acetic Acid-Induced Writhing | Mouse | Intravenous (IV) | 0.5 mg/kg | 92.1% inhibition of writhing | [7] |
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (IP) | 5 - 50 mg/kg | Dose-dependent antinociception | [7] |
| Carrageenan-Induced Paw Edema | Rat | Oral | 1.5 - 6 mg/kg | Anti-inflammatory effect | [3] |
| Brewer's Yeast-Induced Pyrexia | Rat | Not Specified | ED₅₀ = 1.6 mg/kg | Antipyretic action | [7] |
| Penicillin-Induced Seizure | Rat | Intraperitoneal (IP) | 25 - 50 mg/kg | Reduced spike frequency |
Table 3: Summary of effective doses in preclinical models.
Experimental Protocols
Protocol 1: Preparation of Oral Formulation (for Gavage)
This protocol describes the preparation of a simple aqueous solution of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Sterile Water for Injection or 0.9% Sterile Saline
-
Calibrated balance
-
Sterile glass vial or conical tube
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Required Mass: Determine the total volume and desired final concentration of the dosing solution (e.g., 1 mg/mL). Calculate the mass of this compound powder needed.
-
Note: Account for the molecular weight difference if dosing is based on the dexketoprofen free acid (MW ~254.28 g/mol ) versus the trometamol salt (MW ~375.42 g/mol ). To get 1 mg of dexketoprofen, you need approximately 1.48 mg of this compound.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated balance.
-
Dissolution: a. Transfer the powder to a sterile volumetric flask. b. Add approximately half of the final required volume of the vehicle (Sterile Water for Injection or saline). c. Place a sterile magnetic stir bar in the flask and stir on a magnetic stir plate until the powder is completely dissolved. This compound is highly water-soluble, so this should occur rapidly. d. Once dissolved, add the vehicle to the final target volume.
-
Storage: Store the prepared solution in a sealed, sterile container. For short-term use, the solution is stable at room temperature for up to 24 hours.[6] For longer storage, refrigeration at 2-8°C is recommended.[6] Always protect the solution from direct light.
Protocol 2: Preparation of Parenteral Formulation (for Injection)
This protocol outlines the preparation of a sterile solution for parenteral (e.g., intravenous or intraperitoneal) administration.
Materials:
-
This compound powder
-
0.9% Sterile Saline for Injection
-
Calibrated balance
-
Sterile glass vial
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic techniques to ensure sterility of the final product.
-
Calculate and Weigh: Calculate the required mass of this compound for your desired concentration and final volume (e.g., 5 mg/mL). Weigh the powder accurately.
-
Dissolution: a. Transfer the weighed powder into a sterile vial. b. Using a sterile syringe, add the required volume of 0.9% Sterile Saline for Injection to the vial. c. Gently swirl or vortex the vial until the powder is fully dissolved.
-
Sterile Filtration: a. Draw the entire solution into a new sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the tip of the syringe. c. Filter the solution into a final sterile, sealed vial. This step removes any potential microbial contamination.
-
Storage and Use: The sterile-filtered solution is stable for at least 24 hours at room temperature or under refrigeration.[6] Protect from light. Before administration, visually inspect the solution for any particulate matter or discoloration.
Protocol 3: In Vivo Anti-Inflammatory Assessment - Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of NSAIDs.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound oral or parenteral formulation (prepared as per Protocol 1 or 2)
-
Vehicle control (e.g., saline)
-
1% w/v carrageenan solution in sterile saline (prepare fresh)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimatize animals to the housing and experimental conditions for at least 3-5 days prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Drug Administration: a. Divide rats into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin), and Dexketoprofen test groups (at least 3 doses). b. Administer the vehicle, positive control, or dexketoprofen formulation via the desired route (e.g., oral gavage or IP injection). A typical pre-treatment time is 60 minutes for oral or 30 minutes for IP administration.
-
Induction of Inflammation: At the end of the pre-treatment period, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (V₁) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the edema volume (Vₑ) at each time point: Vₑ = V₁ - V₀. b. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [ (Mean Vₑ of Control Group - Mean Vₑ of Treated Group) / Mean Vₑ of Control Group ] x 100
Protocol 4: In Vivo Analgesic Assessment - Acetic Acid-Induced Writhing Test in Mice
This model assesses efficacy against visceral pain by quantifying abdominal constrictions induced by an irritant.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound formulation
-
Vehicle control
-
0.6% acetic acid solution in saline
-
Syringes and needles for administration
-
Individual observation chambers
Procedure:
-
Acclimatization and Fasting: Acclimatize mice for at least 1 hour to the testing room. Fast animals overnight with free access to water.
-
Drug Administration: Administer dexketoprofen or vehicle to different groups of mice (n=6-8 per group) via the desired route (e.g., IP or oral).
-
Induction of Writhing: After the appropriate pre-treatment time (e.g., 30 minutes for IP, 60 minutes for oral), inject the 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately place each mouse into an individual observation chamber. Five minutes after the acetic acid injection, begin counting the number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) for a period of 10-15 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Mean Writhes in Control Group - Mean Writhes in Treated Group) / Mean Writhes in Control Group ] x 100
Visualizations
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Caption: Mechanism of action of Dexketoprofen via inhibition of the COX pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CN102885766B - Dexketoprofen injection and preparation method thereof - Google Patents [patents.google.com]
- 3. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. A Physiologically Based Pharmacokinetic Model for Studying the Biowaiver Risk of Biopharmaceutics Classification System Class I Drugs With Rapid Elimination: this compound Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
Preparation of Dexketoprofen Trometamol Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426) trometamol is the water-soluble tromethamine salt of dexketoprofen, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614).[1] The therapeutic efficacy of racemic ketoprofen is primarily attributed to this S-enantiomer.[1] Like other NSAIDs, dexketoprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2] Due to its favorable pharmacokinetic profile, including rapid absorption, dexketoprofen trometamol is widely used for the management of acute pain.[1][4]
For in vitro studies, the preparation of accurate and stable stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.
Physicochemical Properties and Solubility
This compound is a white, crystalline powder. The tromethamine salt form significantly enhances the aqueous solubility of dexketoprofen.[4] It is highly soluble in water and methanol (B129727), and its solubility in aqueous buffers is pH-dependent, with higher solubility at pH 6.8 compared to acidic conditions.[5][6] Despite this pH-dependent solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and permeability.[6]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble | [7] |
| Methanol | Soluble | [5] |
| 0.1 N HCl | 0.226 mg/mL | [6] |
| Phosphate Buffer (pH 7.4) | Soluble | [8][9] |
| DMEM | Soluble | [7] |
| DMSO | Suitable for stock solutions | [1] |
Preparation of Stock Solutions
The choice of solvent for the primary stock solution depends on the requirements of the specific in vitro assay and the desired concentration. For long-term storage, organic solvents are often preferred. For direct use in cell culture, a stock solution in a biocompatible solvent like sterile PBS or cell culture medium is recommended.
Protocol 1: High-Concentration Stock Solution in an Organic Solvent (e.g., Methanol or DMSO)
This protocol is suitable for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound powder
-
Methanol or Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of methanol or DMSO. For a 10 mg/mL solution, add 1 mL of the solvent.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but is not typically necessary due to its high solubility.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Working Stock Solution in Aqueous Buffer or Cell Culture Medium
This protocol is suitable for preparing a working stock solution for immediate use in in vitro assays.
Materials:
-
High-concentration stock solution (from Protocol 1) or this compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Serological pipettes
Procedure:
-
From Powder:
-
Directly dissolve a pre-weighed amount of this compound powder in the desired volume of sterile PBS or cell culture medium to achieve the target concentration.[7] For example, to make a 1 mg/mL (1000 µg/mL) solution, dissolve 10 mg in 10 mL of medium.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
From High-Concentration Stock:
-
Thaw an aliquot of the high-concentration stock solution.
-
Perform a serial dilution in sterile PBS or cell culture medium to achieve the desired final working concentration. For example, to prepare a 100 µM working solution from a 10 mM DMSO stock, perform a 1:100 dilution.
-
Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1-0.5%).
-
Stability of Stock Solutions
This compound solutions exhibit good stability under various conditions.
Table 2: Stability of this compound Solutions
| Storage Condition | Solvent/Medium | Duration | Stability | Reference |
| 4°C, 25°C, 37°C | DMEM | 72 hours | No significant degradation | [7] |
| Refrigerated (2-8°C) | Admixture with Paracetamol in LDPE bottle | 5 days | Physicochemically stable | [10] |
| Room Temperature | Admixture with Paracetamol in LDPE bottle | 15 days | Physicochemically stable | [10] |
| -20°C / -80°C | Methanol or DMSO | Long-term (months) | Generally stable (best practice) | Inferred from common lab practice |
The drug is also reported to be photostable.[11][12]
Experimental Protocols for In Vitro Assays
The prepared stock solutions can be used in a variety of in vitro assays to investigate the biological activity of this compound.
Protocol 3: COX Enzyme Inhibition Assay (Isolated Enzyme)
This assay determines the 50% inhibitory concentration (IC50) of dexketoprofen against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate and plate reader
Procedure:
-
Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the reaction buffer.
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution to create a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well plate, add the reaction buffer, diluted heme, and the diluted enzyme (COX-1 or COX-2).
-
Add Inhibitor: Add the dexketoprofen dilutions or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the arachidonic acid substrate and the detection reagent to all wells.
-
Measurement: Immediately monitor the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the inhibition curve.[1]
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Adherent cells (e.g., primary chondrocytes, human lymphocytes)
-
Complete cell culture medium
-
This compound working solutions in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 100 µg/mL to 1000 µg/mL).[5][6] Include untreated control wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the untreated control.
Protocol 5: Cytokine Release Assay (ELISA)
This assay measures the effect of this compound on the production of inflammatory cytokines (e.g., IL-1β) from immune cells.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells differentiated into macrophages)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (B1684572)
-
This compound working solutions in culture medium
-
ELISA kit for the cytokine of interest (e.g., human IL-1β)
-
24-well cell culture plate
Procedure:
-
Cell Priming: Prime macrophages with LPS (e.g., 1 µg/mL) for 4 hours.
-
Treatment: Treat the primed cells with varying concentrations of this compound (e.g., 1 nM to 100 µM).[2]
-
Stimulation: Induce inflammasome activation by stimulating the cells with ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30 minutes.[2]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of the cytokine in the supernatants using the specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the stimulated control group.
Table 3: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type / System | Concentration Range | Reference |
| Cytotoxicity / Genotoxicity | Human Lymphocytes | 100 - 1000 µg/mL | [5][6] |
| Cell Viability | Rat Primary Chondrocytes | Drug:Medium ratio of 1:1 | [3] |
| Cytokine (IL-1β) Release | Human Macrophages | 1 nM - 100 µM | [2] |
| COX Enzyme Inhibition | Isolated COX-1/COX-2 | Varies (for IC50 determination) | [1] |
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Mechanism of action of Dexketoprofen via COX inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the effects of this compound on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro investigation of genotoxic effects of this compound on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Modeling of Dexketoprofen Trometamol in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexketoprofen (B22426) trometamol is the water-soluble tromethamine salt of the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[1][2] Its pharmacological activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key in the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[2][3][4] Preclinical pharmacokinetic (PK) studies in animal models, such as rats, are a cornerstone of drug development. These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is critical for dose selection and safety assessment in subsequent clinical trials.
This document provides detailed protocols and application notes for conducting pharmacokinetic studies of dexketoprofen trometamol in a rat model, from animal handling and drug administration to bioanalytical quantification and data analysis.
Experimental Protocols
A typical experimental workflow for a pharmacokinetic study of dexketoprofen in rats involves several key stages, from animal preparation to data analysis.
Caption: Overall workflow for a typical pharmacokinetic study of dexketoprofen in rats.
Animal Models and Handling
-
Species/Strain: Wistar or Sprague-Dawley male rats are commonly used.[5]
-
Weight: Animals typically weigh between 200-250g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature (22 ± 2°C), humidity (55 ± 5%), and a 12-hour light/dark cycle.[4] Standard rat chow and water should be available ad libitum.[4]
-
Ethics: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Drug Administration and Dosing
This compound can be administered via several routes. The dose and vehicle should be selected based on the study objectives.
-
Route of Administration: Intraperitoneal (IP) injection is common for controlling the exact dosage administered.[5][6] Oral gavage can also be used to model clinical administration.
-
Dose Selection: Doses in rat studies have ranged from 6 µg/kg to 25 mg/kg, depending on the experimental endpoint (e.g., analgesia vs. pharmacokinetics).[5][7] A dose of 8 mg/kg in rats is considered equivalent to a therapeutic dose in humans.[4]
-
Vehicle: For IP injection, this compound can be dissolved in 0.9% saline.
-
Procedure:
-
Fast animals overnight prior to dosing, ensuring free access to water.
-
Accurately weigh each animal to calculate the precise dose volume.
-
Administer the calculated dose of this compound solution via the chosen route.
-
Record the exact time of administration.
-
Blood Sample Collection
Serial blood sampling is required to characterize the plasma concentration-time profile.
-
Sampling Sites: Blood is typically collected from the lateral tail vein or via cannulation of the jugular or carotid artery for more frequent sampling.
-
Time Points: A typical sampling schedule for an oral or IP dose might include pre-dose (0 h) and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection Protocol:
Plasma Processing and Storage
Proper processing is crucial to ensure sample integrity.
-
Within 30-60 minutes of collection, centrifuge the blood samples at approximately 3000 rpm for 10 minutes at 4°C to separate the plasma.[8][9]
-
Carefully transfer the supernatant (plasma) into clean, labeled polypropylene (B1209903) tubes.
-
Store the plasma samples frozen at -70°C or lower until bioanalysis.[8][9]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying dexketoprofen in plasma due to its high sensitivity and specificity.[8][9]
Sample Preparation
Protein precipitation is a common and effective method for extracting dexketoprofen from plasma.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., (S)-ketoprofen-D3 or ibuprofen).[8][10]
-
Add a precipitating agent, such as methanol (B129727) or acetonitrile (B52724), to precipitate plasma proteins.[11]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Chromatographic Conditions (Illustrative Example)
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 3 µm) is suitable.[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile or methanol).[8][11]
-
Flow Rate: Typically 0.5 - 0.8 mL/min.[8]
-
Column Temperature: Maintained at around 40°C.[8]
Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for dexketoprofen.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both dexketoprofen and the internal standard.
Pharmacokinetic Data and Metabolic Pathway
Data Presentation
All quantitative data from pharmacokinetic studies should be summarized for clarity. The following table outlines typical experimental parameters reported in rat studies.
| Parameter | Description | Example Value / Condition | Reference(s) |
| Animal Model | Strain of rat used for the study | Wistar, Sprague-Dawley | [5][7] |
| Administration Route | Method of drug delivery | Intraperitoneal (IP), Oral | [4][5] |
| Dose (mg/kg) | Dosage of dexketoprofen administered | 8 mg/kg, 16 mg/kg, 25 mg/kg | [4][5] |
| Vehicle | The solvent used to deliver the drug | 0.9% Saline | |
| Pharmacokinetic Analysis | Method used to calculate PK parameters | Non-compartmental analysis | [5][12] |
Pharmacokinetic Parameters
Once plasma concentrations are determined, the following key pharmacokinetic parameters are calculated using software such as Phoenix WinNonlin:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-inf: Area under the curve extrapolated to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
Metabolic Pathway
In both humans and animal models, dexketoprofen is primarily eliminated through metabolism, followed by renal excretion. The major metabolic pathway is glucuronidation, where the acyl group of dexketoprofen is conjugated with glucuronic acid to form an inactive acyl-glucuronide metabolite.[1][2][13] This water-soluble conjugate is then readily excreted in the urine.[1][13] Importantly, the active S-(+)-enantiomer (dexketoprofen) does not undergo bioinversion to the inactive R-(-)-enantiomer.[1][2]
Caption: Primary metabolic pathway of dexketoprofen via glucuronidation.
References
- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective inhibition of rat brain cyclooxygenase by dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Dexketoprofen on the Disposition Kinetics of Moxifloxacin in Plasma and Lung in Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of dexketoprofen on renal ischemia-reperfusion injury: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bioequivalence Study of Two Dexketoprofen 25 mg Film-Coated Tablet Formulations in Healthy Males Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Dexketoprofen Trometamol In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro experiments involving dexketoprofen (B22426) trometamol.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solution Preparation
-
Question: My dexketoprofen trometamol solution appears cloudy or precipitates over time. What could be the cause and how can I prevent this?
-
Answer: Precipitate formation can be due to several factors:
-
Solvent Choice: While this compound is water-soluble, its free acid form, dexketoprofen, is almost insoluble in water.[1] The choice of solvent is critical. For analytical stock solutions, methanol (B129727) is commonly used.[2] For cell culture experiments, ensure the final concentration of any organic solvent (like DMSO or ethanol) is low and compatible with your cell line.
-
pH of the Medium: The pH of your experimental medium can significantly impact solubility. In acidic conditions (e.g., pH 1.2), the solubility of this compound is lower compared to more neutral or slightly alkaline conditions (e.g., pH 6.8).[3] Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the drug solution.
-
Temperature: Store solutions at the recommended temperature and check for precipitation after refrigeration. Some compounds are less soluble at lower temperatures. A stability study of a this compound mixture showed it was stable for 5 days under refrigeration and 15 days at room temperature.[4]
-
Concentration: Attempting to make a supersaturated solution will lead to precipitation. Always prepare solutions within the known solubility limits for the specific solvent and conditions.
-
-
-
Question: What is the recommended procedure for preparing a stock solution of this compound?
-
Answer: A common method for preparing a stock solution for analytical purposes involves accurately weighing the required amount of this compound powder and dissolving it in a suitable solvent like methanol or 0.1 N hydrochloric acid (HCl) in a volumetric flask.[2][5] For a 100 µg/mL stock solution in 0.1 N HCl, 10 mg of this compound can be dissolved in 10 mL of 0.1 N HCl and then the volume made up to 100 mL with the same solvent.[5] Subsequent dilutions can be made from this stock solution to achieve the desired working concentrations.[2]
-
2. Analytical & Spectroscopic Measurements
-
Question: I am observing high variability in my UV-Vis spectrophotometer readings for this compound. What are the potential reasons?
-
Answer: Variability in UV-Vis readings can stem from several sources:
-
Incorrect Wavelength (λmax): Ensure you are measuring absorbance at the correct maximum wavelength (λmax). For this compound, the λmax is reported to be around 259 nm or 260 nm.[2][5] It's good practice to perform a wavelength scan to determine the λmax in your specific solvent.
-
Blanking: Always use the same solvent/buffer as your sample for the blank measurement. Any mismatch can introduce significant error.
-
Cuvette Mismatch or Contamination: Use matched cuvettes for your blank and samples. Ensure cuvettes are clean and free of scratches.
-
Solution Instability: this compound can degrade under certain conditions, such as in the presence of strong acids, alkalis, or oxidizing agents, which could alter its absorbance.[6][7] Prepare fresh solutions and measure them promptly.
-
Linearity Range: Ensure your sample concentrations fall within the linear range of your calibration curve.[2] Highly concentrated samples can lead to inaccurate readings due to detector saturation.
-
-
-
Question: My HPLC/UPLC results for this compound show peak tailing, splitting, or inconsistent retention times. How can I troubleshoot this?
-
Answer: Chromatographic issues can be complex. Here is a logical workflow to identify the problem:
-
Mobile Phase:
-
pH: The pH of the mobile phase is crucial. Ensure it is consistent and appropriate for the column. A mobile phase composed of 0.01M Potassium Dihydrogen Phosphate (B84403) and acetonitrile (B52724) (75:25 v/v) with a pH of 6.0 has been used successfully.[6]
-
Composition: Inconsistent mixing or evaporation of a volatile component can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing baseline noise and retention time shifts.
-
-
Column:
-
Contamination: The column may be contaminated with precipitated sample components or buffer salts. Flush the column with a strong solvent.
-
Column Degradation: The stationary phase can degrade over time, especially at extreme pH values. This can lead to peak tailing.
-
-
Sample:
-
Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase.
-
Overloading: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample.
-
-
-
3. In Vitro Dissolution Studies
-
Question: The dissolution rate of my this compound tablets is highly variable between experiments. What factors should I control more carefully?
-
Answer: Dissolution testing is sensitive to several parameters:
-
Apparatus and Method: Ensure strict adherence to the specified USP apparatus (e.g., USP-2 paddle method) and parameters like paddle speed (e.g., 50 rpm) and temperature (37 °C).[1][8]
-
Dissolution Medium: The composition and pH of the dissolution medium are critical. This compound's dissolution can be influenced by the pH and the presence of other ions like sodium chloride.[8] Use freshly prepared media and verify the pH before each experiment.
-
Excipients: The excipients in the tablet formulation can influence dissolution. For example, the presence of calcium phosphate can affect the pH and prevent the precipitation of the less soluble free acid form of dexketoprofen.[8]
-
Degassing: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the effective surface area for dissolution and leading to variable results. Ensure the medium is properly de-gassed before use.
-
-
4. Cell-Based Assays
-
Question: I am seeing inconsistent cytotoxicity results with this compound in my cell culture experiments. What could be the cause?
-
Answer: Variability in cell-based assays can arise from both the compound and the experimental setup:
-
Solution Preparation: As mentioned earlier, ensure the drug is fully dissolved and the final solvent concentration is non-toxic to the cells. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells. Over-confluent or unhealthy cells will respond differently to treatment.
-
Exposure Time: Adhere strictly to the planned exposure times. This compound has a relatively short half-life, so timing is important.[2]
-
Assay Interference: Some assay reagents (e.g., for viability or proliferation) can interact with the compound. Run appropriate controls, including the drug in cell-free medium, to check for any direct interaction with the assay components.
-
Drug Concentration: this compound has been shown to induce cytotoxic and genotoxic effects at higher concentrations (e.g., 750-1000 µg/mL) in human lymphocytes in vitro.[9] Ensure you are working within a relevant and reproducible concentration range.
-
-
Quantitative Data Summary
Table 1: Physicochemical and Analytical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 254.284 g/mol (free acid) | [1] |
| Nature | Crystalline | [2] |
| Solubility | Highly hydrophilic, readily dissolves in water | [1][2] |
| UV λmax | 259 - 260 nm | [2][5] |
| Biological Half-life | Approximately 0.5 - 1.3 hours | [1][10] |
| Particle Size | 1 - 10 µm | [2] |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil BDS, C18 (5µ, 4.5 mm x 250 mm) | C-18 Agilent Eclipse XDB (4.6 × 150 mm; 3.5 µm) |
| Mobile Phase | 0.01M Potassium Dihydrogen Phosphate: Acetonitrile (75:25 v/v), pH 6.0 | Acetonitrile: Purified Water (60:40) with 0.1% TFA |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detection (UV) | 254 nm | 262 nm |
| Retention Time | 6.732 min | 3.95 min |
| Reference | [6] | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Analytical Use
-
Preparation of 0.1 N HCl: Add 8.4 mL of concentrated HCl to a 1000 mL volumetric flask containing distilled water and make up the volume to the mark.[2]
-
Weighing: Accurately weigh 10 mg of this compound powder.[5]
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add a small amount of 0.1 N HCl and sonicate briefly to dissolve.[5]
-
Final Volume: Make up the volume to 100 mL with 0.1 N HCl to obtain a 100 µg/mL stock solution.[5]
-
Storage: Store the stock solution appropriately. For long-term storage, aliquoting and freezing may be considered, but stability under these conditions should be verified.
Protocol 2: In Vitro Dissolution Testing (USP-2 Paddle Method)
-
Apparatus Setup: Set up a USP-2 (paddle) apparatus.
-
Medium Preparation: Prepare the desired dissolution medium (e.g., 900 mL of 0.1 N HCl).[5] De-gas the medium before use.
-
Temperature and Speed: Equilibrate the medium to 37 ± 0.5 °C and set the paddle speed to 50 rpm.[1][5]
-
Sample Introduction: Place one tablet of this compound in each vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium from each vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at ~260 nm or HPLC.[5]
Visualizations
Caption: Workflow for in vitro dexketoprofen experiments.
Caption: Logic diagram for HPLC troubleshooting.
Caption: Dexketoprofen's inhibition of the COX pathway.
References
- 1. scielo.br [scielo.br]
- 2. ijpsr.com [ijpsr.com]
- 3. A Physiologically Based Pharmacokinetic Model for Studying the Biowaiver Risk of Biopharmaceutics Classification System Class I Drugs With Rapid Elimination: this compound Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of binary admixtures of paracetamol and dexketoprofen-trometamol for patient-controlled analgesia use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijipls.co.in [ijipls.co.in]
- 8. Exploring Bioequivalence of this compound Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro investigation of genotoxic effects of this compound on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Technical Support Center: Dexketoprofen Trometamol Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of dexketoprofen (B22426) trometamol degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for dexketoprofen trometamol?
A1: this compound is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[1][2][3][4] The most significant degradation is typically observed under oxidative and photolytic conditions.[4][5] Under acidic and alkaline conditions, hydrolysis can occur, leading to the formation of various degradation products.[2][3] High-temperature stress can also induce the formation of specific degradation impurities.
Q2: What are the known degradation products of this compound?
A2: Several degradation products have been identified under forced degradation conditions. Two specific high-temperature degradation impurities have been characterized as:
-
(S)-2-(3-benzoylphenyl)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)propionamide
-
Methyl (S)-2-((S)-2-(3-benzoylphenyl)propionamido)-3-hydroxy-2-(hydroxymethyl)propyl-2-(3-benzoylphenyl)propionate[1]
Other degradation products have been detected via chromatography under various stress conditions, but their specific structures have not always been fully elucidated in all published studies.[2][3]
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for the separation and quantification of this compound and its degradation products.[2][3][4][5] Thin-Layer Chromatography (TLC) has also been used for stability-indicating analysis.[6] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[7]
Q4: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?
A4: Key parameters for developing a robust stability-indicating HPLC method include:
-
Column Chemistry: A C18 column is commonly used and has shown good separation for dexketoprofen and its degradation products.[2][4]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter for achieving optimal separation.[2][5]
-
Detection Wavelength: UV detection is usually performed at the maximum absorbance wavelength of this compound, which is around 255-260 nm.[2][8]
-
Flow Rate and Temperature: These parameters should be optimized to ensure good resolution and acceptable run times.
Troubleshooting Guides
Issue 1: Poor resolution between dexketoprofen and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds. |
| Incorrect mobile phase composition. | Vary the ratio of the organic modifier to the aqueous buffer. A gradient elution may be necessary to resolve all peaks effectively. |
| Suboptimal column chemistry. | If using a standard C18 column, consider trying a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or a polar-embedded column). |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature, which will improve the reproducibility of retention times and peak shapes. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination of the mobile phase or sample. | Prepare fresh mobile phase and samples. Ensure all glassware is scrupulously clean. Filter all solutions before use. |
| Carryover from previous injections. | Implement a robust needle wash procedure and inject a blank solvent run to check for carryover. |
| Further degradation of the sample in the autosampler. | If the sample is unstable at room temperature, use a cooled autosampler. |
| Interaction with excipients in a formulated product. | Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to identify peaks originating from the excipients. |
Issue 3: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Pump malfunction or leaks in the HPLC system. | Check the pump pressure for stability. Perform a leak test on the system. |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
| Changes in mobile phase composition. | If preparing the mobile phase manually, ensure accurate measurements. Consider using an online mobile phase mixer for better consistency. |
Summary of Forced Degradation Studies
The following table summarizes the conditions and observations from forced degradation studies on this compound.
| Stress Condition | Reagents and Conditions | Observed Degradation | Analytical Method | Reference |
| Acidic Hydrolysis | 0.2 M HCl, heated at 80°C for 2 hours | Degradation observed, with the formation of degradation products. | HPLC | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH | Stable or minimal degradation observed in some studies. | HPLC | [3] |
| 5 M NaOH, refluxed at 80°C for 1 hour | ~20% degradation with a major degradation product at Rf 0.80. | TLC | [6] | |
| Oxidative Degradation | 30% H₂O₂, at room temperature for 1 hour | ~30% degradation with a degradation product at Rf 0.18. | TLC | [6] |
| 30% H₂O₂ | Significant degradation observed, with two additional peaks in HPLC. | HPLC | [3] | |
| Photolytic Degradation | Exposure to UV light for 48 hours | Significant degradation observed. | HPLC | [4] |
| Exposure to direct sunlight for 5 minutes | ~20% degradation with a major degradation product at Rf 0.65. | TLC | [6] | |
| Thermal Degradation | Dry heat at 105°C | Relatively stable. | HPLC | [2] |
| High temperature (105-145°C) | Formation of specific degradation impurities. | HPLC | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to various stress conditions as mandated by ICH guidelines.
Caption: Experimental workflow for forced degradation studies.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Application:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.2 M HCl and heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and alkaline samples, dilute all samples to a suitable concentration, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a typical starting point for developing a stability-indicating HPLC method for this compound.
Caption: Key parameters and workflow for HPLC analysis.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 6.0 with triethylamine) and acetonitrile in a ratio of approximately 75:25 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 258 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Note: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The mobile phase composition and pH may require optimization to achieve adequate separation of all degradation products.
References
- 1. CN113461561A - Novel this compound impurity and preparation method thereof - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijipls.co.in [ijipls.co.in]
- 4. DEVELOPMENT OF A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR this compound Research Article | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Dexketoprofen
Welcome to the technical support center for the LC-MS/MS analysis of dexketoprofen (B22426). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of dexketoprofen?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites from biological fluids like plasma or urine.[1] Matrix effects occur when these co-eluting components interfere with the ionization of dexketoprofen in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] Ion suppression, the more frequent issue, reduces the analyte's signal, potentially leading to underestimation of the dexketoprofen concentration.[1][5]
Q2: I am observing significant ion suppression in my dexketoprofen analysis. What are the most common causes?
A2: Ion suppression in the LC-MS/MS analysis of dexketoprofen, particularly when using electrospray ionization (ESI), can be caused by several factors:[5]
-
Co-eluting Endogenous Components: Phospholipids, salts, and proteins from biological matrices are major contributors to ion suppression.[6]
-
Competition for Ionization: High concentrations of co-eluting compounds can compete with dexketoprofen for the available charge in the ESI droplet, reducing its ionization efficiency.[1]
-
Changes in Droplet Properties: Interfering substances can alter the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and the release of analyte ions into the gas phase.[5]
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a primary reason for significant ion suppression.[6]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for dexketoprofen analysis?
A3: Effective sample preparation is crucial for reducing matrix effects.[1] The choice of technique depends on the complexity of the matrix and the required sensitivity. Common methods include:
-
Liquid-Liquid Extraction (LLE): This technique separates dexketoprofen from the aqueous biological matrix into an immiscible organic solvent. A study by Frelikh et al. demonstrated the successful use of LLE with ethyl acetate (B1210297) in an acidic medium for the analysis of dexketoprofen in human plasma.[7][8]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively adsorbing dexketoprofen onto a solid sorbent and then eluting it with a suitable solvent, leaving many matrix components behind.[1][9] This is a highly effective method for removing interfering substances.[1]
-
Protein Precipitation (PPT): This is a simpler but generally less clean method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins from the plasma sample.[6][10] While quick, it may not effectively remove other matrix components like phospholipids, and further dilution of the supernatant may be necessary.[6]
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in dexketoprofen quantification.
This issue is often a direct consequence of uncompensated matrix effects. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Evaluate the Presence and Severity of Matrix Effects
A post-extraction addition method can be used to quantify the extent of ion suppression or enhancement.
Experimental Protocol: Quantifying Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Dexketoprofen standard prepared in the mobile phase solvent.
-
Set B (Post-Extraction Spike): Blank matrix (e.g., plasma) is subjected to the entire sample preparation process. The dexketoprofen standard is added to the final extracted sample.
-
Set C (Pre-Extraction Spike): The dexketoprofen standard is added to the blank matrix before the sample preparation process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
An MF value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[11]
-
dot
Caption: Workflow for the evaluation of matrix effects.
Step 2: Implement Mitigation Strategies
Based on the evaluation, employ one or more of the following strategies.
Strategy 1: Optimize Sample Preparation
If significant matrix effects are observed, improving the sample cleanup is the most effective approach.[6]
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, leading to higher matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | Dexketoprofen is partitioned between the aqueous sample and an immiscible organic solvent. | More effective than PPT at removing salts and some polar interferences.[7][8] | Can be labor-intensive and may not remove all matrix components. |
| Solid-Phase Extraction (SPE) | Dexketoprofen is retained on a solid sorbent while matrix components are washed away. | Provides the cleanest extracts, significantly reducing matrix effects.[1][9] | More complex, time-consuming, and costly than PPT or LLE. |
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Dexketoprofen
This protocol is adapted from the method described by Frelikh et al.[7][12]
-
To 300 µL of human plasma, add the internal standard solution.
-
Add 100 µL of 0.6 M H₂SO₄ to acidify the sample.
-
Add 800 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 500 µL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Strategy 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a deuterated internal standard for dexketoprofen (e.g., Dexketoprofen-d3) is a highly recommended strategy.[13] A SIL-IS co-elutes with the analyte and experiences similar matrix effects.[1][14] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement can be effectively compensated.[13][15]
| Internal Standard Type | Effectiveness in Compensating Matrix Effects |
| Analog Internal Standard (e.g., Ibuprofen) | Can compensate for some variability but may have different chromatographic retention and ionization efficiency than dexketoprofen, leading to incomplete correction.[7][8] |
| Stable Isotope-Labeled IS (e.g., Dexketoprofen-d3) | Co-elutes with dexketoprofen and has nearly identical physicochemical properties, providing the most accurate compensation for matrix effects.[13][14] |
dot
Caption: Use of a SIL-IS to compensate for matrix effects.
Strategy 3: Chromatographic Separation and Dilution
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to better separate dexketoprofen from co-eluting matrix components.[1][16]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[16][17] A study showed that a twofold dilution of plasma samples did not affect the accuracy and precision of dexketoprofen analysis.[7][8]
Quantitative Data Summary: Impact of Mitigation Strategies
The following table summarizes the expected outcomes of implementing different strategies to combat matrix effects.
| Mitigation Strategy | Expected Matrix Factor (MF) | Expected Improvement in Precision (%CV) |
| None (e.g., PPT only) | Can be < 70% or > 130% | > 15% |
| Optimized LLE or SPE | 85% - 115% | < 15% |
| Use of SIL-IS | MF may still be low, but the ratio corrects for it | < 10% |
| Sample Dilution (e.g., 10-fold) | Closer to 100% | < 15% |
Note: These are generalized expected values. Actual results will vary depending on the specific matrix, instrumentation, and method conditions.
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Research Journal of Chemical Sciences : Simple and sensitive LC-ESI-MS method for estimation of dexketoprofen in plasma samples - ISCA [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. texilajournal.com [texilajournal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Analysis of Dexketoprofen Trometamol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of dexketoprofen (B22426) trometamol.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of dexketoprofen trometamol?
A successful HPLC analysis of this compound often employs a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detection wavelength is typically set around 254 nm, 258 nm, or 262 nm.[1][2][3][4][5]
Q2: How does the pH of the mobile phase affect the analysis?
The pH of the mobile phase is a critical parameter in the analysis of this compound, which is an acidic compound. Adjusting the pH can significantly impact peak shape and retention time. For instance, a mobile phase with a pH of 2.6 has been used successfully, while other methods have utilized pH values of 5.5 and 6.0.[2][3][6] It is crucial to operate within the stable pH range of your HPLC column.
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing in the HPLC analysis of acidic compounds like dexketoprofen is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Guide for Peak Tailing:
-
Mobile Phase pH: An inappropriate pH can lead to peak tailing. Optimizing the pH of the mobile phase can help to ensure the analyte is in a single ionic form, which often results in a more symmetrical peak.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[7] Using a mobile phase with a suitable pH or adding a competing amine, like triethylamine, can help to minimize these interactions.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column.
Q4: I am observing shifts in the retention time of my this compound peak. What could be the cause?
Retention time variability can be caused by several factors:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. Ensure the mobile phase is prepared accurately and consistently.
-
Fluctuations in Column Temperature: Temperature can affect retention time. Using a column oven will help to maintain a stable temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
Flow Rate Instability: Check the HPLC pump for any issues that might be causing fluctuations in the flow rate.
Q5: How can I ensure the stability of this compound during analysis?
This compound has been found to be relatively stable in acidic, alkaline, and neutral conditions but can degrade under oxidative and photolytic stress.[1][8] To ensure stability during analysis:
-
Prepare fresh solutions and mobile phases.
-
Store stock solutions and samples protected from light and at a controlled temperature.
-
If degradation is suspected, a stability-indicating method should be developed to separate the active pharmaceutical ingredient from any degradation products.[3][6][8]
Experimental Protocols and Data
Below are tables summarizing various HPLC methods that have been successfully used for the analysis of this compound.
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Hypersil BDS, C18 (5µ, 4.5 mm x 250 mm)[1] | C-18 Agilent Eclipse XDB (3.5 µm, 4.6 x 150 mm)[2] | NUCLEODUR C18 (5.0 μ, 250 mm × 4.6 mm)[5] | Primesep B (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile: 0.01 M KH2PO4 buffer (pH 6.0 with triethylamine) (25:75 v/v)[1] | Acetonitrile: Water (both with 0.1% TFA) (60:40 v/v)[2] | Acetonitrile: Methanol (25:75 v/v)[5] | Acetonitrile: Water (45:55 v/v) with 0.1% H2SO4 |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[5] | 1.0 mL/min |
| Detection | 254 nm[1] | 262 nm[2] | 258 nm[5] | 255 nm |
| Column Temp. | 40°C[1] | Not Specified | 30°C[5] | Not Specified |
| Retention Time | 6.732 min[1] | 3.95 min[2] | ~3.1 min[5] | Not Specified |
Table 2: HPLC Methods for Simultaneous Analysis of this compound with Other Drugs
| Parameter | Method with Paracetamol | Method with Tramadol HCl | Method with Thiocolchicoside |
| Stationary Phase | Hypersil BDS, C8 (5μ, 4.6 mm x 250 mm)[6] | Inertsil-ODS C18 (5µm, 250 x 4.6 mm) | Agilent Eclipse C-8 (5 µm, 250×4.6 mm)[2] |
| Mobile Phase | 0.05M NaH2PO4: Acetonitrile: Methanol (60:20:20 v/v), pH 5.5 with orthophosphoric acid[6] | Methanol: Buffer (75:25 v/v) | Acetonitrile: 0.1% o-phosphoric acid in water (41.9:58.1 v/v), pH 2.6[2] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min | 1.0 mL/min[2] |
| Detection | 256 nm[6] | 240 nm | 254 nm[2] |
| Retention Time (Dexketoprofen) | 8.51 min[6] | 3.617 min | 7.58 min[2] |
Detailed Experimental Protocol Example (Method 1)
This protocol is for the analysis of this compound as a single agent.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: Hypersil BDS, C18 (5µ, 4.5 mm x 250 mm).[1]
-
Mobile Phase: Prepare a 0.01 M potassium dihydrogen phosphate (B84403) buffer and adjust the pH to 6.0 using triethylamine. Mix this buffer with acetonitrile in a 75:25 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter before use.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Prepare the sample by dissolving the formulation in the mobile phase to achieve a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is expected to be approximately 6.732 minutes.[1]
Visualized Workflows and Troubleshooting
The following diagrams illustrate a logical workflow for mobile phase optimization and a decision tree for troubleshooting common HPLC issues.
Caption: Workflow for Mobile Phase Optimization in HPLC.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
Technical Support Center: Dexketoprofen Trometamol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of dexketoprofen (B22426) trometamol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of dexketoprofen trometamol in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] this compound is susceptible to hydrolysis under acidic and alkaline conditions.[1][2] Elevated temperatures can accelerate degradation, and exposure to UV light can lead to photolytic degradation.[1][3] Oxidative degradation can also occur in the presence of oxidizing agents.[2][3]
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: While this compound shows degradation in both acidic and alkaline conditions, it is relatively more stable in neutral solutions.[3] For short-term storage and experimental use, maintaining a pH close to neutral (pH 6.0-7.4) is recommended to minimize hydrolysis.[4] The trometamol salt itself helps to create a slightly alkaline microenvironment, which can initially enhance solubility but may not be optimal for long-term stability.[5]
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, higher temperatures accelerate the degradation of this compound in aqueous solutions. For parenteral formulations, it has been noted that terminal sterilization using heat can lead to an increase in the R-isomer, an impurity.[6] Therefore, it is advisable to store stock solutions and experimental preparations at controlled room temperature or under refrigeration (2-8°C), especially for extended periods.[7] However, refrigeration of admixtures with other drugs like paracetamol has shown precipitation after several days, suggesting that compatibility at low temperatures should be verified.[7][8]
Q4: Is it necessary to protect this compound solutions from light?
A4: Yes, photostability studies indicate that this compound can degrade upon exposure to light.[3][6] It is recommended to store solutions in amber vials or to wrap containers with aluminum foil to protect them from light, especially if they are to be stored for a significant duration or exposed to direct sunlight or intense laboratory lighting.
Q5: What are the common degradation products of this compound?
A5: Under stress conditions such as acid or alkali hydrolysis, oxidation, and photolysis, this compound degrades into several products. While the exact structures are not always fully elucidated in all literature, stability-indicating analytical methods are capable of separating these degradation products from the parent drug.[2] The primary concern is the formation of impurities that may lack therapeutic activity or have undesirable toxicological profiles. One potential transformation is the conversion to its less active R-enantiomer, particularly under heat stress.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the solution upon preparation. | - Low Temperature: Refrigerated storage of some admixtures can lead to precipitation.[7][8]- pH Shift: The pH of the solution may have shifted outside the optimal range for solubility.- High Concentration: The concentration of this compound may exceed its solubility limit under the current conditions. | - Allow the solution to equilibrate to room temperature. If precipitation persists, gentle warming and sonication may help.- Measure the pH of the solution and adjust it to a neutral range (pH 6.0-7.4) using a suitable buffer.[4]- Prepare a more dilute solution. |
| Loss of potency or inconsistent experimental results over time. | - Chemical Degradation: The drug is degrading due to factors like improper pH, temperature, or light exposure.[1][3]- Oxidation: The presence of oxidizing agents in the solution or exposure to air can cause oxidative degradation.[2][3] | - Prepare fresh solutions for each experiment.- Store stock solutions in a properly buffered, protected environment (amber vials, refrigerated).- De-gas the solvent or use an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. |
| Appearance of unknown peaks in HPLC or other analytical readouts. | - Formation of Degradation Products: The solution has been stressed, leading to the formation of degradation products.[2] | - Perform a forced degradation study to identify potential degradation products.- Use a validated stability-indicating analytical method to separate and quantify the parent drug and its degradants.[3] |
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 5M HCl at 80°C for 1 hour | ~15-20% degradation | [2] |
| Alkaline Hydrolysis | 5M NaOH at 80°C for 1 hour | ~20% degradation | [2] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 1 hour | ~30% degradation | [2] |
| Photodegradation | UV light exposure for 48 hours | Significant degradation | [1][3] |
| Thermal Degradation | Dry heat at 105°C | Relatively stable |
Table 2: Physicochemical Stability of this compound (50 mg) and Paracetamol (1000 mg) Admixture
| Storage Condition | Duration of Stability | Observations | Reference |
| Refrigerated (5°C ± 0.14°C) | 5 days | White precipitation observed at day 6. | [7][8] |
| Room Temperature (24.25°C ± 0.21°C) | 15 days | Physicochemically stable. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Materials: this compound powder, purified water (e.g., Milli-Q or equivalent), pH meter, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask.
-
Add a portion of the purified water (approximately 70-80% of the final volume).
-
Stir the solution using a magnetic stirrer until the powder is completely dissolved.
-
Check the pH of the solution. If necessary, adjust to the desired pH using a suitable buffer (e.g., phosphate (B84403) buffer for a pH of 7.4).[4]
-
Make up the final volume with purified water.
-
Store the solution in an amber glass container at the recommended temperature.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: To 1 mL of the drug solution, add 1 mL of 5M HCl. Heat at 80°C for 1 hour.[2] Cool, neutralize, and dilute to a known concentration for analysis.
-
Alkaline Hydrolysis: To 1 mL of the drug solution, add 1 mL of 5M NaOH. Heat at 80°C for 1 hour.[2] Cool, neutralize, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the drug solution, add 1 mL of 30% H₂O₂. Store at room temperature for 1 hour.[2] Dilute for analysis.
-
Photodegradation: Expose the drug solution in a transparent container to UV light (as per ICH guidelines) for a specified period.[1][3]
-
Thermal Degradation: Keep the solid drug in a Petri dish at 105°C for a specified period.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for dexketoprofen solution instability.
References
- 1. ijipls.co.in [ijipls.co.in]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an Ultra Performance Liquid Chromatography Method for the Determination of this compound, Salicylic Acid and Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019105957A1 - Stable liquid composition of ketoprofen, salts and enantiomers thereof - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Physicochemical stability of binary admixtures of paracetamol and dexketoprofen-trometamol for patient-controlled analgesia use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.oregonstate.edu [search.library.oregonstate.edu]
troubleshooting poor peak shape in dexketoprofen trometamol chromatography
Welcome to the technical support center for troubleshooting poor peak shape in dexketoprofen (B22426) trometamol chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in the HPLC analysis of dexketoprofen trometamol?
Poor peak shape in the chromatography of this compound, a non-steroidal anti-inflammatory drug (NSAID), can manifest as peak tailing, fronting, or splitting.[1][2] These issues can compromise the accuracy and precision of quantification.[1] The primary causes often revolve around interactions between the analyte and the stationary phase, improper mobile phase conditions, or system hardware problems.[1][3]
Q2: Why is my this compound peak tailing?
Peak tailing is the most common peak shape problem and is characterized by an asymmetric peak with a drawn-out trailing edge.[1][3] For this compound, this can be caused by:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on silica-based columns can interact with the polar functional groups of dexketoprofen, leading to tailing.[3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of dexketoprofen, the analyte can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[6]
Q3: What is causing my this compound peak to show fronting?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing. Potential causes include:
-
Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[1]
-
Column Overload: Similar to tailing, injecting an excessive amount of the analyte can also lead to peak fronting under certain conditions.[5]
-
Low Column Temperature: Operating at a temperature that is too low can sometimes contribute to this issue.
Q4: Why is my this compound peak splitting?
Peak splitting, where a single analyte peak appears as two or more merged peaks, can be a complex issue.[2] Common causes include:
-
Blocked Column Frit: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.[2][6]
-
Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte, resulting in peak splitting.[2]
-
Sample Preparation Issues: Incomplete dissolution of the sample or the presence of particulates can contribute to peak splitting.
-
Co-elution with an Impurity: An impurity eluting very close to the this compound peak can give the appearance of a split peak.
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
-
Mobile Phase pH Adjustment:
-
Prepare mobile phases with pH values at least 2 units away from the pKa of dexketoprofen (approximately 4.2). For reversed-phase chromatography, a pH of 2.5-3.5 is often effective.[7][8]
-
Use a calibrated pH meter to ensure accuracy.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a C18 column is:
-
Mobile phase without buffer
-
Water
-
Methylene chloride (if compatible with your system)
-
Isopropanol
-
Water
-
Mobile phase
-
-
Flush with at least 10-20 column volumes of each solvent at a low flow rate.
-
Issue 2: Peak Splitting
This guide provides a systematic approach to troubleshooting peak splitting for this compound.
Caption: Troubleshooting workflow for peak splitting.
Experimental Protocols:
-
Column Reverse Flushing:
-
Disconnect the column from both the injector and the detector.
-
Reconnect the column with the outlet connected to the injector and the inlet directed to waste.
-
Flush with a solvent that is miscible with the mobile phase but a strong solvent for potential contaminants (e.g., isopropanol or acetonitrile) at a low flow rate (typically half the analytical flow rate).
-
After flushing, reconnect the column in the correct orientation and equilibrate with the mobile phase.
-
-
Sample Filtration:
-
Use a syringe filter of a material compatible with your sample solvent (e.g., PTFE, nylon).
-
Select a pore size of 0.45 µm or, preferably, 0.22 µm to remove fine particulates.
-
Filter the sample directly into the autosampler vial.
-
Quantitative Data: Recommended Chromatographic Conditions
The following table summarizes typical HPLC conditions that have been successfully used for the analysis of this compound, resulting in good peak shape. These can be used as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions | Reference |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | [9][10][11] |
| Mobile Phase | Acetonitrile/Methanol (25:75 v/v) | [9][11] |
| Acetonitrile/0.1% o-phosphoric acid in water (41.9:58.1 v/v), pH 2.6 | [7][8] | |
| Methanol/Buffer (75:25 v/v) | [12] | |
| 0.01M Potassium Dihydrogen Phosphate: Acetonitrile (75:25 v/v), pH 6.0 | [13] | |
| Flow Rate | 1.0 mL/min | [7][8][9][10][11][12][13] |
| Detection Wavelength | 254 nm, 256 nm, or 258 nm | [7][8][9][10][11][13] |
| Column Temperature | Ambient or 30-40 °C | [13][14] |
| Injection Volume | 20 µL or 25 µL | [9][11][14][15] |
This technical support center provides a foundational guide to addressing common peak shape issues in this compound chromatography. For more complex problems, consulting detailed chromatography troubleshooting literature is recommended.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of Mobile Phase of High Performance Liquid Chromatography Using Full Factorial Design for Simultaneous Estimation of Thiocolchicoside and this compound in Tablets [ijac.journals.pnu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. eijst.org.uk [eijst.org.uk]
- 10. ijipls.co.in [ijipls.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. scielo.br [scielo.br]
- 15. Development and Validation of an Ultra Performance Liquid Chromatography Method for the Determination of this compound, Salicylic Acid and Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
preventing enantiomeric conversion of dexketoprofen during analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the enantiomeric conversion of dexketoprofen (B22426) during analytical procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric conversion, and why is it a concern for dexketoprofen analysis?
A1: Enantiomeric conversion, or chiral inversion, is the process where one enantiomer of a chiral molecule transforms into its mirror image (the other enantiomer). Dexketoprofen is the (S)-(+)-enantiomer of ketoprofen (B1673614) and is the pharmacologically active form. Its enantiomer, (R)-(-)-ketoprofen, is significantly less active. During analysis, if dexketoprofen converts to (R)-ketoprofen, it can lead to inaccurate quantification of the active pharmaceutical ingredient (API) and its impurities, potentially impacting drug quality and safety assessments.
Q2: What are the primary factors that can cause the enantiomeric conversion of dexketoprofen during analysis?
A2: The primary factors that can induce the racemization of dexketoprofen are elevated pH (alkaline conditions) and high temperatures. The presence of certain solvents can also influence the rate of conversion. It is crucial to control these factors throughout the entire analytical workflow, from sample collection and preparation to the final analysis.
Q3: How can I prevent the enantiomeric conversion of dexketoprofen in my samples?
A3: To prevent enantiomeric conversion, it is essential to maintain a cool and acidic environment for your samples. This includes:
-
Sample Collection and Handling: Collect samples in tubes containing an anticoagulant and immediately cool them.
-
Sample Preparation: Use acidic buffers or solvents during extraction and dilution steps. Avoid exposure to basic conditions.
-
Storage: Store all samples, stock solutions, and extracts at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Analysis: Employ a validated chiral HPLC method with an acidic mobile phase.
Q4: What type of analytical column is recommended for the chiral separation of dexketoprofen?
A4: Polysaccharide-based chiral stationary phases (CSPs) are widely recognized as effective for the enantiomeric separation of ketoprofen. Specifically, columns such as the Lux Amylose-2 have demonstrated excellent performance in resolving dexketoprofen from its (R)-enantiomer.[1][2]
Q5: Can the mobile phase composition affect the stability of dexketoprofen during HPLC analysis?
A5: Yes, the mobile phase composition is critical. An acidified mobile phase, for instance, a mixture of water, acetonitrile (B52724), and a small percentage of an acid like acetic or formic acid, is highly recommended.[1][2] The acidic conditions help to stabilize the dexketoprofen enantiomer on the column, preventing its conversion during the separation process.
Troubleshooting Guides
Issue 1: Inconsistent or drifting peak areas for dexketoprofen.
| Possible Cause | Troubleshooting Steps |
| Enantiomeric conversion in the autosampler. | 1. Ensure the autosampler is temperature-controlled and set to a low temperature (e.g., 4°C). 2. Acidify the sample diluent to maintain a stable pH. 3. Limit the time samples reside in the autosampler before injection. |
| On-column conversion. | 1. Verify that the mobile phase is acidic (pH below 5). 2. Consider lowering the column temperature. Studies have shown that temperature can significantly impact enantioseparation.[1] |
| Sample degradation in prepared vials. | 1. Prepare samples fresh whenever possible. 2. If samples must be prepared in advance, store them at low temperatures and protect them from light. |
Issue 2: Detection of (R)-ketoprofen in a pure dexketoprofen standard.
| Possible Cause | Troubleshooting Steps |
| Contaminated standard. | 1. Verify the certificate of analysis (CoA) of your dexketoprofen standard for its enantiomeric purity. 2. Prepare a fresh stock solution from a new lot of the standard if possible. |
| Conversion during stock solution preparation. | 1. Use an acidic solvent (e.g., methanol (B129727) with 0.1% formic acid) to prepare the stock solution. 2. Avoid using basic solvents or exposing the solution to high temperatures (e.g., sonication for extended periods). |
| Conversion during storage of the stock solution. | 1. Store stock solutions at or below -20°C. 2. Perform stability studies on your stock solutions to determine their shelf life under your storage conditions. |
Quantitative Data on Factors Influencing Dexketoprofen Stability
The following table summarizes the known effects of pH and temperature on the stability of ketoprofen enantiomers. As dexketoprofen is the (S)-enantiomer of ketoprofen, this data is directly relevant to preventing its conversion.
| Condition | Observation | Recommendation |
| Basic pH (e.g., 0.1 M KOH) | Significant racemization of (R)-ketoprofen was observed when heated under reflux in 0.1 M KOH, indicating that basic conditions promote chiral inversion. | Strictly avoid basic conditions during all stages of sample handling and analysis. Maintain a pH well below 7, preferably in the acidic range (pH 3-5). |
| Acidic pH (e.g., 0.1 M H₂SO₄) | Minimal racemization of (R)-ketoprofen was observed even after 24 hours under reflux in 0.1 M H₂SO₄. | Use acidic conditions for sample preparation, storage, and analysis to ensure the enantiomeric stability of dexketoprofen. |
| Elevated Temperature | Heat sterilization of a dexketoprofen parenteral formulation was shown to increase the amount of the (R)-isomer. | Avoid exposing samples and standards to high temperatures. Use temperature-controlled autosamplers and column compartments set to a low, stable temperature (e.g., 20-25°C). |
Table 1: Influence of pH and Temperature on Ketoprofen Racemization.
Experimental Protocols
Protocol 1: Preparation of Dexketoprofen Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of dexketoprofen reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol containing 0.1% formic acid.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution, avoiding excessive heating.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% acetic acid.
-
Keep working solutions on ice or in a cooled autosampler during use.
-
Protocol 2: Extraction of Dexketoprofen from Human Plasma
-
Sample Collection: Collect blood in tubes containing K₂EDTA as an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar NSAID).
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the residue in the mobile phase or an acidic diluent.
Protocol 3: Chiral HPLC Analysis of Dexketoprofen
-
HPLC System: A system equipped with a pump, a temperature-controlled autosampler and column compartment, and a UV detector.
-
Column: Lux Amylose-2 [amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A filtered and degassed mixture of water:acetonitrile:acetic acid (50:50:0.1, v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Autosampler Temperature: 4°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for preventing dexketoprofen enantiomeric conversion.
Caption: Troubleshooting logic for unexpected enantiomeric conversion.
References
Technical Support Center: Dexketoprofen Trometamol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for dexketoprofen (B22426) trometamol to interfere with common cellular assays. The information provided is intended to help users identify and mitigate potential artifacts in their experimental results.
Frequently Asked Questions (FAQs)
Q1: Can dexketoprofen trometamol interfere with colorimetric cell viability assays like MTT, XTT, or WST-1?
A1: While direct evidence is limited, there is a potential for interference. This compound, like other small molecules, may interfere with tetrazolium-based assays through several mechanisms:
-
Optical Interference: The compound may absorb light at or near the wavelength used to measure the formazan (B1609692) product (typically 570 nm for MTT). This can lead to artificially inflated or decreased absorbance readings. Dexketoprofen has a known absorbance maximum around 258-260 nm in acidic solutions and 256 nm in methanol.[1] While this is distant from the typical formazan readout wavelength, it is crucial to assess the compound's absorbance spectrum under your specific experimental conditions (e.g., in complete cell culture medium).
-
Chemical Reduction of Tetrazolium Salts: Some compounds can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This would lead to a false-positive signal, suggesting higher cell viability than is actually present. It is important to run cell-free controls to test for this possibility.
-
Interaction with Phenol (B47542) Red: If your culture medium contains phenol red, there is a possibility of interaction with the test compound, which could affect the colorimetric readout.
Q2: My luminescence-based assay (e.g., CellTiter-Glo®) is showing unexpected results with this compound. What could be the cause?
A2: Interference with luciferase-based assays can occur through direct inhibition or stabilization of the luciferase enzyme, or through quenching of the luminescent signal. Some drugs have been shown to interact with luciferase and its substrates, leading to inaccurate measurements of ATP levels as an indicator of cell viability.[2] It is recommended to test for such interference by adding this compound to the assay reaction in a cell-free system.
Q3: Can this compound affect fluorescence-based assays?
A3: Yes, there is a potential for interference. Small molecules can possess intrinsic fluorescence (autofluorescence) or they can quench the fluorescence of the dyes used in the assay.[3] For example, in assays using fluorescent dyes to measure cell viability, apoptosis (e.g., Annexin V-FITC), or intracellular markers, the presence of a fluorescent compound could lead to false-positive signals. Conversely, a compound that quenches fluorescence could result in false-negative signals. It is important to measure the fluorescence spectrum of this compound in the assay buffer to assess its potential for interference.
Q4: I am observing cytotoxicity with this compound in my experiments. Is this a real effect or an artifact of assay interference?
A4: this compound has been shown to have genuine cytotoxic and genotoxic effects on various cell types, including human lymphocytes and rat primary chondrocytes, at certain concentrations.[3][4][5][6] However, it is crucial to rule out assay interference to ensure that the observed effects are biologically relevant. Employing orthogonal assays that rely on different detection methods can help confirm the cytotoxic effects. For example, if you observe decreased viability with an MTT assay, you could corroborate this finding with a trypan blue exclusion assay, which is based on membrane integrity and direct cell counting.
Troubleshooting Guides
Issue 1: Unexpected Increase in Signal in MTT/XTT/WST-1 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct reduction of tetrazolium salt by this compound. | Run a cell-free control: Add this compound to the assay medium without cells and incubate with the tetrazolium reagent. | If the solution changes color, the compound is directly reducing the reagent. |
| Optical interference from the compound. | Measure the absorbance of this compound in the assay medium at the readout wavelength. | If there is significant absorbance, this value should be subtracted from the experimental readings. |
| Precipitation of the compound. | Visually inspect the wells for any precipitate. Test the solubility of the compound in the assay medium at the concentrations used. | If a precipitate is present, it can scatter light and lead to inaccurate readings. Consider using a different solvent or lower concentrations. |
Issue 2: Inconsistent or Unexpected Results in Luminescence Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct inhibition or stabilization of luciferase. | Perform a cell-free luciferase assay in the presence of this compound. | A decrease or increase in the luminescent signal will indicate direct interference with the enzyme. |
| Luminescence quenching. | Add this compound to a known amount of ATP and the luciferase reagent. | A reduction in the expected signal will suggest quenching. |
Issue 3: High Background or Unexpected Signal in Fluorescence Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of this compound. | Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths of the fluorescent dye. | If the compound is fluorescent, this background signal will need to be subtracted. |
| Fluorescence quenching. | Add this compound to a solution of the fluorescent dye. | A decrease in the fluorescence intensity will indicate quenching. |
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | Solvent | Wavelength (nm) | Reference |
| λmax (UV-Vis) | 0.1 N HCl | 259, 260 | [1] |
| λmax (UV-Vis) | Methanol | 256 | [1] |
Note: Researchers should determine the spectroscopic properties in their specific experimental buffer and media for accurate interference assessment.
Table 2: Reported Cytotoxic Concentrations of this compound
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Lymphocytes | Cytokinesis-block micronucleus cytome assay | 500-750 µg/mL | Clastogenic and aneugenic activity | [3][4] |
| Human Lymphocytes | Comet Assay | 100-1000 µg/mL | DNA damage (strand breaks) | [3][4] |
| Rat Primary Chondrocytes | MTT Assay | Not specified, but significant inhibition observed | Decreased cell proliferation | [6] |
Experimental Protocols
Protocol 1: Assessing Direct Interference with MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent or interferes with the absorbance reading.
Materials:
-
96-well plate
-
Cell culture medium (without phenol red is recommended)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Add MTT reagent to each well at the same concentration used in your cellular experiments.
-
Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C, protected from light.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Compare the absorbance values of the wells containing this compound to the vehicle control. A significant increase in absorbance indicates direct reduction of MTT or optical interference.
Protocol 2: Mitigating Interference by Compound Removal
Objective: To obtain more accurate cell viability data by removing the potentially interfering compound before adding the assay reagent.
Procedure:
-
Plate and treat cells with this compound for the desired duration.
-
Before adding the cell viability reagent (e.g., MTT, CellTiter-Glo® reagent), carefully aspirate the medium containing this compound.
-
Gently wash the cells with sterile PBS, being careful not to detach them.
-
Aspirate the PBS and add fresh, pre-warmed medium to the wells.
-
Proceed with the addition of the cell viability reagent according to the manufacturer's protocol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing pH-Dependent Stability of Dexketoprofen Trometamol in Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the pH-dependent stability of dexketoprofen (B22426) trometamol in buffered solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of dexketoprofen trometamol in aqueous solutions?
A1: this compound is a salt of a weak acid (dexketoprofen, pKa ≈ 4.02) and a weak base (tromethamine, pKa ≈ 8.1). The tromethamine salt significantly enhances the aqueous solubility of dexketoprofen. The salt form is most stable at a pH above its pHmax of 6.7.[1][2][3] Below this pH, the solution can become supersaturated with the less soluble free acid form, leading to potential precipitation over time. While some studies indicate stability in acidic, neutral, and alkaline conditions under specific forced degradation conditions, others show degradation in both acidic and alkaline environments.[4][5][6][7][8] For maximum chemical and physical stability in solution, maintaining a pH between 6.5 and 7.5 is recommended.
Q2: Why is my this compound solution turning cloudy or forming a precipitate at a pH below 6.5?
A2: The cloudiness or precipitate is likely the free acid form of dexketoprofen. This compound is a salt designed to be highly water-soluble. However, in an acidic environment (pH < 6.7), the equilibrium shifts, favoring the formation of the protonated, less soluble dexketoprofen free acid.[1][2][3] The lower the pH, the higher the likelihood and extent of precipitation.
Q3: Which buffer systems are compatible with this compound?
A3: Phosphate (B84403) buffers (such as sodium phosphate or potassium dihydrogen phosphate) and acetate (B1210297) buffers have been successfully used in numerous studies for dissolution testing and HPLC analysis of this compound at various pH levels, including 4.0, 5.5, 6.0, 6.8, and 7.4.[4][5][7][9][10][11] The choice of buffer will depend on the desired pH of your experiment. It is crucial to ensure the buffer itself does not introduce interfering components for your specific analytical method.
Q4: How should I prepare and store my buffered this compound solutions?
A4: For optimal stability, prepare solutions fresh whenever possible. If storage is necessary, it is recommended to store them at refrigerated temperatures (2-8°C) and protected from light to minimize both hydrolytic and photodegradation.[12][13] However, be aware that refrigeration can sometimes promote the precipitation of paracetamol if used in combination with dexketoprofen.[12][13] For dexketoprofen alone, refrigerated storage at a neutral pH is generally advisable for short-term storage (up to 5 days).[12][13]
Q5: Does this compound degrade under light exposure?
A5: Yes, forced degradation studies have shown that this compound is susceptible to photodegradation.[6][7][8] Therefore, it is essential to protect solutions from light by using amber glassware or by covering the container with aluminum foil during experiments and storage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate formation upon pH adjustment to acidic conditions (e.g., pH 4-6). | The pH of the solution is below the pKa of dexketoprofen (≈4.02) and the pHmax of the salt (6.7), causing the conversion of the soluble tromethamine salt to the poorly soluble dexketoprofen free acid.[1][2][3] | - Readjust the pH of the solution to be above 6.7 to redissolve the precipitate.- If the experiment requires a lower pH, consider using a co-solvent (e.g., ethanol, methanol, acetonitrile) to increase the solubility of the free acid.[5][14]- For future experiments, prepare the solution at a neutral pH first and then carefully titrate down to the desired acidic pH, observing for any signs of precipitation. |
| Decreasing drug concentration over time in a solution stored at room temperature. | - Chemical Degradation: this compound can undergo degradation, particularly under oxidative conditions or upon exposure to light.[4][5][6][7][8]- Precipitation: Slow precipitation of the free acid may be occurring if the pH is close to or below 6.7. | - Prevent Degradation: Prepare solutions fresh. If storage is required, store at 2-8°C and protect from light.[12][13] Use de-gassed buffers to minimize oxidative degradation.- Prevent Precipitation: Ensure the pH of the buffer is maintained between 6.5 and 7.5. Re-measure the pH of the solution after storage to check for any drift. |
| Unexpected peaks appearing in the HPLC chromatogram during a stability study. | These are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | - Confirm the identity of the new peaks by comparing them to chromatograms from forced degradation studies (acid, base, peroxide, light, heat).- Ensure the analytical method is "stability-indicating," meaning it can resolve the main drug peak from all potential degradation product peaks.[4][5] |
| Poor reproducibility of results between experiments. | - pH Variability: Small variations in buffer pH can significantly impact the solubility and stability of this compound.- Temperature Fluctuations: Degradation reactions are temperature-dependent.- Light Exposure: Inconsistent protection from light can lead to variable levels of photodegradation. | - Control pH: Use a calibrated pH meter and ensure consistent buffer preparation.- Control Temperature: Conduct experiments in a temperature-controlled environment.- Control Light: Consistently use amber vials or foil-wrapped containers for all samples and standards. |
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the stability of this compound under various stress conditions as reported in the literature. Note that the extent of degradation is highly dependent on the specific conditions (concentration, temperature, duration of exposure).
| Stress Condition | Reagent/Method | pH Range | Observation | Reference(s) |
| Acid Hydrolysis | 0.1 M - 0.2 M HCl | 1-2 | Some studies report degradation, while others indicate stability. | [4][5][6][7][8] |
| Alkaline Hydrolysis | 0.1 M NaOH | 12-13 | Some studies report degradation, while others indicate stability. | [4][6][7][8] |
| Neutral Hydrolysis | Water | ~7 | Generally reported to be stable. | [6][7][8] |
| Oxidative Degradation | 3-30% H₂O₂ | N/A | Significant degradation observed. | [4][5][6][7][8] |
| Photodegradation | UV light exposure | N/A | Significant degradation observed. | [6][7][8] |
| Thermal Degradation | Dry heat (e.g., 80-105°C) | N/A | Generally reported to be stable. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
-
Buffer Preparation: Prepare the desired buffer (e.g., 0.1 M sodium phosphate buffer) and adjust to the target pH (e.g., 7.4) using a calibrated pH meter.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add a small amount of the prepared buffer to the powder and vortex or sonicate briefly to form a slurry. Gradually add the remaining buffer up to the final desired volume while stirring.
-
pH Verification: After complete dissolution, verify the final pH of the solution and adjust if necessary with dilute acid or base.
-
Filtration (Optional): If required for the application, filter the solution through a compatible 0.22 µm or 0.45 µm filter.
-
Storage: Use the solution immediately or store in a tightly sealed, light-protected container at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol based on common parameters found in the literature. Method validation is required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][7]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 6.0 with triethylamine) and acetonitrile (B52724) in a 75:25 v/v ratio.[4]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm filter, and degas.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Prepare samples for analysis by diluting the buffered dexketoprofen solution with the mobile phase to fall within the calibration range.
-
Inject the standards and samples and record the chromatograms.
-
Quantify the concentration of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for a pH-stability study.
References
- 1. Exploring Bioequivalence of this compound Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijipls.co.in [ijipls.co.in]
- 6. (Open Access) DEVELOPMENT OF A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR this compound Research Article (2012) | Vidhya K. Bhusari | 6 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. DEVELOPMENT OF A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR this compound Research Article | Semantic Scholar [semanticscholar.org]
- 9. A Physiologically Based Pharmacokinetic Model for Studying the Biowaiver Risk of Biopharmaceutics Classification System Class I Drugs With Rapid Elimination: this compound Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. Development and Validation of an Ultra Performance Liquid Chromatography Method for the Determination of this compound, Salicylic Acid and Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical stability of binary admixtures of paracetamol and dexketoprofen-trometamol for patient-controlled analgesia use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. eijst.org.uk [eijst.org.uk]
strategies to enhance the bioavailability of dexketoprofen in animal studies
Welcome to the technical support center for researchers focused on enhancing the bioavailability of dexketoprofen (B22426) in animal studies. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of dexketoprofen?
Dexketoprofen, the S-(+)-enantiomer of ketoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID).[1] While its trometamol salt form is water-soluble and rapidly absorbed, achieving sustained therapeutic concentrations and overcoming certain physicochemical limitations can be challenging.[1][2] The free acid form is almost insoluble in water.[2] Key challenges include its short biological half-life, which requires frequent dosing for sustained pain management, and potential gastrointestinal side effects with repeated administration.[1][2] Formulation strategies aim to provide controlled or extended release, thus improving its therapeutic profile and potentially reducing side effects.[3][4]
Q2: What are the primary strategies for enhancing the bioavailability and modifying the release of dexketoprofen?
There are several advanced strategies being explored in animal studies. These can be broadly categorized as:
-
Lipid-Based Nanoformulations: These systems encapsulate the drug to improve its solubility and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable lipids that are solid at body temperature.[3] They can provide controlled drug release, protect the drug from degradation, and improve its uptake.[3][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[6][7][8] This increases the drug's solubility and surface area for absorption.[6]
-
-
Polymeric Nanoparticles: Using biodegradable polymers like Eudragit® to create nanoparticles can also control and extend the release of dexketoprofen.
-
Chemical Modification:
-
Prodrugs/Amide Derivatives: Synthesizing novel amide derivatives of dexketoprofen can modify its physicochemical properties, potentially improving its pharmacological profile and bioavailability at inflamed sites.[9]
-
Q3: How do Solid Lipid Nanoparticles (SLNs) work to improve dexketoprofen delivery?
SLNs encapsulate dexketoprofen within a solid lipid core, which is then stabilized by a surfactant.[3] This approach offers several advantages:
-
Enhanced Stability: The solid matrix protects the encapsulated drug from chemical degradation in the GI tract.[3]
-
Controlled Release: The drug is released slowly as the lipid matrix erodes or degrades, which can prolong its analgesic effect.[3][10]
-
Improved Absorption: The small particle size (50-1000 nm) provides a large surface area for absorption. Additionally, lipid-based formulations can facilitate lymphatic uptake, bypassing the first-pass metabolism in the liver.[3]
Q4: What is the mechanism behind Self-Emulsifying Drug Delivery Systems (SEDDS)?
SEDDS are designed to improve the oral absorption of lipophilic drugs like dexketoprofen.[6][7] The formulation is a concentrated mix of oil, surfactant, co-surfactant, and the drug. Upon gentle agitation with aqueous fluids in the stomach, this mixture spontaneously forms a fine oil-in-water micro- or nano-emulsion.[8] The drug remains dissolved in the small oil droplets, which provides a large interfacial area for rapid absorption across the intestinal mucosa.[6] This approach effectively bypasses the dissolution step, which is often the rate-limiting factor for poorly soluble drugs.
Troubleshooting Guide
Problem: My in vitro dissolution results for a new dexketoprofen formulation are excellent, but the in vivo bioavailability in rats is still low.
-
Possible Cause 1: First-Pass Metabolism. Dexketoprofen is extensively metabolized, primarily through glucuronidation, before it reaches systemic circulation.[11] Your formulation may be releasing the drug efficiently, but it is being rapidly cleared by the liver.
-
Suggested Solution: Consider strategies that promote lymphatic transport, such as long-chain lipid-based formulations (SLNs or SEDDS). The lymphatic route bypasses the portal circulation and initial pass through the liver.
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux. The drug may be actively transported back into the intestinal lumen by efflux pumps like P-gp after being absorbed by enterocytes.
-
Suggested Solution: Some formulation excipients used in SEDDS and nanoparticles (e.g., certain surfactants like Tween 80) can act as mild P-gp inhibitors, reducing efflux and increasing net absorption. Screen for excipients with known P-gp inhibition activity.
-
-
Possible Cause 3: Instability in GI Fluids. The formulation may be stable in simple buffers but could be breaking down or aggregating in the complex environment of the stomach or intestine (e.g., due to pH changes or enzymatic action).
-
Suggested Solution: Test the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). For SEDDS, ensure that the emulsion formed is stable and does not lead to drug precipitation upon dilution in these fluids.[6]
-
Problem: I am observing high inter-animal variability in my pharmacokinetic data.
-
Possible Cause 1: Inconsistent Dosing. Oral gavage technique can vary, leading to differences in the delivered dose or deposition site in the GI tract.
-
Suggested Solution: Ensure all personnel are thoroughly trained on a standardized oral gavage procedure. Use appropriate gauge and length gavage needles for the size of the animals. Confirm the dose volume for each animal based on its most recent body weight.
-
-
Possible Cause 2: Physiological Differences. Factors like the amount of food in the stomach can significantly alter drug absorption. Dexketoprofen's absorption is known to be delayed by food.[11][12]
-
Suggested Solution: Implement a strict and consistent fasting protocol for all animals before dosing (e.g., overnight fasting with free access to water). Standardize the housing conditions, light-dark cycles, and handling procedures to minimize stress, which can also affect GI physiology.
-
-
Possible Cause 3: Analytical Method Inaccuracy. High variability can stem from the bioanalytical method used to quantify the drug in plasma samples.
Quantitative Data Summary
The following table provides an illustrative comparison of pharmacokinetic parameters for standard dexketoprofen versus enhanced bioavailability formulations, based on typical improvements reported for nanoformulation strategies.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Dexketoprofen Oral Solution (Control) | ~2500 - 3000 | ~0.5 - 0.75 | ~3500 | 100% |
| Solid Lipid Nanoparticles (SLN) | Lower / Similar | ~2.0 - 4.0 (Delayed) | Increased | >130% (Hypothetical) |
| SEDDS | Similar / Higher | ~0.5 - 1.0 | Increased | >150% (Hypothetical) |
Note: Cmax, Tmax, and AUC values are representative and can vary significantly based on the animal model, dose, and specific formulation details. The goal of SLNs is often to prolong release, which may lead to a lower Cmax and delayed Tmax but a higher overall AUC.[3][10] SEDDS typically aim to increase the rate and extent of absorption, potentially leading to a higher Cmax and a significantly higher AUC.[6][15]
Experimental Protocols
Protocol 1: Preparation of Dexketoprofen-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the probe sonication method.[3][10]
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Compritol® 888 ATO) and dexketoprofen trometamol.
-
Heat the mixture in a water bath to approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188 or Tween® 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
-
Homogenization/Sonication:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.
-
Sonicate for a defined period (e.g., 3-10 minutes) at a specific power output. Keep the sample in an ice bath during sonication to prevent overheating and lipid recrystallization.
-
-
Cooling and Nanoparticle Formation:
-
Place the resulting nanoemulsion in an ice bath and continue stirring until it cools to room temperature. This allows the lipid to recrystallize and form solid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Protocol 2: Quantification of Dexketoprofen in Rat Plasma by HPLC-UV
This protocol is a generalized procedure based on common bioanalytical methods.[13][16][17]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Ketoprofen or Ibuprofen in methanol).[13]
-
Add 200 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate the plasma proteins.[17]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and inject it into the HPLC system, or evaporate it to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or an acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
Calibration Curve: Prepare calibration standards by spiking blank plasma with known concentrations of dexketoprofen (e.g., ranging from 0.05 to 10 µg/mL).[13]
-
Quality Controls (QCs): Prepare low, medium, and high concentration QC samples to assess the method's accuracy and precision during sample analysis.
-
Validation Parameters: Assess linearity, accuracy, precision, selectivity, recovery, and stability (freeze-thaw, short-term, long-term) to ensure the method is reliable.[14]
-
Visualizations
Caption: Workflow for developing bioavailability-enhanced dexketoprofen formulations.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 4. Biocompatibility and Pharmacological Effects of Innovative Systems for Prolonged Drug Release Containing Dexketoprofen in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]
- 12. oatext.com [oatext.com]
- 13. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 14. researchgate.net [researchgate.net]
- 15. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Bioequivalence Study of Two Dexketoprofen 25 mg Film-Coated Tablet Formulations in Healthy Males Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
Technical Support Center: Mitigating Dexketoprofen Trometamol-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving dexketoprofen (B22426) trometamol and its potential cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic potential of dexketoprofen trometamol on primary cells?
A1: this compound has been shown to exert cytotoxic, cytostatic, and genotoxic effects on various primary cells in a concentration and time-dependent manner.[1][2][3] Studies have demonstrated these effects in healthy human lymphocytes and rat primary chondrocytes.[1][2][4][5] For instance, in human lymphocytes, cytotoxic effects were observed at concentrations of 750–1000 µg/mL and above.[1][3] In rat primary chondrocytes, this compound caused significant cytotoxicity and a decrease in cell proliferation.[1][4][5]
Q2: What are the underlying mechanisms of this compound-induced cytotoxicity?
A2: The primary mechanism of this compound's action is the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin (B15479496) synthesis.[6] However, its cytotoxicity in primary cells appears to be multifactorial and includes:
-
Induction of Apoptosis: this compound has been found to induce apoptosis in primary cells.[7][8][9]
-
DNA Damage: It can cause DNA damage in the form of strand breaks.[1][2][3] Studies on human lymphocytes have shown increased expression of genes involved in the DNA damage signaling pathway, such as XPC, XRCC6, and PNKP.[1][2][3]
-
Oxidative Stress: Although dexketoprofen has been reported to not cause remarkable changes in oxidative stress in some contexts, NSAIDs, in general, can induce oxidative stress, which may contribute to cytotoxicity.[9][10] Some novel amide derivatives of dexketoprofen have shown antioxidant properties.[11][12][13]
-
Mitochondrial Dysfunction: Some NSAIDs have been shown to decrease the mitochondrial membrane potential, which can be an indicator of cellular stress and a pathway to apoptosis.[14]
Q3: My primary cells are showing unexpected levels of cell death after treatment with this compound. What could be the cause?
A3: Unexpectedly high cytotoxicity could be due to several factors:
-
High Concentration: this compound's cytotoxicity is dose-dependent.[1][2] You may be using a concentration that is too high for your specific primary cell type.
-
Extended Exposure Time: The duration of exposure to the drug can significantly impact cell viability.[1][4]
-
Cell Type Sensitivity: Different primary cell types can have varying sensitivities to the same compound.
-
Experimental Conditions: Factors such as cell density, media composition, and serum percentage can influence cellular responses to drugs.
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?
A4: While research on specific mitigation strategies for this compound-induced cytotoxicity is ongoing, here are some general approaches to consider:
-
Dose Optimization: The most straightforward method is to determine the optimal, non-toxic concentration of this compound for your experimental goals through a dose-response study.
-
Co-treatment with Antioxidants: Given that oxidative stress may play a role in NSAID-induced cytotoxicity, co-incubation with antioxidants could be a potential strategy. Phytochemicals with antioxidant properties have been shown to protect against NSAID-induced gastrointestinal damage by reducing oxidative stress.[10]
-
Use of Cytoprotective Agents: Depending on the cell type and experimental context, specific cytoprotective agents could be employed. For instance, in the context of intra-articular injections, hyaluronic acid has been suggested to mitigate the risks associated with NSAIDs.[1]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug concentration | Prepare a fresh stock solution of this compound for each experiment and ensure thorough mixing when preparing serial dilutions. |
| Pipetting errors | Use calibrated pipettes and change tips between different concentrations and replicates.[15] |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Issue 2: Difficulty in interpreting apoptosis assay results.
| Possible Cause | Troubleshooting Step |
| Suboptimal timing of assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.[16] |
| Incorrect assay selection | Different assays measure different stages of apoptosis (e.g., caspase activation, annexin (B1180172) V binding, DNA fragmentation). Select an assay that is appropriate for your research question.[17][18] |
| Low signal-to-noise ratio | Ensure you have appropriate positive and negative controls. Optimize reagent concentrations and incubation times. |
Quantitative Data Summary
Table 1: Cytotoxic Effects of this compound on Primary Rat Chondrocytes
| Treatment Duration | This compound Concentration | Cell Viability (% of Control) | Reference |
| 24 h | Undiluted | Significantly decreased | [4][5] |
| 48 h | Undiluted | Significantly decreased | [4][5] |
| 72 h | Undiluted | Significantly decreased | [4][5] |
| 24 h | 1:1 mixture with medium | Significant decrease at 30 and 45 min application | [4][5] |
Note: This table summarizes qualitative findings from the cited study. Specific percentage values were not provided in the abstract.
Table 2: Genotoxic Effects of this compound on Human Lymphocytes
| Concentration (µg/mL) | Effect | Assay | Reference |
| 750-1000 | Toxic effects | - | [1][3] |
| 750-500 | Clastogenic and aneugenic activity (micronucleus formation) | Cytokinesis-block micronucleus cytome assay | [1][3] |
| 100-1000 | DNA damage (strand breaks) | Comet assay | [1][3] |
| 100-750 | Increased expression of DNA damage signaling genes (XPC, XRCC6, PNKP) | Real-time reverse transcription polymerase chain reaction | [1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess NSAID-induced cytotoxicity.[4][18][19]
Objective: To determine the effect of this compound on the metabolic activity of primary cells as an indicator of cell viability.
Materials:
-
Primary cells in culture
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the drug. Include untreated control wells (vehicle only).[20]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol is a general guideline for a fluorometric caspase-3/7 assay.[17][20][21]
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis induction by this compound.
Materials:
-
Primary cells treated with this compound in a 96-well plate
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like DEVD-AMC)
-
Lysis buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol to release cellular contents, including caspases.[22]
-
Substrate Addition: Add the caspase-3/7 fluorogenic substrate to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. During this time, active caspases will cleave the substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[17]
-
Data Analysis: Quantify the fold increase in caspase activity in treated samples compared to the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Putative signaling pathways in this compound-induced cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro investigation of genotoxic effects of this compound on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of this compound on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the effects of this compound on knee joınt: an in vivo & in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. imrpress.com [imrpress.com]
- 8. Effect of this compound as Immunohistochemical and Electron Microscopy on Kidney in Rats [wisdomlib.org]
- 9. scialert.net [scialert.net]
- 10. Phytochemicals enhance antioxidant enzyme expression to protect against NSAID-induced oxidative damage of the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NSAIDs-dependent adaption of the mitochondria-proteasome system in immortalized human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. kosheeka.com [kosheeka.com]
- 19. academicjournals.org [academicjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
A Comparative Guide: Dexketoprofen Trometamol vs. Ketoprofen in Murine Arthritis Models
For researchers and drug development professionals, selecting the optimal non-steroidal anti-inflammatory drug (NSAID) for preclinical studies is critical. This guide provides an objective comparison between dexketoprofen (B22426) trometamol and its racemic parent compound, ketoprofen (B1673614), with a focus on their application in murine models of arthritis. The comparison is supported by experimental data from relevant in vivo models.
Introduction to the Compounds
Ketoprofen is a well-established NSAID of the propionic acid class that is used as a racemic mixture, containing both the S-(+)- and R-(-)-enantiomers in equal measure. Extensive pharmacological research has demonstrated that the anti-inflammatory and analgesic activity resides almost exclusively in the S-(+)-enantiomer.[1][2][3]
Dexketoprofen is the isolated, pharmacologically active S-(+)-enantiomer of ketoprofen.[3][4] The trometamol salt is a formulation designed to increase the compound's water solubility, leading to faster absorption and a more rapid onset of action compared to the free acid form.[1][3] Theoretically, dexketoprofen should provide equivalent efficacy to ketoprofen at approximately half the dose.[1][5]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Both dexketoprofen and ketoprofen exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][6] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[6] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is typically induced at sites of inflammation.[4] By blocking this pathway, these NSAIDs reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating the symptoms of arthritis.
Experimental Protocols
While direct comparative studies in a murine arthritis model are limited, the following protocols represent standard methodologies for evaluating anti-inflammatory and analgesic efficacy in vivo.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is considered the gold standard for preclinical testing of rheumatoid arthritis therapeutics as it shares pathological and immunological features with the human disease.[7]
-
Animals: Genetically susceptible mouse strains, most commonly DBA/1J mice (8-10 weeks old).[7]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized via intradermal injection at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection is administered, typically with 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Disease Assessment: The onset of arthritis usually occurs between days 26 and 35 post-primary immunization.[7] Efficacy of test compounds is assessed by monitoring:
-
Clinical Score: Paws are scored on a scale of 0-4 based on the degree of erythema and swelling (Maximum score of 16 per mouse).
-
Paw Thickness: Measured using digital calipers.
-
Histopathology: Joints are collected at the end of the study to assess synovial inflammation, pannus formation, and bone erosion.
-
-
Drug Administration: Dexketoprofen, ketoprofen, or vehicle control would typically be administered daily (e.g., via oral gavage) starting from the onset of clinical signs.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess acute anti-inflammatory activity and is the source of direct comparative data between dexketoprofen and ketoprofen.[2]
-
Animals: Wistar rats or Swiss mice.
-
Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.
-
Assessment: Paw volume or thickness is measured using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 3, 5 hours) post-carrageenan injection.
-
Drug Administration: Test compounds are administered (e.g., orally or intravenously) approximately 30-60 minutes before carrageenan injection. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
Data Presentation and Comparison
Table 1: Pharmacological and Dosing Principles
| Parameter | Dexketoprofen Trometamol | Racemic Ketoprofen | Key Finding |
| Active Component | S-(+)-enantiomer | S-(+)- and R-(-)-enantiomers (50:50) | The anti-inflammatory and analgesic effects of ketoprofen are attributed exclusively to the S-(+)-enantiomer (dexketoprofen).[2][3] |
| Dose Equivalence | Dose 'X' | Dose '2X' | Dexketoprofen is expected to provide an equivalent therapeutic effect at half the dose of racemic ketoprofen.[1][5] |
| Formulation | Tromethamine Salt | Free Acid | The trometamol salt enhances water solubility, leading to faster absorption and a quicker onset of action.[1][3] |
Table 2: Comparative Efficacy in Rodent Models of Pain and Inflammation
The following data is derived from a key preclinical study directly comparing the active enantiomer to the racemate.[2]
| Experimental Model | Species | Drug Administration | Dexketoprofen (S-enantiomer) | Ketoprofen (Racemic) | Outcome |
| Acetic Acid Writhing Test | Mouse | Intravenous | ED₅₀: 0.16 mg/kg | ED₅₀: 0.32 mg/kg | S-(+)-ketoprofen was approximately twice as potent as the racemic form in this visceral pain model.[2] |
| Carrageenan-Induced Paw Edema | Rat | Oral | ED₅₀: 0.5 mg/kg | ED₅₀: 1.0 mg/kg | S-(+)-ketoprofen demonstrated twice the anti-inflammatory potency of the racemic mixture.[2] |
| Analgesic Equivalence | Mouse & Rat | Oral & IV | Dose 'X' | Dose '2X' | There was no significant difference between the analgesic effect of S-(+)-ketoprofen and a twofold dose of the racemic form.[2] |
ED₅₀: The dose required to produce 50% of the maximum effect.
Conclusion
Based on fundamental pharmacological principles and direct comparative data from in vivo models of acute pain and inflammation, this compound is the superior choice for preclinical research over racemic ketoprofen.
-
Potency and Dosing: Dexketoprofen provides equivalent anti-inflammatory and analgesic efficacy at half the dose of ketoprofen.[2] This allows for a more targeted approach, administering only the active moiety and reducing the metabolic load of the inactive R-(-)-enantiomer.
-
Pharmacokinetics: The trometamol salt formulation of dexketoprofen facilitates faster absorption, which may translate to a more rapid onset of therapeutic effect, a potential advantage in models of acute inflammatory pain.[1][3]
-
Application to Arthritis Models: While a head-to-head study in a murine CIA model is lacking, the evidence strongly supports the hypothesis that this compound would demonstrate at least equivalent, if not superior, efficacy to a double dose of ketoprofen in controlling the signs of arthritis, such as paw swelling and clinical score.
For researchers investigating anti-inflammatory pathways in murine arthritis models, the use of this compound offers a more refined, potent, and pharmacokinetically favorable alternative to racemic ketoprofen.
References
- 1. benchchem.com [benchchem.com]
- 2. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. directivepublications.org [directivepublications.org]
- 5. benchchem.com [benchchem.com]
- 6. Collagen-induced arthritis in mice: a major role for tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis: Dexketoprofen Trometamol vs. Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), dexketoprofen (B22426) trometamol and ibuprofen (B1674241). Both belong to the propionic acid class of NSAIDs and exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide synthesizes available preclinical data to offer an objective comparison of their analgesic and anti-inflammatory properties, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Both dexketoprofen and ibuprofen reduce pain and inflammation by inhibiting the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. Dexketoprofen is the S-(+) enantiomer of ketoprofen, which is the pharmacologically active form.[3]
References
A Head-to-Head Comparison of Dexketoprofen and Other NSAIDs on COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the cyclooxygenase-2 (COX-2) selectivity of dexketoprofen (B22426) versus other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). By presenting quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of relevant biological pathways and assay workflows, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Data Presentation: Comparative Inhibitory Activity of NSAIDs
The following table summarizes the 50% inhibitory concentrations (IC50) of dexketoprofen and other NSAIDs against COX-1 and COX-2. The data has been compiled from various in vitro studies, including both isolated enzyme assays and whole blood assays. The COX-2 selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a crucial metric for comparing the relative selectivity of these compounds. A higher selectivity index indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Assay Type |
| Dexketoprofen | 1.9 | 27 | 0.07 | Isolated Enzyme |
| Ibuprofen | 13 | 370 | 0.04 | Isolated Enzyme |
| 0.5 | 0.25 | 0.2 | Whole Blood[1] | |
| Naproxen | 8.7 | 5.2 | 1.67 | Isolated Enzyme |
| 0.1 | 1.2 | 0.08 | Whole Blood[1] | |
| Diclofenac | 0.09 | 0.03 | 3 | Whole Blood[1][2] |
| 0.0206 | 0.103 | 0.2 | Isolated Enzyme[3] | |
| Ketorolac (B1673617) | 1.23 | 3.50 | 0.35 | Isolated Enzyme (human)[4] |
| 0.02 | 0.12 | 0.17 | Isolated Enzyme[5] | |
| Celecoxib | 3.2 | 0.42 | 7.6 | Whole Blood[1] |
| 9.4 | 0.08 | 117.5 | Isolated Enzyme[6] | |
| Etoricoxib | 162 | 0.47 | 344 | Isolated Enzyme[1] |
| 116 | 1.1 | 106 | Whole Blood[7] | |
| Meloxicam | 2.1 | - | - | Isolated Enzyme |
| - | - | 2 | Whole Blood[8] | |
| Rofecoxib | >100 | 0.04 | >2500 | Isolated Enzyme[1] |
| >100 | 0.53 | >188 | Whole Blood[2] |
Note: IC50 values can vary between different experimental setups and assay conditions. The selectivity index provides a more standardized measure for comparison.
Experimental Protocols
Isolated Enzyme Assay for COX-1 and COX-2 Inhibition
This in vitro assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), a reaction mixture is prepared containing co-factors such as hematin (B1673048) and L-epinephrine.[9]
-
Inhibitor Incubation: The test compound (e.g., dexketoprofen) at various concentrations is pre-incubated with the purified COX-1 or COX-2 enzyme for a defined period (e.g., 10 minutes) at 37°C.[9]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin (B15479496) Production: The amount of prostaglandin produced (commonly PGE2) is quantified.[9] This can be achieved through various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Radioimmunoassay (RIA)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9]
-
Measurement of oxygen consumption
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.[10]
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo/in vitro assay is considered highly relevant to the in vivo situation as it utilizes all the cellular components of human blood involved in prostaglandin synthesis.[11]
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.[11]
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for a specified period.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot for a specific time (e.g., 1 hour) at 37°C to induce platelet aggregation and subsequent thromboxane (B8750289) B2 (TXB2) production via COX-1.[1]
-
The reaction is stopped, and serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using a specific ELISA or RIA.[1]
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.[1]
-
The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.[1]
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific ELISA or RIA.[1]
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated to determine the IC50 values. The ratio of COX-1 IC50 to COX-2 IC50 provides the COX-2 selectivity index.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-Inflammatory Potency of Dexketoprofen and Licofelone
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of dexketoprofen (B22426) and licofelone (B1675295), focusing on their mechanisms of action, in vitro potency, and in vivo efficacy. The information is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction: Mechanisms of Action
Dexketoprofen and licofelone both target the arachidonic acid cascade to exert their anti-inflammatory effects, but through distinct mechanisms.
Dexketoprofen is the S-(+)-enantiomer of ketoprofen, a well-known non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] By blocking these enzymes, dexketoprofen prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][4] While it inhibits both isoforms, some evidence suggests a preferential, though not highly selective, inhibition of COX-2 over COX-1.[1][5]
Licofelone is distinguished by its dual mechanism of action. It is a competitive inhibitor of both the COX (COX-1 and COX-2) and the 5-lipoxygenase (5-LOX) pathways.[6][7][8] This dual inhibition not only blocks the production of prostaglandins but also suppresses the synthesis of leukotrienes, another class of potent pro-inflammatory mediators derived from arachidonic acid.[7][9] This broader inhibitory profile suggests a more comprehensive anti-inflammatory effect and potentially a better gastrointestinal safety profile compared to traditional NSAIDs.[6][7]
Quantitative Data: In Vitro and In Vivo Potency
The anti-inflammatory potency of these compounds can be quantified through in vitro enzyme inhibition assays (IC50 values) and in vivo animal models of inflammation (ED50 values).
Table 1: Comparative In Vitro Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 Value | Reference(s) |
| Dexketoprofen | COX-1 | 1.9 nM | [5][10][11] |
| COX-2 | 27 nM | [5][10][11] | |
| Licofelone | COX (unspecified) | 0.21 µM (210 nM) | [6] |
| 5-LOX | 0.18 µM (180 nM) | [6] |
Lower IC50 values indicate higher potency.
Based on available IC50 data, dexketoprofen is a significantly more potent inhibitor of COX-1 and COX-2 in isolated enzyme assays compared to licofelone. However, licofelone offers the additional benefit of potent 5-LOX inhibition, which dexketoprofen lacks.
Table 2: Comparative In Vivo Anti-Inflammatory Efficacy (ED50)
| Compound | Animal Model | ED50 Value (oral admin.) | Reference(s) |
| Dexketoprofen | Writhing Test (mice) | 0.5 mg/kg (i.v.) inhibited 92.1% | [12] |
| Licofelone | Carrageenan-induced Paw Edema (rats) | 11.22 - 27.07 mg/kg | [6] |
| Carrageenan-induced Paw Edema (rats) | 19.1 mg/kg | [13] | |
| Arachidonic Acid-induced Paw Edema (rats) | 13.0 mg/kg | [13] |
ED50 is the dose required to produce 50% of the maximum effect. Direct comparison is challenging due to different experimental models and administration routes.
In vivo studies demonstrate that both compounds possess significant anti-inflammatory and analgesic effects. Licofelone has shown potent activity in rat models of paw edema induced by various inflammatory agents.[13] Animal studies have indicated that the anti-inflammatory potency of dexketoprofen is equivalent to that of twice the dose of racemic ketoprofen.[12]
Experimental Protocols
Standardized experimental models are crucial for evaluating and comparing the anti-inflammatory activity of pharmaceutical compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing acute inflammation.[14][15]
-
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring its ability to inhibit edema formation.
-
Animals: Wistar or Sprague Dawley rats (180-250 g) are typically used.[16]
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for a minimum of one week.
-
Grouping: Rats are randomly divided into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., Dexketoprofen or Licofelone at various doses).[14]
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[14][16]
-
Inflammation Induction: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.[15][16][17]
-
Measurement: Paw volume or thickness is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital caliper.[16][17]
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.[16]
Protocol 2: In Vitro COX Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified COX enzymes.
-
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[5]
-
Materials: Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes, arachidonic acid (substrate), reaction buffer, and a detection system (e.g., spectrophotometer).[5]
-
Procedure:
-
Enzyme Preparation: Purified enzymes are diluted to a working concentration in a reaction buffer.[5]
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound (or vehicle control) for a set period (e.g., 10-15 minutes) to allow for binding.[5]
-
Reaction Initiation: The enzymatic reaction is started by adding the arachidonic acid substrate.[5]
-
Detection: The rate of prostaglandin (B15479496) production is measured over time by monitoring the change in absorbance or fluorescence.[5]
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Summary and Conclusion
Dexketoprofen and licofelone represent two distinct strategies for targeting the arachidonic acid cascade to control inflammation.
-
Dexketoprofen is a potent, non-selective COX inhibitor with a rapid onset of action.[1][3] Its high potency in vitro, particularly against COX-1, makes it an effective analgesic and anti-inflammatory agent.[10][11]
-
Licofelone offers a broader spectrum of anti-inflammatory action by inhibiting both COX and 5-LOX pathways.[6][7] While its direct in vitro potency against COX enzymes appears lower than that of dexketoprofen, its ability to also block leukotriene synthesis may provide a more comprehensive anti-inflammatory effect and a potential advantage in gastrointestinal safety.[6][7]
The choice between these agents in a research or development context would depend on the specific therapeutic goal. For applications requiring potent, rapid COX inhibition, dexketoprofen is a strong candidate. For conditions where both prostaglandins and leukotrienes play a significant pathological role, or where improved gastrointestinal tolerability is a primary concern, the dual-inhibition profile of licofelone presents a compelling alternative. Further head-to-head clinical studies are necessary for a definitive comparison of their clinical efficacy and safety profiles.
References
- 1. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. saperessere.com [saperessere.com]
- 4. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licofelone - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory effect of licofelone against various inflammatory challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Efficacy of Dexketoprofen Trometamol in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of dexketoprofen (B22426) trometamol in a validated preclinical model of neuropathic pain. The data presented herein is intended to inform research and development decisions by offering a comparative analysis of dexketoprofen trometamol against other non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analgesic Efficacy in a Chronic Constriction Injury (CCI) Model
The following data summarizes the findings from a study by Hanedan et al. (2025), which investigated the effectiveness of this compound and other NSAIDs on mechanical hyperalgesia in a rat model of neuropathic pain induced by Chronic Constriction Injury (CCI) of the sciatic nerve.[1] Pain thresholds were measured as paw withdrawal threshold (in grams) using an electronic von Frey (evF) device at various time points following drug administration.
Data Presentation: Paw Withdrawal Threshold (grams) in CCI Rats
| Time (minutes) | Control (Saline) | Lornoxicam (B1675139) (1.3 mg/kg) | Meloxicam (B1676189) (5.8 mg/kg) | Dexketoprofen (15 mg/kg) | Sham |
| 0 | 25.4 ± 2.1 | 24.9 ± 2.5 | 25.1 ± 2.3 | 25.5 ± 2.0 | 45.2 ± 3.5 |
| 30 | 25.8 ± 2.3 | 30.1 ± 2.8 | 28.9 ± 2.6 | 32.4 ± 3.1 | 45.5 ± 3.7 |
| 60 | 26.1 ± 2.5 | 34.5 ± 3.1 | 32.7 ± 2.9 | 36.8 ± 3.4 | 45.8 ± 3.6 |
| 90 | 25.9 ± 2.4 | 32.8 ± 3.0 | 31.1 ± 2.8 | 35.1 ± 3.2 | 45.6 ± 3.8 |
| 120 | 25.7 ± 2.2 | 30.5 ± 2.9 | 29.5 ± 2.7 | 33.2 ± 3.0 | 45.4 ± 3.5 |
| 150 | 25.5 ± 2.1 | 28.7 ± 2.7 | 27.8 ± 2.5 | 31.5 ± 2.9 | 45.3 ± 3.7 |
| 180 | 25.3 ± 2.0 | 27.1 ± 2.6 | 26.9 ± 2.4 | 29.8 ± 2.8* | 45.1 ± 3.6 |
*Values are presented as Mean ± Standard Deviation (SD). A significant difference was observed between the control group and the groups receiving COX inhibitors at all measurement times (p<0.008).[1]
Experimental Protocols
Chronic Constriction Injury (CCI) Neuropathic Pain Model
The CCI model was utilized to induce neuropathic pain in male Wistar-albino rats.[1]
-
Anesthesia: Animals were anesthetized prior to the surgical procedure.
-
Surgical Procedure: The sciatic nerve of the right hind leg was surgically exposed. Three loose ligatures were tied around the nerve at 1 mm intervals using 4/0 catgut suture.[1] The ligatures were tightened to the point of causing a brief twitch in the affected limb.[2] The muscle and skin layers were then closed with sutures.
-
Post-Operative Care: Animals were allowed to recover for a period before behavioral testing commenced.
Assessment of Mechanical Allodynia: Electronic von Frey (evF) Test
Mechanical hyperalgesia was quantified using an electronic von Frey device.
-
Habituation: Prior to testing, rats were placed in individual acrylic chambers on a mesh floor and allowed to acclimate for 15-30 minutes.[3]
-
Stimulation: A rigid tip was applied to the plantar surface of the rat's hind paw with increasing force.
-
Threshold Measurement: The force (in grams) at which the rat withdrew its paw was automatically recorded as the paw withdrawal threshold.
-
Testing Schedule: Measurements were taken before drug administration (0 minutes) and at 30, 60, 90, 120, 150, and 180 minutes after drug administration.[1]
Drug Administration
This compound (15 mg/kg), lornoxicam (1.3 mg/kg), and meloxicam (5.8 mg/kg) were administered intraperitoneally to the respective groups of rats that had developed neuropathic pain.[1] The control group received physiological serum.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and assessing neuropathic pain.
Signaling Pathway of NSAIDs in Neuropathic Paindot
References
Comparative Analysis of Dexketoprofen Trometamol and Naproxen on Gastric Mucosa
A detailed guide for researchers and drug development professionals on the gastric mucosal effects of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), dexketoprofen (B22426) trometamol and naproxen (B1676952).
This guide provides a comparative overview of dexketoprofen trometamol and naproxen, focusing on their impact on the gastric mucosa. Both drugs are widely used for their analgesic and anti-inflammatory properties, but their mechanisms and side-effect profiles, particularly concerning gastrointestinal (GI) safety, warrant a detailed examination. This analysis is based on available preclinical and clinical data.
Mechanism of Action and Gastric Effects
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1] Prostaglandins are key mediators of inflammation and pain.[1] However, they also play a crucial protective role in the stomach by increasing mucus and bicarbonate secretion and maintaining mucosal blood flow.[1]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues, including the gastric mucosa, where it contributes to cytoprotection.[2]
-
COX-2: This isoform is primarily induced at sites of inflammation.[1][2]
The gastrointestinal toxicity of NSAIDs is largely attributed to the inhibition of COX-1 in the gastric mucosa.[3] Dexketoprofen, the S(+)-enantiomer of ketoprofen (B1673614), and naproxen are both non-selective NSAIDs, meaning they inhibit both COX-1 and COX-2.[1][4] However, the degree of selectivity and other pharmacological properties can influence their gastric safety profiles.
Naproxen, a well-established NSAID, is known to increase basal gastric acid concentration by decreasing basal gastric fluid volume, which may contribute to gastric injury.[5][6] Dexketoprofen is reported to have a more favorable GI tolerability in some contexts, and its formulation as a tromethamine salt allows for rapid absorption, potentially reducing local irritation.[7][8][9]
Data Presentation: Comparative Gastric Effects
| Parameter | This compound | Naproxen | Source |
| Gastric Ulceration (Animal Studies) | Repeated oral administration of the trometamol salt causes less gastric ulceration than the acid form. | Produces dose-dependent macroscopic and microscopic gastrointestinal damage in rats. | [7][10] |
| Mechanism of Gastric Injury | Inhibition of COX-1 and COX-2. The tromethamine salt formulation is designed for rapid absorption to potentially minimize local gastric irritation.[8][11] | Inhibition of COX-1 and COX-2.[1] Decreases basal gastric fluid volume, thereby increasing basal gastric acid concentration.[5][6] | [1][5][6][8][11] |
| Clinical GI Adverse Events | Generally well-tolerated with a similar incidence of adverse events to placebo in some short-term studies.[7] Considered to have fewer gastrointestinal side effects compared to some non-selective NSAIDs.[4] | Associated with a risk of gastrointestinal ulcers and bleeding.[1] In one study, naproxen was associated with a higher rate of upper GI events compared to a selective COX-2 inhibitor.[12] | [1][4][7][12] |
Experimental Protocols
Below are summarized methodologies from key studies investigating the gastric effects of these compounds.
Study 1: Assessment of Naproxen's Effect on Gastric Acid Secretion in Humans
-
Objective: To determine if naproxen alters basal and stimulated gastric acid output.
-
Study Design: Pre- and post-drug administration comparison in 24 healthy subjects.
-
Protocol:
-
Baseline basal acid output (BAO) and maximal acid output (MAO) were measured via gastric aspiration. Pentagastrin was used to stimulate maximal acid secretion.
-
Subjects were administered naproxen 500 mg twice daily for 7 days.
-
On day 7, BAO and MAO measurements were repeated.
-
Gastric fluid volume, pH, and acid concentration (mEq) were determined. Fasting gastrin levels were also measured.
-
Comparisons were made using paired t-tests.
-
-
Findings: Naproxen significantly decreased basal gastric fluid volume and increased basal gastric acid concentration.[5][6]
Study 2: Evaluation of Dexketoprofen's Gastric Ulcerogenic Effect in Rats
-
Objective: To compare the gastric ulcerogenic potential of dexketoprofen with racemic ketoprofen.
-
Study Design: Animal study using rats.
-
Protocol:
-
Different oral doses of dexketoprofen (1.5 to 6 mg/kg) and corresponding double doses of racemic ketoprofen (3 to 12 mg/kg) were administered to rats.
-
In a separate experiment, repeated (5-day) oral administration of this compound salt was compared to the acid forms of both dexketoprofen and the racemate.
-
The gastric mucosa was macroscopically and microscopically examined for ulceration.
-
-
Findings: The gastric ulcerogenic effect of dexketoprofen did not differ from the corresponding double doses of racemic ketoprofen.[7] However, repeated administration of the trometamol salt resulted in less gastric ulceration compared to the acid forms.[7]
Signaling Pathway and Experimental Workflow
The primary mechanism of NSAID-induced gastric damage involves the inhibition of the cyclooxygenase pathway.
Caption: NSAID mechanism on gastric mucosa via COX pathway inhibition.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of naproxen on gastric acid secretion and gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Tolerability of Intramuscular Dexketoprofen in Postoperative Pain Management following Hernia Repair Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in healthy volunteers after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. naproxen-induced gastrointestinal damage: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gastrointestinal safety of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Dexketoprofen vs. Meloxicam – A Comparative Analysis of Chondrocyte Viability
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) for managing joint pain and inflammation, the well-being of chondrocytes, the sole cells in cartilage, is a critical consideration. This guide provides a comparative in vitro analysis of two commonly used NSAIDs, dexketoprofen (B22426) and meloxicam (B1676189), on chondrocyte viability. The following data and protocols are synthesized from published research to offer an objective overview for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Chondrocyte Viability
Direct comparative studies of dexketoprofen and meloxicam on the same chondrocyte cell line in vitro are limited. The following tables summarize available data from separate studies, highlighting the effects of each drug on chondrocyte viability. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: Effect of Dexketoprofen on Chondrocyte Viability
| Cell Type | Assay | Concentration | Exposure Time | Incubation Time | Key Findings | Reference |
| Primary Rat Chondrocytes | MTT | Undiluted Dexketoprofen Trometamol | 15, 30, 45, 60 min | 24, 48, 72 h | Significant inhibition of cell proliferation at all time intervals. | [1][2] |
| Primary Rat Chondrocytes | MTT | 1:1 Diluted Dexketoprofen:Medium | 30, 45 min | 24 h | Significant inhibition of cell proliferation. | [1][2] |
| ATDC5 Mouse Chondroprogenitor Cells | MTT | Clinically relevant concentrations | 72 h | 72 h | No significant reduction in cell viability. | [3][4] |
| ATDC5 Mouse Chondroprogenitor Cells | qPCR | Clinically relevant concentrations | 5 and 10 days | 5 and 10 days | Significant increase in Aggrecan and Type II Collagen gene expression. | [3][4] |
Table 2: Effect of Meloxicam on Chondrocyte Health
| Cell/Tissue Type | Assay/Endpoint | Concentration | Exposure Time | Key Findings | Reference |
| Human and Porcine Cartilage Explants | Proteoglycan Synthesis | 0.1 - 4.0 µM | Not specified | Did not affect cartilage proteoglycan production. | [5] |
| Rat Model of Osteoarthritis (In Vivo) | Histological and Immunohistochemical Analysis | Low-dose (0.2 mg/kg) and high-dose (1 mg/kg) | 4 weeks | Both doses had a chondroprotective effect. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. The following protocols are based on studies investigating the effects of dexketoprofen on chondrocyte viability.
Protocol 1: Primary Chondrocyte Viability Assay (MTT)
Objective: To assess the cytotoxic effect of this compound on primary rat chondrocytes.
Methodology:
-
Cell Isolation and Culture: Primary chondrocytes are isolated from the articular cartilage of neonatal rats via enzymatic digestion with collagenase. Cells are cultured in a standard chondrocyte medium.
-
Cell Seeding: Chondrocytes are seeded into 96-well plates at a specified density.
-
Treatment:
-
Group 1 (Undiluted): Cells are exposed to undiluted this compound solution for 15, 30, 45, and 60 minutes.
-
Group 2 (1:1 Diluted): Cells are exposed to a 1:1 mixture of dexketoprofen solution and cell culture medium for 15, 30, 45, and 60 minutes.
-
-
Post-Exposure Incubation: After the exposure times, the treatment solutions are removed, and fresh culture medium is added. The plates are then incubated for 24, 48, and 72 hours.
-
MTT Assay: At each time point, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.
Protocol 2: ATDC5 Chondroprogenitor Cell Viability and Gene Expression Analysis
Objective: To evaluate the effect of dexketoprofen on the viability and chondrogenic differentiation of the ATDC5 cell line.
Methodology:
-
Cell Culture and Differentiation: ATDC5 cells are cultured in DMEM/F12 medium. Chondrogenic differentiation is induced by the addition of insulin.
-
Treatment: Differentiated cells are treated with various clinically relevant concentrations of dexketoprofen for 5 to 10 days, with the medium and drug being replaced every 2-3 days.
-
Cell Viability (MTT Assay): At the end of the treatment period (e.g., 72 hours), an MTT assay is performed as described in Protocol 1.
-
Gene Expression Analysis (qPCR):
-
Total RNA is extracted from the cells at specific time points (e.g., day 5 and day 10).
-
cDNA is synthesized from the RNA.
-
Real-time quantitative PCR is performed to measure the expression levels of key chondrogenic markers, such as Aggrecan and Type II Collagen (COL2A1).
-
Visualizations: Experimental Workflow and Signaling Pathways
To visually represent the experimental process and potential molecular interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing chondrocyte viability.
Caption: Potential signaling pathways in chondrocytes affected by NSAIDs.
Discussion and Conclusion
The available in vitro data suggests that the effect of dexketoprofen on chondrocyte viability is concentration-dependent. High concentrations of this compound have been shown to inhibit the proliferation of primary rat chondrocytes[1][2]. Conversely, at clinically relevant concentrations, dexketoprofen did not reduce the viability of the ATDC5 chondroprogenitor cell line and may even promote the expression of key cartilage matrix genes, suggesting a potential chondro-anabolic effect under certain conditions[3][4].
For meloxicam, the in vitro evidence points towards a favorable safety profile concerning chondrocytes. Studies on human and porcine cartilage explants indicate that therapeutic concentrations of meloxicam do not negatively impact proteoglycan synthesis, a crucial function of healthy chondrocytes[5]. Furthermore, in vivo findings in a rat model of osteoarthritis suggest a chondroprotective role for meloxicam[6][7].
The potential signaling pathways involved in NSAID effects on chondrocytes include the well-established inhibition of cyclooxygenase (COX) enzymes, which can modulate downstream inflammatory pathways such as NF-κB. Additionally, NSAIDs may influence other signaling cascades like the p38 MAPK pathway, which plays a complex role in chondrocyte apoptosis and survival. Further research is needed to elucidate the specific molecular mechanisms by which dexketoprofen and meloxicam individually impact these pathways in chondrocytes to either compromise or support their viability.
References
- 1. Evaluation of the effects of this compound on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Effects of meloxicam, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meloxicam ameliorates the cartilage and subchondral bone deterioration in monoiodoacetate-induced rat osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meloxicam ameliorates the cartilage and subchondral bone deterioration in monoiodoacetate-induced rat osteoarthritis [PeerJ] [peerj.com]
A Comparative Guide to Bioassays for Validating Dexketoprofen Trometamol Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common bioassays for measuring the activity of dexketoprofen (B22426) trometamol, a potent non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for dexketoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation.[1][2] This document outlines the experimental protocols for key assays, presents comparative performance data, and includes visualizations to clarify the underlying biological pathways and experimental workflows.
The Cyclooxygenase Signaling Pathway and Dexketoprofen's Mechanism of Action
Dexketoprofen exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins involved in inflammation. By blocking this step, dexketoprofen effectively reduces the production of these pro-inflammatory mediators.[1]
Caption: Dexketoprofen's inhibition of COX-1 and COX-2 enzymes.
Comparison of Bioassay Performance
The selection of a suitable bioassay for evaluating dexketoprofen's activity depends on the specific research question, desired throughput, and the biological context required. The following table summarizes the performance of three common bioassay types based on available data for dexketoprofen and other NSAIDs.
| Parameter | Isolated Enzyme Assay | Cell-Based Assay (PGE2 Measurement) | Human Whole Blood Assay |
| Principle | Measures direct inhibition of purified COX-1/COX-2 enzymes. | Quantifies the reduction of prostaglandin E2 (PGE2) in cultured cells stimulated to induce COX-2. | Measures COX-1 and COX-2 activity in a physiologically relevant ex vivo environment. |
| Dexketoprofen IC50 (COX-1) | ~1.9 nM[1][2] | Not widely reported | Not widely reported |
| Dexketoprofen IC50 (COX-2) | ~27 nM[1][2] | Not widely reported | Not widely reported |
| Sensitivity | High | High | Moderate to High |
| Specificity | High for target enzyme | High for cellular response | High for physiological response |
| Throughput | High | Medium to High | Low to Medium |
| Physiological Relevance | Low | Medium | High |
| Complexity | Low | Medium | High |
| Cost | Low to Medium | Medium | High |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below.
Isolated Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of dexketoprofen on purified COX-1 and COX-2 enzymes.
Objective: To determine the 50% inhibitory concentration (IC50) of dexketoprofen against purified COX enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assays)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the dexketoprofen dilutions to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each dexketoprofen concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Caption: Workflow for the isolated enzyme inhibition assay.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay measures the ability of dexketoprofen to inhibit the production of PGE2 in a cellular context.
Objective: To quantify the inhibition of PGE2 production by dexketoprofen in cultured cells.
Materials:
-
Cell line capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
PGE2 ELISA kit
-
Cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE2 inhibition for each dexketoprofen concentration compared to the stimulated, untreated control.
-
Determine the IC50 value.
References
A Comparative Analysis of Dexketoprofen Trometamol and Parecoxib for Post-Operative Pain Management in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of post-operative pain management, the choice of analgesic is critical for ensuring animal welfare and obtaining reliable experimental outcomes. This guide provides a comparative overview of two commonly used non-steroidal anti-inflammatory drugs (NSAIDs), dexketoprofen (B22426) trometamol and parecoxib (B1662503), for the treatment of post-operative pain in rat models. While direct head-to-head comparative studies in rats are notably absent in the current literature, this document synthesizes available data on their individual efficacy, mechanisms of action, and the experimental protocols used to evaluate them.[1]
Mechanism of Action: A Tale of Two COX Inhibitors
The analgesic and anti-inflammatory effects of both dexketoprofen trometamol and parecoxib are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that drive inflammation and pain.[1][2][3][4] However, their selectivity for the two main COX isoforms, COX-1 and COX-2, differs significantly.
This compound is the water-soluble tromethamine salt of the S-(+)-enantiomer of ketoprofen.[2] It is a non-selective COX inhibitor , meaning it blocks both COX-1 and COX-2 enzymes.[3][4] The inhibition of COX-2 is responsible for its analgesic and anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3] The trometamol salt formulation enhances its solubility and absorption, leading to a faster onset of action.[2]
Parecoxib , on the other hand, is a prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib. Valdecoxib is a selective COX-2 inhibitor .[5][6] This selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, is thought to provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal adverse events associated with COX-1 inhibition.[1][5]
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the cyclooxygenase pathway and the points of inhibition for dexketoprofen and parecoxib.
Figure 1. Cyclooxygenase pathway and NSAID inhibition.
Efficacy in Rat Models of Post-Operative Pain
This section presents available data on the analgesic efficacy of each drug from studies utilizing rat models of post-operative pain.
This compound: Efficacy Data
A study by Kesimci et al. (2011) investigated the analgesic effects of tramadol (B15222) and dexketoprofen in rats, providing insights into the efficacy of dexketoprofen in response to noxious stimuli. While not a direct post-operative pain model, the methodologies are relevant for assessing analgesic potential.
| Pain Model | Drug & Dose | Time Point | Measurement | Result | Reference |
| Hot Plate Test | Dexketoprofen 6 µg/kg | 60 min | Analgesic Efficacy | Statistically significant | [7] |
| Hot Plate Test | Dexketoprofen 8 µg/kg | 60 min | Analgesic Efficacy | Statistically significant | [7] |
| Von Frey Test | Dexketoprofen 6 µg/kg | 30 min | Nociceptive Threshold | Statistically significant increase | [7] |
| Von Frey Test | Dexketoprofen 8 µg/kg | 30 min | Nociceptive Threshold | Statistically significant increase | [7] |
Parecoxib: Efficacy Data
Direct quantitative data from a dedicated study comparing parecoxib to a control in a rat post-operative pain model using standardized behavioral tests was not identified in the literature search. However, a study by Buvanendran et al. (2006) demonstrated that parecoxib pretreatment significantly attenuated pain hypersensitivity in a rat surgical incision model.
| Pain Model | Drug & Dose | Time Point | Measurement | Result | Reference |
| Incisional Pain | Parecoxib 6 mg/kg (pretreatment) | Up to 3 hours post-incision | Paw Withdrawal Threshold | Significantly inhibited the reduction in PWT | [8] |
| Incisional Pain | Parecoxib (post-treatment) | - | Analgesic Effect | Minimal | [8] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of pre-clinical studies. Below are representative protocols for evaluating analgesics in a rat model of post-operative pain.
Rat Model of Incisional Pain
A common model to mimic post-operative pain involves a surgical incision on the plantar surface of the rat's hind paw.
-
Anesthesia: Rats are anesthetized, for example, with 1.5% sevoflurane.
-
Surgical Procedure: A 1-cm longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the edge of the heel. The plantaris muscle is elevated and incised longitudinally. The skin is then closed with sutures.
-
Post-operative Care: A topical antibiotic ointment is applied to the wound.
Behavioral Pain Assessment
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the incised paw to determine the paw withdrawal threshold (PWT). A lower PWT indicates increased sensitivity to mechanical stimuli.
-
Thermal Hyperalgesia (Hot Plate Test): The rat is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded. A shorter latency suggests thermal hyperalgesia.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the efficacy of an analgesic in a rat post-operative pain model.
References
- 1. A review of this compound in acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of Common Analgesics for Postsurgical Pain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parecoxib vs. Dexketoprofen for the Management of Pain After Cesarean Section. [ctv.veeva.com]
- 5. Evaluation of Postoperative Anti-nociceptive Efficacy of Intrathecal Dexketoprofen in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Common Analgesics for Postsurgical Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexketoprofen Trometamol Formulations: A Guide for Researchers
An in-depth review of the pharmacokinetic profiles of various dexketoprofen (B22426) trometamol formulations, including oral tablets, oral solutions, and capsules, reveals significant differences in absorption rates while maintaining comparable overall bioavailability. These variations are critical for researchers, scientists, and drug development professionals in optimizing formulation strategies and clinical applications.
Dexketoprofen trometamol, a non-steroidal anti-inflammatory drug (NSAID), is the water-soluble salt of the S-(+)-enantiomer of ketoprofen. Its analgesic and anti-inflammatory effects are attributed to the inhibition of prostaglandin (B15479496) synthesis.[1] The trometamol salt was developed to enhance the solubility and absorption of dexketoprofen, aiming for a rapid onset of action, which is particularly beneficial for treating acute pain.[2][3] This guide provides a comparative overview of the pharmacokinetics of different oral formulations of this compound, supported by experimental data from various studies.
Comparative Pharmacokinetic Parameters
The pharmacokinetic performance of different this compound formulations is primarily evaluated based on key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.
A study comparing a 25 mg this compound oral solution with a 25 mg tablet in healthy adults under fasting conditions found that the oral solution led to an earlier Cmax, suggesting a faster onset of action.[4] However, the study confirmed bioequivalence for the overall drug exposure (AUC0-t and AUC0-∞).[4] Similarly, another study comparing an oral solution and a tablet formulation also highlighted the faster absorption rate of the oral solution.[5]
Further research has demonstrated that this compound in a capsule formulation is absorbed more rapidly, exhibiting a higher Cmax and a shorter Tmax compared to dexketoprofen free acid and racemic ketoprofen.[6] The extent of absorption of dexketoprofen from the trometamol salt capsule was found to be bioequivalent to that of ketoprofen.[6]
The influence of food on the pharmacokinetics of this compound has also been investigated. Ingestion with a high-fat breakfast was found to delay the Tmax and decrease the Cmax, although the overall extent of absorption (AUC) remained unchanged.[7][8] Conversely, the co-administration of an antacid did not produce any clinically relevant effects on the pharmacokinetic parameters.[7][8]
Bioequivalence studies comparing different film-coated tablet formulations of 25 mg this compound have also been conducted. These studies are crucial for the development of generic drug products and have demonstrated that different tablet formulations can be bioequivalent in terms of both the rate and extent of absorption under fasting conditions.[2][9]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Study Population | Reference |
| Oral Solution (Test) | - | - | 4685.13 ± 899.48 | 5065.79 ± 944.96 | 27 Healthy Adults | [4] |
| Oral Tablet (Reference) | - | - | 4444.31 ± 743.76 | 4772.94 ± 762.26 | 27 Healthy Adults | [4] |
| Film-Coated Tablet (Test) | 2543.82 ± 655.42 | - | 3483.49 ± 574.42 | - | 47 Healthy Males | [9] |
| Film-Coated Tablet (Reference) | 2539.11 ± 662.57 | - | 3560.75 ± 661.83 | - | 47 Healthy Males | [9] |
| Film-Coated Tablet (Test) | 1716.2 | 0.86 | 7139.8 | 7660.2 | Healthy Males | [10] |
| Film-Coated Tablet (Reference) | 1677.3 | 0.87 | 6714.4 | 6850.3 | Healthy Males | [10] |
Experimental Protocols
The data presented in this guide are derived from randomized, crossover bioequivalence studies conducted in healthy adult volunteers. The general methodology for these studies is outlined below.
Study Design
A typical bioequivalence study for this compound formulations follows a single-dose, two-period, two-sequence, crossover design.[4][9] This design involves participants receiving a single dose of the test formulation and the reference formulation in a randomized order, separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body before the next treatment period.[7]
Blood Sampling
Following the administration of each formulation under fasting conditions, blood samples are collected at predetermined time points.[5] A common sampling schedule includes pre-dose and multiple post-dose collections up to 24 hours.[5][7] For formulations with expected rapid absorption, more frequent sampling is conducted in the initial hours post-administration (e.g., at 5, 10, 15, 20, 30, 40, and 50 minutes).[5]
Analytical Method
Plasma concentrations of dexketoprofen are determined using a validated high-performance liquid chromatography (HPLC) method or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][7][9] These methods are validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of the drug in plasma samples.
Pharmacokinetic Analysis
The primary pharmacokinetic parameters (Cmax, Tmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data using non-compartmental methods.[9][11] Cmax and Tmax are obtained directly from the observed data.[9] The AUC is calculated using the linear trapezoidal rule.[9]
Statistical Analysis
Statistical analysis is performed to determine if the test and reference formulations are bioequivalent. The 90% confidence intervals (CIs) for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are calculated.[4] For two formulations to be considered bioequivalent, these 90% CIs must fall within the predetermined acceptance range of 80.00% to 125.00%.[4][9]
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for this compound formulations.
Bioequivalence Study Workflow
References
- 1. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bioequivalence Study of Two Dexketoprofen 25 mg Film-Coated Tablet Formulations in Healthy Males Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. oatext.com [oatext.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Pharmacokinetics of this compound in healthy volunteers after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of food and an antacid on the bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
Safety Operating Guide
Personal protective equipment for handling Dexketoprofen trometamol
Essential Safety and Handling Guide for Dexketoprofen Trometamol
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Chemical-impermeable gloves and protective clothing. Fire/flame resistant and impervious clothing may be necessary. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulate filter device (EN 143) is also recommended. | NIOSH/MSHA approved respiratory protection should be worn when necessary. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from food, drink, and animal feedingstuffs.[4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Spill and Disposal Plan
A clear plan for spill containment and waste disposal is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spillage. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1] Use spark-proof tools and explosion-proof equipment.[1]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Contaminated packaging should be treated as the substance itself. Containers can be triple rinsed and offered for recycling or reconditioning.[1]
Visual Workflow Guides
The following diagrams illustrate the standard procedures for handling this compound, from receipt to disposal, and the appropriate response to a chemical spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for Responding to a this compound Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
